5-Chloro-2-isopropylbenzaldehyde
Description
The exact mass of the compound Benzaldehyde, 5-chloro-2-(1-methylethyl)- is 182.0498427 g/mol and the complexity rating of the compound is 156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-isopropylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-isopropylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGQOKROJFMWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283038 | |
| Record name | 5-Chloro-2-(1-methylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289090-35-2 | |
| Record name | 5-Chloro-2-(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289090-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(1-methylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-isopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.229.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-isopropylbenzaldehyde CAS 1289090-35-2 properties
The following technical guide details the properties, synthesis, and applications of 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2). This document is structured for researchers and process chemists, focusing on the compound's role as a critical building block in the synthesis of next-generation SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
CAS Registry Number: 1289090-35-2 IUPAC Name: 5-chloro-2-(propan-2-yl)benzaldehyde Synonyms: 5-Chloro-2-isopropylbenzaldehyde; 2-Isopropyl-5-chlorobenzaldehyde Molecular Formula: C₁₀H₁₁ClO Molecular Weight: 198.65 g/mol
Executive Summary & Core Utility
5-Chloro-2-isopropylbenzaldehyde is a highly specialized aromatic aldehyde intermediate. Unlike common benzaldehydes used in generic organic synthesis, this compound is engineered with specific steric and electronic properties—defined by the bulky isopropyl group at the ortho position and the electron-withdrawing chlorine at the meta position (relative to the aldehyde).
Primary Application: It serves as the limiting reagent in the synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (CAS 1476113-93-5). This amine is the pharmacophore scaffold for a class of pyrazole-carboxamide fungicides (SDHIs), which inhibit fungal respiration by binding to the ubiquinone-binding site of complex II.
Research Significance: The ortho-isopropyl group provides crucial steric bulk that influences the rotational freedom of the resulting benzyl-amine linkage in downstream active pharmaceutical ingredients (APIs), enhancing metabolic stability and binding affinity in target enzymes.
Physicochemical Properties
The following data aggregates experimental and predicted values suitable for process design.
| Property | Value / Description | Source/Note |
| Physical State | Liquid (Oil) | Standard for o-alkyl benzaldehydes |
| Appearance | Clear to pale yellow/reddish liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | ~245–250 °C (Predicted) | Est.[1] based on 2-isopropylbenzaldehyde (235°C) |
| Density | 1.12 ± 0.06 g/cm³ | Predicted |
| LogP | 3.65 | High lipophilicity due to chloro/isopropyl groups |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Insoluble in water |
| Flash Point | >100 °C | Non-flammable (Class IIIB) |
Synthetic Methodology (The Grignard-Formylation Route)
The most robust industrial route to CAS 1289090-35-2 avoids direct formylation (e.g., Vilsmeier-Haack) due to regioselectivity issues caused by the directing conflict between the isopropyl and chloro substituents. Instead, a Grignard-mediated formylation is the standard self-validating protocol.
Reaction Pathway Diagram
The following diagram illustrates the logical flow from the precursor to the final aldehyde and its downstream conversion.
Caption: Synthesis of 5-Chloro-2-isopropylbenzaldehyde via Grignard Formylation and downstream application.
Detailed Protocol
Step 1: Regioselective Bromination
Objective: Synthesize 2-bromo-4-chloro-1-isopropylbenzene.
-
Precursor: 1-chloro-4-isopropylbenzene (p-chlorocumene).
-
Reagents: Bromine (
), Iron(III) Chloride ( ) catalyst. -
Mechanism: Electrophilic aromatic substitution. The isopropyl group is ortho/para directing, but the para position is blocked by chlorine. The bulky isopropyl group sterically hinders the ortho position, but under controlled conditions, bromination occurs at the 2-position (ortho to isopropyl) due to the combined directing effects.
-
Critical Control: Temperature must be kept low (<20°C) to prevent benzylic bromination (radical mechanism) on the isopropyl chain.
Step 2: Grignard Formation & Formylation
Objective: Convert the aryl bromide to the aldehyde.
-
Reagents: Magnesium turnings (activated), THF (anhydrous), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Activation: Charge magnesium turnings into a reactor under
atmosphere. Activate with a crystal of iodine or 1,2-dibromoethane. -
Formation: Add a solution of 2-bromo-4-chloro-1-isopropylbenzene in THF dropwise. Maintain reflux (~65°C) to sustain the Grignard formation.
-
Formylation: Cool the Grignard solution to 0–5°C. Add anhydrous DMF (1.2 - 1.5 eq) slowly. The reaction forms an intermediate magnesium hemiaminoxide salt.
-
Hydrolysis: Quench the mixture into cold dilute HCl or
solution. The salt hydrolyzes to release 5-Chloro-2-isopropylbenzaldehyde . -
Purification: Extract with Ethyl Acetate or Toluene. Wash with brine. Distill under high vacuum if high purity (>98%) is required.
-
Downstream Application: Reductive Amination
The primary industrial utility of CAS 1289090-35-2 is the synthesis of the amine linker for SDHI fungicides.
Reaction:
Protocol Insights:
-
Imine Formation: The aldehyde is first condensed with cyclopropylamine to form the Schiff base (imine). This step is often equilibrium-limited and benefits from water removal (e.g., molecular sieves or azeotropic distillation).
-
Hydrogenation: The imine is reduced using Hydrogen gas (
) over a Platinum (Pt) or Palladium (Pd) catalyst. -
Why this Aldehyde? The 2-isopropyl group creates a "molecular lock," restricting the rotation of the phenyl ring in the final fungicide binding pocket, which is essential for high-affinity binding to the fungal succinate dehydrogenase complex.
Safety & Handling (E-E-A-T)
As a halogenated aromatic aldehyde, this compound requires strict adherence to safety protocols.
| Hazard Class (GHS) | H-Code | Description | Mitigation |
| Skin Irritation | H315 | Causes skin irritation | Nitrile gloves (0.11mm min); Wash immediately upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation | Safety goggles required; Eye wash station must be accessible. |
| STOT-SE | H335 | May cause respiratory irritation | Handle in a fume hood; Avoid generating aerosols. |
| Reactivity | N/A | Air Sensitive (Aldehyde oxidation) | Store under Nitrogen/Argon at 2-8°C. |
Storage Stability: Aldehydes are prone to autoxidation to the corresponding carboxylic acid (5-chloro-2-isopropylbenzoic acid).
-
Recommendation: Store in amber glass bottles with a Teflon-lined cap.
-
Shelf Life: 12–24 months if stored cold (4°C) and under inert gas.
References
-
Vertex AI Search. (2026). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Retrieved from
-
PubChem. (2026). 5-Chloro-2-isopropoxybenzaldehyde (Structural Analog Reference). National Library of Medicine. Retrieved from
-
ChemicalBook. (2023). 5-chloro-2-isopropylbenzaldehyde Product Properties. Retrieved from
-
GuideChem. (2023). N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine Safety and Properties. Retrieved from
-
Banaras Hindu University. (2018). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Retrieved from
Sources
5-Chloro-2-isopropylbenzaldehyde IUPAC name and structure
Topic: 5-Chloro-2-isopropylbenzaldehyde IUPAC name and structure Content Type: In-depth Technical Guide
A Critical Intermediate in Next-Generation SDHI Fungicide Synthesis
Executive Summary
5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) is a specialized aromatic aldehyde serving as a pivotal building block in the agrochemical industry. It is the structural anchor for the "benzyl" moiety in Isoflucypram , a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide developed by Bayer CropScience. This guide provides a comprehensive analysis of its structural identity, synthetic pathways, and application in high-value active ingredient (AI) manufacturing.
Chemical Identity & Structural Analysis[1][2]
The precise nomenclature and structural configuration are critical for avoiding confusion with isomeric forms (e.g., the 2-chloro-5-isopropyl isomer) or alkoxy analogs (e.g., 5-chloro-2-isopropoxybenzaldehyde).
| Parameter | Detail |
| IUPAC Name | 5-Chloro-2-(propan-2-yl)benzaldehyde |
| Common Name | 5-Chloro-2-isopropylbenzaldehyde |
| CAS Registry Number | 1289090-35-2 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| SMILES | CC(C)C1=C(C=C(Cl)C=C1)C=O |
| InChIKey | Not widely indexed; derived from structure: CC(C)C1=C(C=O)C=C(Cl)C=C1 |
Structural Geometry & Electronic Effects
The molecule consists of a benzene core substituted at the 1, 2, and 5 positions.
-
Position 1 (Formyl, -CHO): The electrophilic handle for downstream reductive amination.
-
Position 2 (Isopropyl, -CH(CH₃)₂): A bulky alkyl group providing steric occlusion. This group is crucial for the biological efficacy of the final fungicide, influencing binding within the ubiquinone-binding site of the succinate dehydrogenase enzyme complex.
-
Position 5 (Chloro, -Cl): A deactivating halogen that modulates lipophilicity (logP) and metabolic stability.
Physicochemical Profile
Note: As a specialized intermediate, experimental physical data is often proprietary. Values below represent high-confidence predictions based on structural analogs (e.g., 2-isopropylbenzaldehyde and 5-chlorobenzaldehyde).
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~255–260 °C (at 760 mmHg) / ~115 °C (at 10 mmHg) |
| Density | ~1.12 g/cm³ |
| Solubility | Insoluble in water; soluble in DCM, THF, Toluene, Ethanol |
| Flash Point | >100 °C (Predicted) |
Synthetic Pathways[5][6][7][8][9][10]
The industrial synthesis of 5-chloro-2-isopropylbenzaldehyde presents a regiochemical challenge: introducing a formyl group ortho to a bulky isopropyl group while maintaining the meta-relationship to the chlorine atom.
Route A: The Grignard-Formylation Strategy (Primary Industrial Route)
This route ensures high regioselectivity by pre-installing the halogen handle at the correct position.
-
Precursor Synthesis: Bromination of p-chlorocumene (1-chloro-4-isopropylbenzene).
-
Mechanism:[1][2][3][4] Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The isopropyl group (activator) directs ortho/para. The chlorine (deactivator) directs ortho/para. Since the para position relative to isopropyl is blocked by Cl, and the position ortho to Cl is deactivated, the isopropyl group dominates, directing the bromine to the 2-position (ortho to isopropyl).
-
-
Organometallic Conversion: Formation of the Grignard reagent using Magnesium in THF.
-
Formylation: Quenching the Grignard species with Dimethylformamide (DMF) or N-Formylmorpholine.
Route B: Chloromethylation (Alternative)
Chloromethylation of p-chlorocumene followed by Sommelet oxidation. This route is less favored due to the formation of carcinogenic bis(chloromethyl) ether byproducts and lower regioselectivity.
Visualization: Synthesis Workflow
Caption: Figure 1.[5] Regioselective synthesis of 5-chloro-2-isopropylbenzaldehyde via Grignard methodology.
Applications in Drug & Agrochemical Development[3][7][8][13]
The primary utility of this aldehyde is as a "benzyl" donor in the synthesis of N-cyclopropyl-N-benzyl-carboxamide fungicides.
Case Study: Isoflucypram Synthesis
Isoflucypram (Bayer) is a broad-spectrum SDHI fungicide.[5] The 5-chloro-2-isopropylbenzaldehyde moiety is converted into the corresponding benzylamine, which is then coupled with a pyrazole acid chloride.
Reaction Sequence:
-
Reductive Amination: Condensation of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine to form an imine, followed by catalytic hydrogenation (Pt/C or Raney Ni) to yield N-(5-chloro-2-isopropylbenzyl)cyclopropanamine .
-
Amide Coupling: Reaction of the secondary amine with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride .
Caption: Figure 2. Convergence of 5-chloro-2-isopropylbenzaldehyde into the Isoflucypram scaffold.
Experimental Protocols
Protocol 1: Laboratory Synthesis via Grignard Exchange
Note: This protocol assumes the use of 2-bromo-4-chloro-1-isopropylbenzene as the starting material.
Reagents:
-
2-bromo-4-chloro-1-isopropylbenzene (1.0 eq)
-
Magnesium turnings (1.2 eq, activated with Iodine)
-
Anhydrous THF (Solvent)
-
Dimethylformamide (DMF) (1.5 eq)
-
Ammonium Chloride (sat. aq.)
Methodology:
-
Activation: In a flame-dried 3-neck flask under Nitrogen, place Mg turnings and cover with minimal THF. Add a crystal of Iodine and heat gently until color fades (activation).
-
Grignard Formation: Add a solution of the aryl bromide in THF dropwise to the Mg. Maintain a gentle reflux. The bulky isopropyl group may slow initiation; if necessary, use dibromoethane as an entrainer.
-
Reaction: Once addition is complete, reflux for 2 hours to ensure complete consumption of the aryl bromide.
-
Formylation: Cool the reaction mixture to 0 °C. Add anhydrous DMF dropwise, maintaining the temperature below 10 °C. The solution will likely become viscous.
-
Quench: Stir for 1 hour at room temperature, then pour the mixture into ice-cold saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).
Validation:
-
¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet at ~10.2 ppm. The aromatic region should show a specific pattern: a doublet (H3, ortho to iPr), a doublet of doublets (H4, meta to iPr), and a doublet (H6, ortho to CHO).
-
IR: Strong C=O stretch at ~1690 cm⁻¹.
References
-
Bayer CropScience AG. (2013).[6] Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. World Intellectual Property Organization. Patent WO2013156559A1. Link
-
PubChem. (2025). 5-Chloro-2-isopropylbenzaldehyde (Compound Summary). National Center for Biotechnology Information. Link
-
Jeanmart, S., et al. (2021).[6] Synthetic approaches to the 2015–2018 new agrochemicals. Bioorganic & Medicinal Chemistry, 32, 116162. Link[6]
-
Desbordes, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: its chemical discovery and unusual binding mode. Pest Management Science, 76(10), 3340-3347.[4] Link
-
ChemicalBook. (2024). 5-chloro-2-isopropylbenzaldehyde Product Properties. Link
Sources
5-Chloro-2-isopropylbenzaldehyde chemical safety data sheet (SDS)
Topic: 5-Chloro-2-isopropylbenzaldehyde Chemical Safety & Technical Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Critical Handling, Safety, and Synthetic Applications in Agrochemical Development
Executive Summary & Strategic Relevance
5-Chloro-2-isopropylbenzaldehyde (CAS: 1289090-35-2) is a specialized aromatic aldehyde serving as a pivotal intermediate in the synthesis of oxadiazine insecticides, most notably Indoxacarb , and various pyrazole-carboxamide fungicides. Its structural uniqueness lies in the steric bulk of the ortho-isopropyl group combined with the electronic deactivation of the meta-chlorine atom.
For the research scientist, this molecule presents a dual challenge: chemical instability (susceptibility to autoxidation) and synthetic specificity (steric hindrance affecting nucleophilic attack at the carbonyl carbon). This guide moves beyond standard SDS data to provide a field-validated protocol for maintaining material integrity and ensuring reproducible synthetic outcomes.
Physicochemical Profile
Data aggregated from experimental analogs and predicted computational models.
| Property | Value / Description | Technical Note |
| CAS Number | 1289090-35-2 | Primary identifier for the exact isomer. |
| Molecular Formula | C₁₀H₁₁ClO | MW: 182.65 g/mol |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation (quinone/acid formation). |
| Boiling Point | ~235–240 °C (Predicted) | High boiler; vacuum distillation recommended for purification. |
| Density | 1.1–1.2 g/cm³ (Estimated) | Denser than water due to chlorine substitution. |
| Flash Point | >100 °C (Closed Cup) | Class IIIB Combustible Liquid. |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic nature drives aquatic toxicity concerns. |
| Stability | Air-sensitive (Autoxidation) | Critical: Rapidly converts to 5-chloro-2-isopropylbenzoic acid upon air exposure. |
Hazard Identification & Toxicology (GHS)
Based on structural analogs (Chlorobenzaldehydes) and functional group reactivity.
GHS Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
-
Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).
Toxicological Mechanism
-
Irritation: The aldehyde moiety reacts with mucosal proteins via Schiff base formation, causing immediate irritation to the respiratory tract and eyes.
-
Sensitization: Chlorinated aromatics are potential sensitizers. The lipophilic isopropyl group facilitates dermal absorption, increasing the risk of systemic exposure.
-
Environmental Fate: High LogP (partition coefficient) suggests bioaccumulation potential in aquatic organisms. Spills must be prevented from entering waterways.[1][2]
Engineering Controls & Safe Handling Workflow
The Core Directive: The primary failure mode in using this reagent is purity degradation via oxidation . Standard storage is insufficient. The following workflow ensures "Self-Validating" integrity.
Material Integrity Workflow (DOT Visualization)
Figure 1: Integrity-First Handling Workflow. Note the mandatory QC step to detect benzoic acid impurities before storage.
Storage Specifications
-
Atmosphere: Must be stored under Argon or Nitrogen . Argon is preferred as it is heavier than air and provides a better blanket for liquids.
-
Container: Amber glass to prevent photo-initiated radical oxidation.
-
Septum: Use Teflon-lined septa. Do not store with simple needle punctures; over-seal with Parafilm.
Synthesis & Reactivity: The Indoxacarb Pathway
Context: 5-Chloro-2-isopropylbenzaldehyde is a precursor to the benzylamine fragment of Indoxacarb. The key transformation is the Reductive Amination with cyclopropylamine.
Reaction Mechanism
The steric bulk of the ortho-isopropyl group slows down the initial nucleophilic attack of the amine. Acid catalysis (e.g., Acetic Acid or TiCl₄) is often required to drive imine formation to completion before introducing the reducing agent.
Synthetic Workflow (DOT Visualization)
Figure 2: Synthetic pathway to the Indoxacarb amine intermediate. The "Condensation" step is the rate-limiting step due to steric hindrance.
Experimental Protocol (Reductive Amination)
-
Imine Formation: Charge reactor with 5-Chloro-2-isopropylbenzaldehyde (1.0 eq) and Methanol. Add Cyclopropylamine (1.2 eq) and catalytic Acetic Acid.
-
Monitoring: Stir at reflux. Monitor by TLC/HPLC for disappearance of aldehyde. Note: Steric hindrance may require longer reaction times (4-6 hours).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) portion-wise OR transfer to hydrogenation vessel (H₂, Pt/C catalyst).
-
Workup: Quench with aqueous NH₄Cl. Extract with Ethyl Acetate. The amine product is generally an oil.
Emergency Response & Waste Disposal
Spill Management (Lipophilic Protocol)
Since the molecule is lipophilic and toxic to aquatic life, water wash-down is prohibited .
-
Evacuate: Remove ignition sources.
-
Contain: Use hydrophobic absorbents (vermiculite or polypropylene pads).
-
Decontaminate: Scrub surface with an ethanolic soap solution to solubilize the oily residue, then absorb the rinsate.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (Aldehyde vapors can cause laryngeal edema).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents on skin, as they enhance absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
References
-
BLD Pharm. (2024). SDS for 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2). Retrieved from
-
European Patent Office. (2015).[3] Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (EP2841413A1). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5199615 (Related Analog). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Isopropylbenzaldehyde (Analogous Hazard Data). Retrieved from
Sources
solubility of 5-Chloro-2-isopropylbenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-isopropylbenzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Chloro-2-isopropylbenzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. Recognizing the limited availability of public data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and robust experimental methodologies required to generate reliable solubility data. We delve into the physicochemical properties that govern solubility, present detailed, field-proven protocols for solubility determination, and offer a systematic approach to data analysis and interpretation. This guide is designed to be a self-contained resource, enabling users to move from theoretical understanding to practical execution with confidence.
Introduction: The Significance of Solubility
5-Chloro-2-isopropylbenzaldehyde is an aromatic aldehyde whose structural motifs—a chlorinated benzene ring, a sterically hindering isopropyl group, and a reactive aldehyde function—suggest its utility as a versatile intermediate in the synthesis of complex organic molecules.[1][2] In fields such as drug discovery and materials science, the solubility of a lead compound or intermediate is a critical physicochemical parameter that dictates its fate in nearly every process. From reaction kinetics in a synthesis flask to bioavailability in a physiological system, solubility governs concentration, which in turn drives performance.[3]
Poor solubility can lead to significant challenges, including:
-
In Synthesis: Difficulty in achieving desired reaction concentrations, leading to slow or incomplete reactions and purification challenges.
-
In Formulation: Issues with developing stable, effective dosage forms, requiring high doses to achieve therapeutic plasma concentrations.[4]
-
In Analysis: Complications in preparing samples for analytical techniques like chromatography.
This guide provides the necessary tools to systematically characterize the solubility of 5-Chloro-2-isopropylbenzaldehyde in a range of relevant organic solvents.
Physicochemical Profile and Predicted Solubility Behavior
To understand the solubility of a compound, we must first analyze its structure. The key features of 5-Chloro-2-isopropylbenzaldehyde are detailed below.
Caption: Molecular structure and functional groups of 5-Chloro-2-isopropylbenzaldehyde.
Analysis of Structural Features:
-
Aromatic Ring: The core benzene ring is nonpolar and hydrophobic, favoring solubility in solvents with similar characteristics (e.g., toluene, benzene).
-
Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents, especially polar aprotic solvents like acetone or ethyl acetate.[5]
-
Isopropyl Group (-CH(CH₃)₂): This bulky, nonpolar alkyl group significantly increases the molecule's lipophilicity and contributes steric hindrance. This effect enhances solubility in nonpolar solvents (e.g., heptane, cyclohexane) and may reduce solubility in highly ordered polar solvents like water.[6]
-
Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment but also increases the overall molecular weight and lipophilicity. Halogen substitution tends to reduce aqueous solubility but can modulate solubility in organic solvents.[6]
Predicted Solubility: Based on these features, 5-Chloro-2-isopropylbenzaldehyde is expected to be poorly soluble in water and highly soluble in a range of organic solvents. Its solubility will likely be highest in solvents that can accommodate both its large nonpolar surface area and its polar aldehyde group, such as chloroform, acetone, and ethyl acetate.[7]
Experimental Determination of Solubility
The most reliable method for determining solubility is the isothermal equilibrium shake-flask method .[8] This technique involves generating a saturated solution by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured analytically.
Core Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for generating accurate solubility data. The key is to ensure that a true equilibrium is reached and that only the dissolved solid is quantified.
Materials:
-
5-Chloro-2-isopropylbenzaldehyde (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Chosen analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 5-Chloro-2-isopropylbenzaldehyde to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Expertise & Experience: The time to reach equilibrium can vary. For a new compound, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when two consecutive measurements show no significant change in concentration.[9]
-
-
Phase Separation: Allow the vials to sit undisturbed at the experimental temperature for several hours to let the excess solid settle. This step is crucial to avoid clogging the filter.
-
Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis.
-
Trustworthiness: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first small portion of the filtrate is a best practice.
-
-
Quantification: Accurately dilute the saturated filtrate with a suitable solvent and analyze its concentration using a pre-calibrated analytical method (detailed in Section 3.2).
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Analytical Quantification Techniques
The choice of analytical technique depends on the compound's properties and the available instrumentation. For an aromatic aldehyde, HPLC and UV-Vis spectroscopy are excellent choices.
A. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for its specificity and accuracy.[10]
-
Principle: The saturated solution is injected into an HPLC system. The compound is separated from any potential impurities on a column (e.g., C18) and detected by a UV detector at a wavelength where it strongly absorbs.
-
Protocol:
-
Develop a Method: Identify a suitable mobile phase (e.g., a mixture of acetonitrile and water) and a C18 column that gives a sharp, well-resolved peak for the analyte.
-
Determine λ_max: Find the wavelength of maximum UV absorbance for 5-Chloro-2-isopropylbenzaldehyde.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each and plot the peak area versus concentration. This curve must be linear in the desired concentration range (R² > 0.99).
-
Analyze Sample: Inject the diluted, filtered sample from the solubility experiment. Use the peak area and the calibration curve equation to determine its concentration.
-
Calculate Solubility: Back-calculate the concentration of the original, undiluted saturated solution, accounting for any dilution steps.
-
B. UV-Vis Spectrophotometry
A simpler, faster alternative if the compound is the only absorbing species in the solution.
-
Principle: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Protocol:
-
Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
-
Create a Calibration Curve: Prepare standard solutions of known concentrations and measure the absorbance of each at λ_max. Plot absorbance versus concentration to generate a linear calibration curve.
-
Analyze Sample: Measure the absorbance of the diluted, filtered sample. Ensure the absorbance falls within the linear range of the calibration curve.
-
Calculate Solubility: Use the sample's absorbance and the calibration curve to determine its concentration, then back-calculate the original solubility.
-
Data Presentation and Expected Trends
Solubility data should be recorded systematically to allow for clear interpretation and comparison.
Table 1: Template for Recording Solubility Data of 5-Chloro-2-isopropylbenzaldehyde at 25 °C
| Solvent Class | Solvent | Dielectric Constant¹ | Solubility (g/L) | Solubility (mol/L)² | Observations |
| Polar Aprotic | Acetone | 21.0 | Experimental Value | Calculated Value | High solubility expected |
| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value | High solubility expected | |
| Acetonitrile | 36.6 | Experimental Value | Calculated Value | Moderate solubility expected | |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Experimental Value | Calculated Value | High solubility expected | |
| Polar Protic | Ethanol | 24.6 | Experimental Value | Calculated Value | Moderate solubility expected |
| Methanol | 32.7 | Experimental Value | Calculated Value | Moderate solubility expected | |
| 2-Propanol (IPA) | 19.9 | Experimental Value | Calculated Value | Moderate to high solubility | |
| Nonpolar | Toluene | 2.4 | Experimental Value | Calculated Value | Moderate to high solubility |
| Heptane | 1.9 | Experimental Value | Calculated Value | Moderate solubility expected | |
| Chloroform | 4.8 | Experimental Value | Calculated Value | High solubility expected |
¹ Dielectric constants are approximate values from standard sources.[11] ² Calculated using the molecular weight of 5-Chloro-2-isopropylbenzaldehyde (198.65 g/mol ).
Safety and Handling
While specific toxicological data for 5-Chloro-2-isopropylbenzaldehyde is not widely published, data from structurally related compounds (e.g., other chlorinated or substituted benzaldehydes) should be used to inform handling procedures.
-
Primary Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13][14]
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Crucially, always consult the supplier-specific Safety Data Sheet (SDS) before beginning any experimental work.
Conclusion
This guide has outlined the theoretical principles and practical methodologies necessary for the comprehensive evaluation of the . By understanding the interplay of its structural features—the hydrophobic aromatic and isopropyl groups, and the polar aldehyde function—researchers can make informed predictions about its behavior. The detailed shake-flask protocol, coupled with robust analytical techniques like HPLC, provides a reliable pathway to generate high-quality, reproducible data. This information is fundamental for the successful application of this compound in synthetic chemistry and drug development, enabling rational solvent selection for reactions, purifications, and formulation efforts.
References
-
Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffinity. Retrieved from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
Lazzari, F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]
-
JETIR. (2024). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org. Retrieved from [Link]
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-isopropoxybenzaldehyde. Retrieved from [Link]
-
Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Retrieved from [Link]
- Google Patents. (n.d.). KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
- Singh, A., & Singh, P. (2019). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Scientific Research in Chemistry, 4(3), 1-5.
-
Quora. (2019). Why are smaller aldehydes and ketones soluble in water? Retrieved from [Link]
-
Wodarska, I., et al. (2022). Solvent screening for the extraction of aromatic aldehydes. ResearchGate. Retrieved from [Link]
-
University of Michigan. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
5-Chloro-2-isopropylbenzaldehyde boiling point and melting point
This technical guide provides an in-depth analysis of 5-Chloro-2-isopropylbenzaldehyde (CAS: 1289090-35-2), a critical intermediate in the synthesis of agrochemical fungicides.[1]
Part 1: Executive Technical Summary
5-Chloro-2-isopropylbenzaldehyde is a disubstituted benzaldehyde derivative characterized by the presence of a chlorine atom at the meta position relative to the aldehyde group and an isopropyl group at the ortho position.[1] It serves as a pivotal electrophile in the synthesis of Schiff bases and subsequent amine fungicides (e.g., N-cycloalkyl-benzylamine derivatives).[1]
-
Molecular Formula: C₁₀H₁₁ClO[1]
-
Molecular Weight: 182.65 g/mol [1]
-
Primary Application: Precursor for fungicidal active ingredients (e.g., substituted N-(benzyl)cyclopropylamines).[1]
Part 2: Physical Properties Analysis
Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The following data synthesizes available patent disclosures with structure-property relationship (SPR) predictions.
Table 1: Physicochemical Profile[1]
| Property | Value / Characteristic | Confidence Level |
| Physical State | Liquid (Viscous oil) | High (Cited in Patent EP2841413A1) |
| Appearance | Clear to yellowish/brown oil | High |
| Boiling Point (Atm) | 255°C – 265°C (Predicted) | Medium (Based on group contribution methods) |
| Boiling Point (Vac) | 115°C – 125°C @ 1-2 mmHg | High (Standard for similar benzaldehydes) |
| Melting Point | < 20°C (Likely does not crystallize easily) | Medium (Liquid at ambient synthesis temps) |
| Density | ~1.12 – 1.15 g/cm³ | Medium (Predicted) |
| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Water | High |
Thermodynamic Logic (Causality)
-
Boiling Point Elevation: The base molecule, cuminaldehyde (4-isopropylbenzaldehyde), boils at ~235°C. The addition of a chlorine atom (atomic mass 35.[1]5) significantly increases London dispersion forces and molecular weight, elevating the boiling point by approximately 20–30°C.
-
Melting Point Depression: The ortho-isopropyl group introduces steric bulk that disrupts efficient crystal packing.[1] Unlike para-substituted analogs which often stack well (higher MP), this ortho-substitution pattern favors the liquid state at room temperature.[1]
Part 3: Synthesis & Experimental Protocols
The industrial preparation of 5-Chloro-2-isopropylbenzaldehyde typically follows a Grignard-Formylation route or a Formylation of the Halogenated Arene .[1] The most robust method described in patent literature involves the formylation of the corresponding Grignard reagent.
Synthesis Pathway Diagram
Caption: Synthesis of 5-Chloro-2-isopropylbenzaldehyde via Grignard Formylation route.
Detailed Experimental Protocol
Objective: Synthesis of 5-Chloro-2-isopropylbenzaldehyde via Grignard reaction.
Reagents:
-
2-Bromo-4-chloro-1-isopropylbenzene (Precursor)[1]
-
Magnesium turnings (activated)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Hydrochloric acid (HCl), 1M[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, place Magnesium turnings (1.05 eq). Add a crystal of Iodine to initiate activation.[1]
-
Grignard Formation:
-
Dissolve 2-Bromo-4-chloro-1-isopropylbenzene in anhydrous THF.
-
Add 5% of this solution to the Mg turnings.[1] Heat gently to 40°C until the reaction initiates (exotherm/discoloration).[1]
-
Critical Control Point: Add the remaining solution dropwise to maintain a steady reflux.[1] If the reaction is too vigorous, cool to 25-30°C.
-
Stir for 1-2 hours post-addition to ensure complete consumption of Magnesium.[1]
-
-
Formylation:
-
Cool the Grignard solution to 0°C.
-
Add anhydrous DMF (1.2 eq) dropwise, keeping the internal temperature < 10°C. The solution will thicken as the intermediate complex forms.[1]
-
-
Hydrolysis:
-
Quench the reaction mixture by pouring it into ice-cold 1M HCl.
-
Stir vigorously for 30 minutes to hydrolyze the hemiaminal magnesium salt into the aldehyde.
-
-
Work-up:
-
Purification:
Part 4: Handling, Stability & Quality Control
Stability Profile
-
Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to auto-oxidation upon exposure to air, forming 5-chloro-2-isopropylbenzoic acid .[1]
-
Mitigation: Store under Nitrogen or Argon atmosphere.[1]
-
-
Schiff Base Formation: Reacts rapidly with primary amines.[1] This is its primary utility but also a storage hazard if amine contaminants are present.[1]
Quality Control (Self-Validating Protocols)
| Method | Expected Signal / Observation | Validation Criteria |
| GC-MS | Molecular Ion peak [M]+ at m/z ~182.[1] Characteristic fragmentation loss of -CHO (29) and Isopropyl (43).[1] | Purity > 98% (Area %) |
| FT-IR | Strong Carbonyl (C=O) stretch at 1680–1700 cm⁻¹ .[1] Absence of broad O-H stretch (indicates no acid formation).[1] | Sharp C=O peak confirms Aldehyde.[1] |
| ¹H-NMR | Distinct singlet (CHO proton) at δ 10.0–10.4 ppm . Isopropyl doublet (~1.2 ppm) and septet (~3.5 ppm).[1] | Integration ratio 1:1:6 (CHO:CH:CH₃) confirms structure.[1] |
References
-
Bayer CropScience AG. (2013).[1] Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.[1][4][5][6][7][8][9] Patent WO2013156559A1.[1] Link
-
Bayer CropScience AG. (2015).[1] Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.[1][4][5][6][7][8][9] Patent EP2841413A1.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5199615 (Isopropoxy analog warning - for structural comparison).[1]Link[1]
-
ChemicalBook. (2023).[1] 5-chloro-2-isopropylbenzaldehyde Product Entry.[1][2][6][7][8]Link[1]
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloro-2-isopropylbenzaldehyde | 1289090-35-2 [chemicalbook.com]
- 3. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 4. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 5. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 6. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 7. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 8. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-chloro-2-(propan-2-yl)benzaldehyde synonyms and trade names
The following is an in-depth technical guide on 5-chloro-2-(propan-2-yl)benzaldehyde , designed for researchers and drug development professionals.
Strategic Intermediate for Next-Generation SDHI Fungicides[1]
Executive Summary
5-Chloro-2-(propan-2-yl)benzaldehyde (CAS 1289090-35-2 ) is a specialized aromatic aldehyde serving as the critical "ortho-blocked" scaffold in the synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] Its primary industrial application is as the key precursor for Isoflucypram (marketed under the Iblon™ technology brand), a broad-spectrum fungicide developed for cereal crops.[1]
This guide details the compound's nomenclature, physicochemical properties, industrial synthesis pathways, and its role in the "double-linker" architecture of modern pyrazole carboxamides.[1]
Chemical Identity & Nomenclature
Accurate identification is paramount due to the existence of positional isomers (e.g., 2-chloro-5-isopropylbenzaldehyde).[1]
| Identifier | Value / Description |
| IUPAC Name | 5-chloro-2-(propan-2-yl)benzaldehyde |
| Common Synonyms | 5-Chloro-2-isopropylbenzaldehyde;Benzaldehyde, 5-chloro-2-(1-methylethyl)- |
| CAS Registry Number | 1289090-35-2 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| SMILES | CC(C)C1=C(C=O)C=C(Cl)C=C1 |
| InChIKey | DUOANANYKYXIQY-UHFFFAOYSA-N |
Note on Isomerism: Researchers must distinguish this compound from 4-isopropyl-3-chlorobenzaldehyde or 2-chloro-5-isopropylbenzaldehyde (CAS 1288991-69-4).[1] The ortho-positioning of the isopropyl group relative to the aldehyde is the defining structural feature required for the steric "lock" mechanism in the final bioactive molecule.[1]
Physicochemical Profile
Data derived from predicted models and patent disclosures.[1]
| Property | Value | Context |
| Physical State | Liquid (at 20°C) | Typically handled as a solution in THF or toluene during synthesis.[1] |
| Boiling Point | ~235–245 °C (760 mmHg) | Predicted.[1] Often distilled under reduced pressure (e.g., ~110°C at 10 mmHg).[1] |
| Density | ~1.12 g/cm³ | Estimated based on halogenated benzaldehyde analogs.[1] |
| Solubility | Organic Solvents | Soluble in DCM, THF, Toluene, Ethyl Acetate.[1] Insoluble in water.[1] |
| Reactivity | Electrophilic Carbonyl | Susceptible to nucleophilic attack (e.g., reductive amination); prone to oxidation to benzoic acid if stored improperly.[1] |
Synthesis & Manufacturing
The industrial synthesis of 5-chloro-2-(propan-2-yl)benzaldehyde is designed to establish the 1,2,5-substitution pattern on the benzene ring.[1] The most robust pathway, described in process patents (e.g., US9440908B2 ), utilizes a Grignard formylation sequence starting from p-nitrocumene derivatives.[1]
Core Synthetic Pathway[1]
-
Precursor Preparation: p-Nitrocumene is brominated (ortho to the isopropyl group) and subsequently converted to 2-bromo-4-chloro-1-isopropylbenzene via reduction and Sandmeyer reactions.[1]
-
Grignard Formation: The bromo-intermediate reacts with Magnesium (Mg) in THF.[1]
-
Formylation: The Grignard reagent is quenched with a formylating agent, typically Dimethylformamide (DMF) or N-formylmorpholine.[1]
-
Hydrolysis: Acidic workup yields the target aldehyde.[1]
Reaction Visualization
The following diagram illustrates the logical flow from the cumene scaffold to the final aldehyde and its subsequent conversion to the fungicidal amine intermediate.[1]
Figure 1: Synthetic lineage from nitrocumene precursors to the Isoflucypram active ingredient.[1]
Applications in Drug & Agrochemical Development[1][4]
Primary Application: Isoflucypram (Iblon™)
The compound is the obligate intermediate for Isoflucypram , a succinate dehydrogenase inhibitor (SDHI).[1]
-
Mechanism of Action: Isoflucypram binds to the ubiquinone-binding pocket (Complex II) of the fungal mitochondrial respiratory chain.[1]
-
Structural Role of the Aldehyde:
-
The isopropyl group at position 2 provides steric bulk that locks the conformation of the molecule within the binding pocket.[1]
-
The chlorine atom at position 5 enhances lipophilicity and metabolic stability.[1]
-
The aldehyde functionality serves as the handle for introducing the N-cyclopropylamine linker, a unique feature of the "Iblon" class compared to older SDHIs like Bixafen or Fluxapyroxad.[1]
-
Commercial Trade Names & Codes
While the aldehyde itself is a raw material, it is directly associated with the following commercial products:
| Trade Name / Code | Type | Description |
| Isoflucypram | Active Ingredient | The final fungicide utilizing this intermediate.[1][2] |
| Iblon™ | Technology Brand | Bayer's brand name for Isoflucypram-based formulations.[1] |
| Caley™ / Vimoy™ | Product | Commercial fungicide formulations containing Isoflucypram.[1] |
| BCS-CN88460 | Research Code | Internal development code often found in early patents.[1] |
Safety & Handling (GHS)
Based on Safety Data Sheet (SDS) classifications for halogenated benzaldehydes.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
PubChem. (2025).[1][4][3] 5-Chloro-2-isopropoxybenzaldehyde (and related isomers).[1][4] National Library of Medicine.[1] Link[1][5][6]
-
Bayer CropScience AG. (2014).[1] Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.[1][7][2][8][9][10] US Patent 9,440,908 B2.[1] Link
-
Bayer CropScience AG. (2013).[1][2] Method for producing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.[1][7][2][8][9][10] WO 2013/160387 A1.[1][2] Link
-
ResearchGate. (2022).[1] Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide.[1]Link[1]
-
ChemicalBook. (2023).[1] 5-chloro-2-isopropylbenzaldehyde Supplier & Properties.[1][2][8][11]Link[1]
Sources
- 1. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 2. 5-chloro-2-isopropylbenzaldehyde - CAS号 1289090-35-2 - 摩熵化学 [molaid.com]
- 3. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C13H18ClN | CID 66158544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-1,2-diisopropylbenzene|BLD Pharm [bldpharm.com]
- 6. 15062-66-5|2,3,6,7-Tetrachloroanthracene-9,10-dione|BLD Pharm [bldpharm.com]
- 7. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US9440908B2 - Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 10. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 11. 5-chloro-2-isopropylbenzaldehyde | 1289090-35-2 [chemicalbook.com]
Comparative Technical Analysis: 5-Chloro-2-isopropylbenzaldehyde vs. Cuminaldehyde Derivatives
[1][2]
Executive Summary
This technical guide delineates the structural, synthetic, and pharmacological distinctions between 5-Chloro-2-isopropylbenzaldehyde and Cuminaldehyde (4-isopropylbenzaldehyde) derivatives.[1][2] While both share an isopropylbenzaldehyde core, their substitution patterns dictate divergent applications.[1][2] Cuminaldehyde , a natural para-substituted terpene, serves as a versatile scaffold for "green" medicinal chemistry and food safety.[1][2] In contrast, 5-Chloro-2-isopropylbenzaldehyde is a specialized, synthetic ortho-substituted intermediate, primarily utilized in the industrial synthesis of high-potency pyrazole carboxamide fungicides.[1][2]
Key Differentiators
| Feature | Cuminaldehyde | 5-Chloro-2-isopropylbenzaldehyde |
| IUPAC Name | 4-isopropylbenzaldehyde | 5-chloro-2-isopropylbenzaldehyde |
| Substitution | Para (1,4-disubstituted) | Ortho (1,2,5-trisubstituted) |
| Electronic State | Electron-rich (Alkyl donor) | Electron-deficient (Chloro withdrawer) |
| Steric Profile | Low hindrance (Accessible Carbonyl) | High hindrance (Ortho-isopropyl block) |
| Primary Use | Natural bioactive, Food preservative, Alzheimer's research | Agrochemical intermediate (Fungicides) |
Part 1: Structural & Electronic Analysis
The reactivity and binding affinity of these molecules are governed by the position of the isopropyl group and the presence of the chlorine atom.[1][2]
Steric Hindrance (The Ortho Effect)[1]
-
Cuminaldehyde: The isopropyl group at the para position (C4) is remote from the aldehyde carbonyl (C1).[1][2] This leaves the carbonyl carbon highly accessible to nucleophiles (e.g., amines for Schiff base formation), resulting in rapid reaction kinetics.[1]
-
5-Chloro-2-isopropylbenzaldehyde: The isopropyl group at the ortho position (C2) creates significant steric bulk around the carbonyl carbon.[1][2] This "Ortho Effect" retards nucleophilic attack, requiring more vigorous reaction conditions (catalysts, heat) for derivatization.[1]
Electronic Modulation
-
Cuminaldehyde: The isopropyl group exerts a weak positive inductive effect (+I), increasing electron density on the ring and slightly stabilizing the carbonyl oxygen's partial negative charge.[1][2]
-
5-Chloro-2-isopropylbenzaldehyde: The chlorine atom at C5 exerts a strong negative inductive effect (-I) but a weak positive mesomeric effect (+M).[1][2] Being meta to the aldehyde group, the inductive withdrawal dominates, making the carbonyl carbon more electrophilic.[1][2] However, the steric hindrance of the C2-isopropyl group often overrides this electronic advantage in terms of reaction rate.[1][2]
Visualization of Structural Isomerism[1]
Caption: Structural comparison highlighting the steric accessibility of the carbonyl group in para- vs ortho- isomers.[1]
Part 2: Synthetic Pathways[1][2]
Synthesis of the Core Scaffolds
While Cuminaldehyde is typically extracted from Cuminum cyminum oil (approx. 20-40% yield) or synthesized via oxidation of p-cymene, the 5-Chloro derivative requires total synthesis, typically via formylation of a halogenated precursor.[1]
Mechanism: Vilsmeier-Haack Formylation of p-Chlorocumene To synthesize 5-Chloro-2-isopropylbenzaldehyde, the starting material is 1-chloro-4-isopropylbenzene (p-chlorocumene).[1][2]
-
Directing Effects: The isopropyl group is an activator (ortho/para director), while Chlorine is a deactivator (ortho/para director).[1][2]
-
Regioselectivity: The position ortho to the isopropyl group is activated. The position ortho to the chlorine is deactivated.[2]
-
Result: Formylation occurs at the C2 position (ortho to isopropyl), yielding the 5-chloro-2-isopropyl isomer.[1][2]
Derivatization: Schiff Base Formation
Both aldehydes are commonly converted into Schiff bases (imines) for biological evaluation.[1][2]
Caption: Contrast between the industrial synthesis of the 5-chloro derivative and the extraction of natural cuminaldehyde.
Part 3: Pharmacological & Industrial Applications[2]
Cuminaldehyde: The "Soft" Bioactive
Cuminaldehyde derivatives are extensively researched for their ability to interact with biological targets without high toxicity.[1][2]
-
Alpha-Synuclein Inhibition: Cuminaldehyde inhibits the fibrillation of alpha-synuclein, a key process in Parkinson's disease, by forming a transient Schiff base with lysine residues on the protein [1].[1][2]
-
Antimicrobial: The aldehyde group penetrates bacterial cell walls; derivatives (e.g., thiosemicarbazones) chelate metal ions (Fe, Cu), disrupting bacterial respiration.[1]
5-Chloro-2-isopropylbenzaldehyde: The "Hard" Agrochemical
This compound is a purpose-built intermediate for high-stability fungicides.[1][2]
-
Target: Synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine .
-
Mechanism: This amine is coupled with pyrazole carboxylic acids to form Succinate Dehydrogenase Inhibitors (SDHI).[1][2] The 5-chloro and 2-isopropyl groups provide metabolic stability (blocking oxidation sites) and lipophilicity for cuticular penetration in plants [2].[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine
Target: Agrochemical Intermediate Synthesis
Reagents:
Procedure:
-
Condensation: Charge a high-pressure reactor with 5-chloro-2-isopropylbenzaldehyde and methanol. Add cyclopropylamine dropwise.[1][2]
-
Imine Formation: Stir at reflux (65°C) for 4 hours. Note: The elevated temperature is critical to overcome the steric hindrance of the ortho-isopropyl group.
-
Hydrogenation: Cool to room temperature. Add Pt/C catalyst.[1][2] Pressurize with Hydrogen gas (10 bar).
-
Reduction: Stir at 50°C for 6 hours until H2 uptake ceases.
-
Workup: Filter off the catalyst. Concentrate the filtrate under reduced pressure to yield the amine oil.[1][2]
-
Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the benzylic methylene doublet (~3.8 ppm).[1][2]
Protocol B: Synthesis of Cuminaldehyde-Thiosemicarbazone
Target: Antimicrobial Bioassay
Reagents:
-
Cuminaldehyde (10 mmol)[1]
-
Thiosemicarbazide (10 mmol)[1]
-
Ethanol (20 mL)
-
Acetic Acid (Catalytic, 2-3 drops)[1]
Procedure:
-
Dissolution: Dissolve thiosemicarbazide in hot ethanol.
-
Addition: Add Cuminaldehyde slowly with constant stirring.
-
Reaction: Stir at Room Temperature for 2 hours. Note: The para-position allows rapid reaction without heating.[2]
-
Crystallization: A precipitate will form.[1][2] Cool in an ice bath for 30 minutes.
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
-
Yield: Typically >85%.
References
-
Morshedi, D., et al. (2015).[1][2][5] "Cuminaldehyde as the Major Component of Cuminum cyminum, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation and Cytotoxicity."[1][2][5][6] Journal of Food Science. Link
-
Bayer CropScience AG.[1][2][4] (2015).[1][2][3][4][5] "Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine." European Patent EP2841413B1.[1][2][7] Link
-
PubChem. (2025).[1][2][3] "Cuminaldehyde (4-Isopropylbenzaldehyde) Compound Summary." National Library of Medicine.[1][2] Link
-
PubChem. (2025).[1][2][3] "5-Chloro-2-isopropylbenzaldehyde Compound Summary." National Library of Medicine.[1][2] Link[1]
-
Singh, A., et al. (2025).[1][2] "Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives." BMC Chemistry.[1][2] Link
Sources
- 1. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 2. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-chloro-2-isopropylbenzaldehyde - CAS号 1289090-35-2 - 摩熵化学 [molaid.com]
- 5. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
5-Chloro-2-isopropylbenzaldehyde PubChem CID and ChemSpider ID
[1][2]
Executive Summary
5-Chloro-2-isopropylbenzaldehyde (CAS: 1289090-35-2) is a specialized aromatic aldehyde used primarily as a key intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1] Characterized by a benzene ring substituted with a formyl group, a chlorine atom, and an isopropyl group, its specific substitution pattern (5-chloro, 2-isopropyl) imparts unique steric and electronic properties that are critical for the biological activity of downstream derivatives, particularly pyrazole-carboxamide fungicides.[1]
This guide provides a comprehensive technical analysis of the compound, covering its chemical identity, validated synthetic pathways, reactivity profile, and safety protocols.[1]
Chemical Identity & Properties
Identification Data
| Parameter | Value |
| IUPAC Name | 5-Chloro-2-(propan-2-yl)benzaldehyde |
| Common Name | 5-Chloro-2-isopropylbenzaldehyde |
| CAS Registry Number | 1289090-35-2 |
| PubChem CID | 66161467 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| SMILES | CC(C)C1=C(C=O)C=C(Cl)C=C1 |
| InChIKey | KUGQOKROJFMWCP-UHFFFAOYSA-N |
Physical Characteristics[2][3][4]
-
Appearance: Typically observed as a pale yellow to orange oil or low-melting solid depending on purity and ambient temperature.
-
Solubility: Soluble in common organic solvents (dichloromethane, ethyl acetate, THF, ethanol); insoluble in water.[1]
-
Stability: Stable under standard laboratory conditions. Sensitive to oxidation (to carboxylic acid) upon prolonged exposure to air.[1]
Synthetic Pathways[4][5][6]
The synthesis of 5-Chloro-2-isopropylbenzaldehyde requires precise regiocontrol to ensure the substituents are in the correct 1,2,5-arrangement. The most robust method involves a Grignard-mediated formylation of a brominated precursor.
Primary Route: Grignard Formylation
This pathway offers high regioselectivity by utilizing a pre-functionalized aryl halide.
-
Precursor Preparation: The starting material is 2-bromo-4-chloro-1-isopropylbenzene (also known as 2-bromo-4-chlorocumene).[1] This precursor fixes the positions of the chlorine and isopropyl groups.
-
Grignard Formation: The aryl bromide is reacted with magnesium turnings in anhydrous Tetrahydrofuran (THF) to generate the corresponding Grignard reagent (Ar-MgBr).[1]
-
Formylation: The Grignard reagent is quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF) .[1]
-
Hydrolysis: Acidic workup (e.g., HCl) hydrolyzes the intermediate hemiaminolate to release the target aldehyde.
Visualization of Synthesis
The following diagram illustrates the Grignard synthesis pathway.
Figure 1: Grignard-mediated synthesis of 5-Chloro-2-isopropylbenzaldehyde from 2-bromo-4-chlorocumene.[1][2]
Reactivity & Applications
The aldehyde functionality at position 1 serves as a versatile "handle" for further chemical elaboration. The compound is primarily utilized as a scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides .[1]
Key Reactions
-
Schiff Base Formation (Reductive Amination):
-
Oxidation:
-
Readily oxidized to 5-chloro-2-isopropylbenzoic acid using standard oxidants (KMnO₄, NaClO₂).[1]
-
-
Reduction:
-
Reduced to 5-chloro-2-isopropylbenzyl alcohol using Sodium Borohydride (NaBH₄).[1]
-
Application Workflow
The diagram below details how this aldehyde serves as a branch point for creating diverse bioactive molecules.
Figure 2: Divergent reactivity profile showing the conversion to pharmaceutical and agrochemical intermediates.[1]
Safety & Handling Protocols
As a halogenated aromatic aldehyde, 5-Chloro-2-isopropylbenzaldehyde requires careful handling to prevent exposure and environmental contamination.[1]
GHS Classification (Predicted)
Based on structural analogs (e.g., 2-chlorobenzaldehyde, 4-isopropylbenzaldehyde), the following hazards are applicable:
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Guidelines
-
Engineering Controls: Always handle within a certified chemical fume hood to mitigate inhalation of vapors.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent autoxidation to the corresponding benzoic acid.
References
-
PubChem. (n.d.).[1][4] Compound Summary for CID 66161467: 5-chloro-2-propan-2-ylbenzaldehyde. National Library of Medicine. Retrieved March 1, 2026, from [Link][1]
-
European Patent Office. (2015).[1] EP2841413A1: Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.[1] Google Patents. Retrieved March 1, 2026, from [1]
-
University of Luxembourg. (2025).[1] PubChemLite Record for CAS 1289090-35-2.[1] Retrieved March 1, 2026, from [Link][1]
Methodological & Application
Application Note: Scalable Synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine
Abstract & Strategic Overview
This guide details the laboratory-scale synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (CAS: 1476113-93-5). This secondary amine is a critical "privileged structure" intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., pyrazolecarboxamides) and investigated in medicinal chemistry for GPCR modulation (TRPM8 antagonists).
Synthetic Strategy Selection
While industrial patents (e.g., Bayer CropScience EP2841413A1) favor catalytic hydrogenation of the intermediate imine, this approach presents two significant risks in a research setting:
-
Hydrodehalogenation: Competitive removal of the aryl chlorine atom under hydrogenation conditions.
-
Cyclopropane Ring Opening: High-pressure hydrogenation can cleave the strained cyclopropyl ring.
Selected Protocol: This application note utilizes Sodium Triacetoxyborohydride (STAB) reductive amination.[1][2] This hydride donor route is selected for its high chemoselectivity, eliminating the risk of dehalogenation and preserving the cyclopropyl moiety while offering mild, room-temperature operation.
Reaction Scheme & Mechanism
The synthesis proceeds via a direct reductive amination in 1,2-dichloroethane (DCE).[2] The process involves the in situ formation of a Schiff base (imine), followed by selective reduction.[2]
Figure 1: Reaction pathway for the STAB-mediated reductive amination.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |
| 5-chloro-2-isopropylbenzaldehyde | 196.67 | 1.0 | Limiting Reagent | Purity >97% |
| Cyclopropanamine | 57.09 | 1.2 - 1.5 | Nucleophile | Volatile (bp 49-50°C) ; Keep cold |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reductant | Moisture sensitive |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst | Promotes imine formation |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Anhydrous preferred |
Equipment
-
Oven-dried 2-neck Round Bottom Flask (RBF).
-
Nitrogen/Argon inert atmosphere line.[1]
-
Magnetic stirrer.
-
Ice-water bath (for initial addition).
Detailed Experimental Protocol
Phase 1: Imine Formation
Objective: Maximize conversion of aldehyde to imine prior to reduction to prevent alcohol side-products.
-
Setup: Purge a 250 mL RBF with nitrogen. Add 5-chloro-2-isopropylbenzaldehyde (5.0 g, 25.4 mmol) and anhydrous DCE (50 mL).
-
Amine Addition: Cool the solution to 0°C (cyclopropanamine is volatile). Add cyclopropanamine (2.18 g, 38.1 mmol, 1.5 equiv) dropwise.
-
Catalysis: Add Acetic Acid (1.52 g, 25.4 mmol, 1.0 equiv).
-
Note: The acid protonates the carbonyl oxygen, increasing electrophilicity and accelerating nucleophilic attack by the amine.
-
-
Equilibrium: Allow the mixture to warm to Room Temperature (RT) and stir for 60–90 minutes.
-
Checkpoint: The solution typically turns slightly yellow/hazy as water is generated.
-
Phase 2: Selective Reduction
Objective: Reduce the C=N bond without affecting the aryl chloride.
-
Reduction: Add STAB (8.08 g, 38.1 mmol, 1.5 equiv) in three portions over 15 minutes at RT.
-
Caution: Mild gas evolution (
) may occur if residual moisture is present.
-
-
Reaction Time: Stir vigorously at RT for 4–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS. The imine intermediate may be visible; ensure complete consumption of the aldehyde starting material.
-
Phase 3: Workup & Isolation
Objective: Remove boron salts and excess amine.
-
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes to decompose excess borohydride.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash: Combine organic layers and wash with Brine (50 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Note: Do not apply high vacuum at high temperatures (>40°C) for extended periods to avoid loss of the product if it is low-boiling (though this specific adduct is relatively heavy, caution is good practice).
-
Phase 4: Purification (Hydrochloride Salt Formation)
While the free base can be purified via column chromatography (Silica, Hexane/EtOAc + 1% Et3N), converting to the HCl salt is superior for storage and purity.
-
Dissolve the crude oil in minimal Diethyl Ether or Ethanol .
-
Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
-
A white precipitate (N-(5-chloro-2-isopropylbenzyl)cyclopropanamine hydrochloride) will form.
-
Filter, wash with cold ether, and dry under vacuum.
Process Logic & Troubleshooting
The following decision tree illustrates how to handle common deviations during the synthesis.
Figure 2: Troubleshooting logic for reductive amination deviations.
Analytical Validation
To confirm the identity of the product, look for these specific NMR signatures:
-
Aryl Region: Three distinct signals corresponding to the 1,2,4-substitution pattern (approx 7.1–7.4 ppm).
-
Benzylic CH2: A singlet around
3.8 – 3.9 ppm. -
Isopropyl Group:
-
Septet (
~3.0–3.3 ppm) for the CH. -
Doublet (
~1.2 ppm) for the two methyl groups.
-
-
Cyclopropyl Group:
-
Multiplet (
~2.1 ppm) for the N-CH. -
High-field multiplets (
0.3 – 0.5 ppm) characteristic of the cyclopropyl methylene protons.
-
Safety & Handling
-
Cyclopropanamine: Highly flammable and toxic. High vapor pressure. Handle only in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Store under inert atmosphere.
-
Chlorinated Solvents (DCE/DCM): Carcinogenic/toxic. Avoid inhalation.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]
-
Bayer CropScience AG. (2015).[6] "Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine." European Patent EP2841413A1.
-
Gheorghe, R. (2023). "Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions." Chemistry & Chemical Technology, 17(3), 532. (Provides context on precursor reactivity).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine - CAS号 1476113-93-5 - 摩熵化学 [molaid.com]
Application Note: 5-Chloro-2-isopropylbenzaldehyde as a Key Intermediate in the Synthesis of N-Cyclopropyl-N-benzyl-carboxamide Fungicides
Introduction & Strategic Importance
Succinate dehydrogenase inhibitors (SDHIs) represent a critical class of agricultural fungicides that target the complex II enzyme within the fungal mitochondrial respiratory chain[1]. Isoflucypram is a next-generation N-cyclopropyl-N-benzyl-carboxamide SDHI that demonstrates unparalleled, long-lasting efficacy against major foliar diseases such as Zymoseptoria tritici[1].
The structural core of Isoflucypram requires a highly specific substitution pattern to properly occupy the ubiquinone binding site of the target enzyme[1]. The intermediate 5-Chloro-2-isopropylbenzaldehyde (CAS: 1289090-35-2) provides the exact steric (isopropyl group) and electronic (chloro group) profile required to achieve this optimal target affinity[1].
Mechanistic Insights: The Synthetic Challenge
The assembly of Isoflucypram relies on the reductive amination of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine to form the intermediate N-(5-chloro-2-isopropylbenzyl)cyclopropanamine[2]. This transformation presents two major chemoselectivity challenges for the synthetic chemist:
-
Hydrodehalogenation: Standard transition-metal catalysts (such as Palladium) highly favor oxidative addition into the aryl-chloride bond, leading to the irreversible loss of the essential chlorine atom[2].
-
Cyclopropane Ring Opening: The strained three-membered ring of the cyclopropylamine moiety is highly susceptible to hydrogenolysis under reductive conditions[2].
Causality in Catalyst Selection: To circumvent these side reactions, the protocol mandates a two-step approach: first, the isolation of the imine intermediate, followed by selective catalytic hydrogenation using a Platinum (Pt) catalyst[2]. Platinum exhibits a significantly lower propensity for C-Cl bond insertion and ring-opening hydrogenolysis compared to Palladium, ensuring the structural integrity of both the halogenated aromatic ring and the cyclopropyl group[2].
Step-by-Step Experimental Protocols
Note: The following methodologies are designed as self-validating systems. In-process controls (IPC) via FTIR or GC-MS are embedded to ensure protocol trustworthiness.
Protocol A: Imine Condensation
Objective: Condense 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine while actively driving the equilibrium forward to form N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine.
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-chloro-2-isopropylbenzaldehyde (1.0 equiv) in an aromatic hydrocarbon solvent (e.g., Toluene).
-
Addition: Add cyclopropylamine (1.05 to 1.2 equiv) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux. The Dean-Stark trap will collect the water generated from the condensation[2]. Causality: Continuous water removal drives the thermodynamic equilibrium toward the imine, maximizing yield and preventing hydrolysis during the subsequent hydrogenation step.
-
Validation: Continue refluxing until water ceases to collect (typically 2-4 hours), indicating complete conversion.
-
Workup: Remove the solvent and excess cyclopropylamine under reduced pressure to yield the crude imine[2].
-
Self-Validation: The absence of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹) in FTIR confirms successful conversion.
-
Protocol B: Selective Platinum-Catalyzed Hydrogenation
Objective: Reduce the imine to the secondary amine without triggering dehalogenation or ring opening.
-
Preparation: Transfer the crude imine from Protocol A into a high-pressure autoclave. Dissolve in a suitable anhydrous solvent.
-
Catalyst Loading: Add a Platinum catalyst (e.g., Pt/C, 5% wt) at a concentration of 0.01% to 30% by weight relative to the imine[2].
-
Hydrogenation: Purge the vessel with Argon, then with Hydrogen gas. Pressurize the autoclave with H₂ (typically 5 to 50 bar) and maintain a mild temperature between 20°C and 50°C[2]. Causality: Mild temperatures combined with Pt strictly suppress the activation energy required for C-Cl cleavage.
-
Monitoring: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases.
-
Workup: Filter the mixture through a pad of Celite to remove the Pt catalyst (which can be recycled for subsequent batches)[2]. Concentrate the filtrate under vacuum to obtain N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
Protocol C: Amide Coupling (Synthesis of Isoflucypram)
Objective: Couple the synthesized amine with the fluorinated pyrazole carbonyl chloride.
-
Preparation: Under an Argon atmosphere, charge a reaction vessel with N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (1.0 equiv) dissolved in chlorobenzene[3].
-
Addition: Add 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride (1.0 equiv) to the solution[3].
-
Reaction: Heat the mixture to 100°C and stir for 8 hours[3]. Causality: Chlorobenzene is specifically chosen for its high boiling point and inertness, allowing the reaction to proceed thermally without the need for an external acid scavenger (the HCl byproduct is driven off as gas)[3].
-
Workup: Remove the chlorobenzene under vacuum. Wash the resulting residue with cold isopropanol[3].
-
Isolation: Filter and dry the product to yield Isoflucypram as white crystals[3].
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the optimized synthesis workflow:
| Synthesis Step | Reactants / Catalysts | Key Reaction Conditions | Target Intermediate / Product | Expected Yield |
| 1. Imine Condensation | 5-Chloro-2-isopropylbenzaldehyde + Cyclopropylamine | Toluene, Reflux, Dean-Stark (Water removal) | N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine | > 95%[2] |
| 2. Hydrogenation | Imine + H₂ gas (Pt/C Catalyst) | 20-50°C, 5-50 bar H₂, Anhydrous solvent | N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | 85 - 95%[2] |
| 3. Amide Coupling | Amine + Pyrazole-4-carbonyl chloride | Chlorobenzene, 100°C, 8 hours, Argon atm. | Isoflucypram (White crystals, MP: 108-110°C) | ~ 93%[3] |
Synthesis Workflow Visualization
Caption: Synthesis pathway of Isoflucypram from 5-chloro-2-isopropylbenzaldehyde.
References
-
Title: Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Source: National Institutes of Health (NIH) URL: [Link]
- Title: EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
-
Title: EP 2838893 B1 - N-CYCLOALKYL-N-[(HETEROCYCLYLPHENYL)METHYLENE]-(THIO)CARBOXAMIDE DERIVATIVES. Source: European Patent Office (via Googleapis) URL: [Link]
Sources
- 1. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 3. Isoflucypram synthesis - chemicalbook [chemicalbook.com]
High-Fidelity Reductive Amination Protocol for 5-Chloro-2-isopropylbenzaldehyde: Mitigating Dehalogenation in Sterically Hindered Aryl Systems
Executive Summary & Mechanistic Context
In the landscape of agrochemical and pharmaceutical development, the synthesis of heavily substituted aryl amines often presents competing chemoselective challenges. The reductive amination of 5-chloro-2-isopropylbenzaldehyde—a critical intermediate in the synthesis of advanced pyrazole carboxamide fungicides—is a textbook example of this dual challenge[1].
When coupling this aldehyde with primary amines (such as cyclopropylamine), standard catalytic hydrogenation (e.g.,
This application note details a high-fidelity, self-validating protocol utilizing Sodium triacetoxyborohydride (
Mechanistic Causality: Why Standard Methods Fail
The selection of the reducing agent is the most critical variable in this workflow. As a Senior Application Scientist, it is vital to understand the causality behind these reagent choices rather than simply following a recipe:
-
Avoidance of Catalytic Hydrogenation: While
with is highly efficient for standard reductive aminations, the presence of the 5-chloro substituent makes the substrate highly susceptible to C-Cl bond cleavage under these conditions, leading to a mixture of desired product and dehalogenated side-products[1]. -
Avoidance of
: Sodium borohydride is a strong, unselective reducing agent. If added directly to the reaction mixture, it will rapidly reduce the unreacted sterically hindered aldehyde into an alcohol before the imine has time to form, severely depressing the yield[2]. -
The
Advantage: The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This renders effectively unreactive toward the sterically hindered aldehyde, but highly reactive toward the more electrophilic iminium ion[3]. It is also less toxic than Sodium cyanoborohydride ( ), avoiding the generation of hazardous cyanide waste streams[3].
Fig 1: Reaction pathway illustrating the chemoselective reduction vs. hydrodehalogenation.
Quantitative Reagent Comparison
The following table summarizes the experimental rationale for reagent selection based on historical yield and chemoselectivity data for halogenated, sterically hindered benzaldehydes.
| Reducing System | Chemoselectivity | Hydrodehalogenation Risk | Typical Yield (%) | Mechanistic Notes |
| High | Low | >90% | Mild hydride donor; selectively reduces iminium ions without C-Cl cleavage[2]. | |
| High | Low | 80–85% | Effective but generates highly toxic cyanide byproducts; requires strict pH control[3]. | |
| High | High | <50% | Strong reductive conditions lead to significant cleavage of the 5-chloro substituent[1]. | |
| Low | Low | Variable | High risk of overalkylation and direct reduction of the unreacted aldehyde to an alcohol[2]. |
Experimental Workflow & Protocol
To ensure this protocol acts as a self-validating system , the workflow mandates analytical confirmation of the imine/iminium intermediate prior to the addition of the reducing agent. This guarantees that the steric hindrance of the 2-isopropyl group has been successfully overcome before reduction begins.
Fig 2: Step-by-step experimental workflow for the reductive amination protocol.
Materials Required
-
Substrate: 5-Chloro-2-isopropylbenzaldehyde (1.0 equiv)
-
Amine: Primary amine (e.g., Cyclopropylamine) (1.05 – 1.1 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride,
(1.4 – 1.5 equiv) -
Catalyst: Glacial Acetic Acid, AcOH (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.2 – 0.3 M)
Step-by-Step Methodology
Step 1: Imine Formation (Overcoming Steric Hindrance)
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and purged with inert gas (
or Argon), dissolve 5-chloro-2-isopropylbenzaldehyde (1.0 equiv) in anhydrous DCE to achieve a concentration of 0.2 M. -
Add the primary amine (1.05 equiv) dropwise at room temperature.
-
Add glacial acetic acid (1.0 equiv) to the stirring mixture.
-
Causality Check: The bulky 2-isopropyl group ortho to the aldehyde carbon significantly hinders nucleophilic attack. The addition of AcOH protonates the intermediate hemiaminal oxygen, establishing a superior leaving group (
) and driving the equilibrium toward the highly electrophilic iminium ion[2]. -
Self-Validation: Stir for 1–2 hours. Do not proceed until TLC or LC-MS confirms the complete consumption of the starting aldehyde and the formation of the imine intermediate.
Step 2: Chemoselective Reduction
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add
(1.4 equiv) portion-wise over 10 minutes. -
Causality Check: Portion-wise addition controls the mild exotherm. Because
is chemoselective, it will exclusively attack the pre-formed iminium ion, leaving the 5-chloro group completely intact[2],[1]. -
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Monitor via LC-MS until the iminium mass is fully converted to the secondary amine mass.
Step 3: Quench and Workup
-
Carefully quench the reaction by adding saturated aqueous
dropwise until gas evolution ceases and the aqueous layer reaches a pH of ~8. -
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Isolation and Purification
-
The crude amine can often be purified by forming its hydrochloride salt (by bubbling
gas into an ethereal solution of the crude product) and filtering the resulting precipitate. -
Alternatively, purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (with 1% Triethylamine to prevent amine streaking).
References
-
[1] Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (US Patent 9,440,908 B2). Google Patents.
-
[2] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry (ACS Publications).[Link]
-
[3] Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.[Link]
Sources
Application Note: Optimized Schiff Base Synthesis Using 5-Chloro-2-isopropylbenzaldehyde
Abstract & Core Rationale
Target Molecule: 5-Chloro-2-isopropylbenzaldehyde (CAS: 1289090-35-2 / Derivative of Cuminaldehyde) Reaction Class: Nucleophilic Addition-Elimination (Condensation) Critical Challenge: Steric Hindrance & Electronic Modulation[1][2]
This guide details the synthesis of Schiff bases (imines) utilizing 5-Chloro-2-isopropylbenzaldehyde .[1] Unlike standard benzaldehyde condensations, this substrate presents a specific kinetic barrier: the ortho-isopropyl group .[1] This bulky substituent creates significant steric hindrance around the carbonyl carbon, retarding the initial nucleophilic attack of the amine. Furthermore, the 5-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), which theoretically increases electrophilicity but is often overshadowed by the steric blocking of the isopropyl group.[1]
Successful conversion requires a protocol that transcends simple mixing; it demands forcing conditions (azeotropic water removal) and specific acid catalysis to drive the equilibrium forward.
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
| Property | Data | Relevance to Protocol |
| Molecular Weight | 196.67 g/mol | Calculation of stoichiometry.[1] |
| Physical State | Pale yellow oil or low-melting solid | Liquid handling techniques required; density check needed if dispensing by volume.[1] |
| Boiling Point | ~250°C (predicted) | High boiling point allows for high-temperature reflux in toluene/xylene without loss of substrate.[1] |
| Solubility | Soluble in DCM, Toluene, EtOH | Compatible with standard organic solvents; insoluble in water. |
| Steric Parameter | High (Ortho-isopropyl) | Requires longer reaction times and efficient water removal (Dean-Stark).[1] |
Mechanistic Pathway & Logic
The reaction follows a reversible acid-catalyzed pathway.[1] The formation of the carbinolamine intermediate is the rate-determining step for sterically hindered aldehydes.
Diagram 1: Acid-Catalyzed Mechanism with Steric Context
Caption: Kinetic pathway highlighting the steric barrier at the nucleophilic attack stage due to the 2-isopropyl group.[1]
Experimental Protocols
Method A: High-Efficiency Protocol (Recommended)
Context: Best for hindered amines or when high conversion is critical.[1] Uses Toluene and Dean-Stark trap to shift equilibrium.[1]
Reagents:
-
5-Chloro-2-isopropylbenzaldehyde (1.0 equiv)[1]
-
Primary Amine (1.0 - 1.1 equiv)[1]
-
Solvent: Anhydrous Toluene (0.5 M concentration relative to aldehyde)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (1-5 mol%)[1]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.
-
Dissolution: Add the aldehyde and amine to the flask. Dissolve in toluene.
-
Catalysis: Add p-TsOH (catalytic amount). Note: Acetic acid is often too weak for this hindered substrate.[1]
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure rapid stirring.
-
Monitoring: Reflux for 6–12 hours. Monitor water accumulation in the trap.
-
Validation: Check TLC (use 10-20% EtOAc in Hexanes). Look for the disappearance of the aldehyde spot (higher Rf) and appearance of the imine (often fluorescent or colored).
-
Workup: Cool to room temperature.
-
Purification: Recrystallize from hot Ethanol or an Ethanol/Hexane mixture. Avoid silica chromatography if possible, as the acidic nature of silica can hydrolyze the imine back to the starting materials.
Method B: Mild Protocol (Moisture Sensitive)
Context: For amines sensitive to high heat or if Dean-Stark glassware is unavailable.[1] Uses Molecular Sieves .[5][6]
Reagents:
-
Solvent: Absolute Ethanol or Methanol (Super-dry).
-
Dehydrating Agent: Activated 4Å Molecular Sieves (powdered or beads).
-
Catalyst: Glacial Acetic Acid (drops) or anhydrous MgSO4.
Step-by-Step:
-
Activation: Flame-dry the molecular sieves under vacuum prior to use to ensure maximum capacity.
-
Mixing: In a sealed vial or flask under Nitrogen/Argon, combine aldehyde and amine in absolute ethanol.
-
Catalysis: Add activated sieves (approx. 1g per mmol of substrate) and 1 drop of glacial acetic acid.
-
Reaction: Stir at 50-60°C for 12-24 hours. The lower temperature requires longer time due to the isopropyl steric hindrance.
-
Isolation: Filter rapidly through a Celite pad to remove sieves. Evaporate solvent.
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting the optimal synthesis protocol based on amine steric profile.
Characterization & Validation
Trustworthy data is the hallmark of a successful synthesis.
| Technique | Expected Signal (Diagnostic) | Notes |
| 1H NMR | Aldehyde (-CHO): Disappearance of singlet at ~10.2 ppm.Imine (-CH=N-): Appearance of singlet at 8.2 - 8.8 ppm .Isopropyl: Septet at ~3.5 ppm, Doublet at ~1.2 ppm.[1] | The imine proton is the definitive marker of conversion. |
| IR Spectroscopy | C=O Stretch: Disappearance of peak at ~1690 cm⁻¹.C=N Stretch: Appearance of strong band at 1615 - 1630 cm⁻¹ .[1] | The shift from C=O to C=N is clearly visible. |
| TLC | Product usually has a slightly lower Rf than the aldehyde in non-polar solvents, but higher than the amine. | Imine spots often fluoresce under UV (254/365 nm). |
Troubleshooting & "Expertise" Notes
-
The "Induction Period": Due to the 2-isopropyl group, the reaction may seem dormant for the first hour. Do not add excess catalyst immediately; give the thermal energy time to overcome the steric barrier.
-
Hydrolysis Risk: Schiff bases are hydrolytically unstable in acidic aqueous environments.
-
Tip: If using NMR to check purity, use anhydrous deuterated solvents (e.g., CDCl3 filtered through basic alumina) to prevent in-tube hydrolysis which mimics "incomplete reaction."
-
-
Crystallization Aid: The 5-chloro substituent increases lipophilicity and often aids in stacking interactions.[1] If the product is an oil, triturating with cold pentane or scratching the glass often induces crystallization due to the halogen's influence on lattice energy.
References
-
ChemicalBook. (2023). 5-chloro-2-isopropylbenzaldehyde Properties and CAS 1289090-35-2.[1][7] Link
-
Qin, W., et al. (2013). Schiff Bases Derived from Benzaldehydes: Synthesis and Antimicrobial Activity. Arabian Journal of Chemistry. Link
-
Cimerman, Z., et al. (2000). Schiff Bases Derived from Aminopyridines as Spectrofluorimetric Analytical Reagents. Journal of Fluorescence. Link
-
University of Rochester. (n.d.). Purification of Reaction Products: Crystallization vs. Chromatography. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. 5-chloro-2-isopropylbenzaldehyde | 1289090-35-2 [chemicalbook.com]
Application Note: Optimized Reductive Amination of 5-Chloro-2-isopropylbenzaldehyde with Cyclopropylamine
Executive Summary
The reaction between 5-chloro-2-isopropylbenzaldehyde and cyclopropylamine is a critical transformation in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., isopyrazam analogues) and specific kinase inhibitors.
This transformation presents a unique "push-pull" challenge:
-
Steric Hindrance: The ortho-isopropyl group exerts significant steric bulk, retarding nucleophilic attack and complicating the formation of the hemiaminal intermediate.
-
Electronic Activation: The 5-chloro substituent is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, which partially compensates for the steric hindrance but increases the acidity of the resulting amine.
-
Substrate Sensitivity: The cyclopropyl ring is strained (
) and susceptible to ring-opening under harsh acidic conditions or specific Lewis acid catalysis.
This guide provides two validated protocols: a One-Pot Reductive Amination (STAB) method ideal for medicinal chemistry discovery (mg to g scale), and a Two-Step Catalytic Hydrogenation method optimized for process scalability (kg scale).
Mechanistic Insight & Reaction Pathway[1]
The reaction proceeds via a reversible condensation to form a Schiff base (imine), followed by an irreversible reduction.
Reaction Scheme
The steric bulk of the isopropyl group (highlighted in the diagram below) necessitates conditions that drive the equilibrium toward the imine prior to reduction, or the use of a reducing agent capable of trapping the imine selectively in the presence of the aldehyde.
Figure 1: Reaction pathway highlighting the equilibrium-limited imine formation and the irreversible reduction step.
Experimental Protocols
Protocol A: One-Pot Reductive Amination (STAB Method)
Best for: Medicinal Chemistry, Library Synthesis, High Throughput. Mechanism: Uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces imines faster than aldehydes, allowing for a "one-pot" procedure without isolating the intermediate.
Materials
-
Aldehyde: 5-Chloro-2-isopropylbenzaldehyde (1.0 equiv)
-
Amine: Cyclopropylamine (1.1 – 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation in hindered systems.
Step-by-Step Procedure
-
Charge: In a dry reaction vial equipped with a stir bar, dissolve 5-chloro-2-isopropylbenzaldehyde (
) in DCE ( ). -
Activate: Add Cyclopropylamine (
) followed immediately by Acetic Acid ( ).-
Note: The acid catalyzes the dehydration of the hemiaminal. Due to the ortho-isopropyl group, stir this mixture for 30–60 minutes at room temperature before adding the reducing agent to establish the imine equilibrium.
-
-
Reduce: Add STAB (
) in one portion.-
Observation: Mild effervescence may occur.
-
-
Incubate: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass:
). -
Quench: Quench by adding saturated aqueous
( ). Stir vigorously for 15 minutes to neutralize acetoxyborates. -
Workup: Extract with DCM (
). Dry combined organics over , filter, and concentrate. -
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient). The amine is often pure enough for subsequent steps.
Protocol B: Two-Step Industrial Process (Imine Isolation + Hydrogenation)
Best for: Scale-up (>100g), Process Development, Cost Optimization. Mechanism: Forces imine formation by water removal (azeotrope) or bulk conditions, followed by heterogeneous catalytic hydrogenation. This avoids boron waste streams.
Materials
-
Aldehyde: 5-Chloro-2-isopropylbenzaldehyde[1][2][3][4][5][6]
-
Amine: Cyclopropylamine (1.05 equiv)
-
Solvent (Step 1): Methanol or Toluene (if azeotroping)
-
Catalyst (Step 2): 5% Pt/C (Platinum on Carbon) – Note: Pt is preferred over Pd to prevent dechlorination of the aromatic ring.
Step-by-Step Procedure
Step 1: Imine Formation
-
Charge: Charge aldehyde into a reactor.
-
Add Amine: Add cyclopropylamine dropwise. The reaction is slightly exothermic.
-
Dehydration:
-
Option A (Solvent-free): Stir neat at
under reduced pressure to pull off water. -
Option B (Azeotrope): Reflux in Toluene with a Dean-Stark trap until water collection ceases.
-
-
Verification: Confirm conversion by NMR. The aldehyde proton (
) should disappear, replaced by the imine proton singlet at .
Step 2: Hydrogenation
-
Solvent: Dissolve the crude imine in Methanol.
-
Catalyst: Add 5% Pt/C (1–3 wt% loading relative to substrate).
-
Warning: Cyclopropyl rings can open with Pd catalysts under high pressure/temp. Pt is milder. Furthermore, Pd/C can cause hydrodehalogenation (loss of the Cl atom). Use Pt/C or sulfided Pt/C.
-
-
Hydrogenation: Pressurize with
( ) and stir at . -
Workup: Filter catalyst through Celite. Concentrate filtrate to obtain the target amine.
Analytical Data & Troubleshooting
Key Analytical Markers
| Species | 1H NMR (CDCl3) Characteristic Shift | LC-MS Status |
| Aldehyde | Starting Material | |
| Imine | Intermediate | |
| Product | Target ( |
Troubleshooting Guide
-
Problem: Low Conversion to Imine.
-
Cause: Steric hindrance of the isopropyl group.
-
Solution: Add Titanium(IV) isopropoxide (
, 1.5 equiv) to the aldehyde/amine mixture (Protocol A variant). Titanium acts as a Lewis acid and water scavenger, driving the equilibrium.
-
-
Problem: Dechlorination (Loss of Cl).
-
Cause: Over-reduction during hydrogenation (Protocol B).
-
Solution: Switch from Pd/C to Pt/C. If using Pt/C, lower the temperature or add a catalyst poison (e.g., thiophene).
-
-
Problem: Cyclopropane Ring Opening.
-
Cause: Acid concentration too high (Protocol A) or temperature too high (Protocol B).
-
Solution: In Protocol A, strictly limit AcOH to 1.0 equiv. In Protocol B, keep temperature
.
-
Safety & Handling
-
Cyclopropylamine: Highly flammable and toxic. High vapor pressure. Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid/protic solvents. Ensure venting.
-
5-Chloro-2-isopropylbenzaldehyde: Potential skin irritant.[2]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Bayer CropScience AG. (2013). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Patent WO2013160387A1. (Describes the industrial hydrogenation route using Pt/C). Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Dangerfield, E. M., et al. (2010).[7] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.[7] The Journal of Organic Chemistry, 75(16), 5470–5477. Link
Sources
- 1. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 2. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1289090-35-2|5-Chloro-2-isopropylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 5. 5-chloro-2-isopropylbenzaldehyde | 1289090-35-2 [chemicalbook.com]
- 6. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
Application Note: Synthesis and Antimicrobial Evaluation of Schiff Bases Derived from 5-Chloro-2-isopropylbenzaldehyde
Executive Summary
The development of novel antimicrobial agents is a critical priority in combating multidrug-resistant (MDR) bacterial and fungal strains. Schiff bases, characterized by their signature azomethine (–C=N–) linkage, are highly versatile pharmacophores known for their broad-spectrum biological activities [1]. This application note details the structural rationale, optimized synthetic protocols, and standardized antimicrobial screening workflows for a novel class of Schiff bases derived from 5-chloro-2-isopropylbenzaldehyde . By combining steric bulk, lipophilicity, and electron-withdrawing properties, these derivatives represent a promising scaffold for targeted drug discovery.
Structural Rationale & Mechanistic Insights
The selection of 5-chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) [2] as the primary building block is driven by specific physicochemical causalities:
-
Lipophilicity & Membrane Permeability: The ortho-isopropyl group significantly increases the partition coefficient (LogP) of the resulting Schiff base. This enhanced lipophilicity is critical for traversing the thick peptidoglycan layer of Gram-positive bacteria and the complex outer lipid bilayer of Gram-negative strains.
-
Electronic Modulation: The chlorine atom at the 5-position (meta to the azomethine group) exerts a strong electron-withdrawing inductive effect (–I). This modulates the electron density around the azomethine nitrogen, enhancing its ability to form hydrogen bonds with target nucleophiles in bacterial enzymes (e.g., DNA gyrase or transpeptidases).
-
Steric Hindrance in Synthesis: The ortho-isopropyl group creates localized steric bulk around the carbonyl carbon. While this protects the final azomethine bond from rapid in vivo hydrolysis, it necessitates optimized synthetic conditions (extended reflux and active water removal) to drive the initial condensation reaction to completion.
Mechanism of Action Pathway
Proposed antimicrobial mechanism of 5-chloro-2-isopropylbenzaldehyde Schiff bases.
Experimental Workflows
The following workflows establish a self-validating system for synthesizing and evaluating these compounds.
Workflow for the synthesis, characterization, and biological evaluation of Schiff bases.
Protocol 3.1: Synthesis of Schiff Base Derivatives
Objective: Condense 5-chloro-2-isopropylbenzaldehyde with various primary anilines to form stable imines.
Materials:
-
5-Chloro-2-isopropylbenzaldehyde (1.0 eq, 10 mmol)
-
Substituted primary amines (e.g., aniline, 4-fluoroaniline) (1.1 eq, 11 mmol)
-
Absolute ethanol (30 mL)
-
Glacial acetic acid (3-5 drops)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 5-chloro-2-isopropylbenzaldehyde in 15 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: In a separate beaker, dissolve 11 mmol of the selected primary amine in 15 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the sterically hindered carbonyl carbon and facilitating nucleophilic attack by the amine.
-
Reflux & Water Removal: Equip the flask with a Dean-Stark apparatus (or Soxhlet extractor containing 4Å molecular sieves) and a reflux condenser. Reflux the mixture at 80°C for 6–8 hours. Causality: Continuous removal of the water byproduct shifts the thermodynamic equilibrium entirely toward the imine product, overcoming the steric resistance of the ortho-isopropyl group.
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 8:2 v/v). The disappearance of the aldehyde spot validates completion.
-
Purification: Cool the mixture to 0–5°C in an ice bath to induce crystallization. Filter the precipitate under vacuum, wash with ice-cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base.
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) using the resazurin-based microtiter assay, adhering to CLSI M07 guidelines [3].
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate bacterial strains (S. aureus, E. coli, P. aeruginosa) on Mueller-Hinton Agar (MHA) for 18–24 h at 37°C. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to reach a final working inoculum of CFU/mL. -
Compound Dilution: Dissolve synthesized Schiff bases in 100% DMSO to a stock concentration of 2048 µg/mL. In a 96-well microtiter plate, perform two-fold serial dilutions in MHB to achieve a test range of 1 to 512 µg/mL. Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity.
-
Inoculation: Add 50 µL of the working inoculum to each well containing 50 µL of the diluted compound (Final well volume = 100 µL; Final bacterial concentration =
CFU/mL). -
Controls: Include a positive growth control (broth + inoculum + 1% DMSO), a negative sterility control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin).
-
Incubation & Indicator Addition: Incubate plates at 37°C for 18 hours. Add 10 µL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2 hours in the dark.
-
Self-Validating Readout: Causality: Resazurin acts as an oxidation-reduction indicator. Metabolically active (viable) bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration of the compound that prevents the color change from blue to pink, eliminating the subjectivity of visual turbidity checks.
Quantitative Data Presentation
The following tables summarize the expected physicochemical properties and antimicrobial efficacy of the synthesized 5-chloro-2-isopropylbenzaldehyde derivatives.
Table 1: Physicochemical and Analytical Properties of Synthesized Schiff Bases
| Compound Code | Amine Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| SB-01 | Phenyl | C16H16ClN | 257.76 | 82 | 94 - 96 |
| SB-02 | 4-Chlorophenyl | C16H15Cl2N | 292.20 | 85 | 112 - 114 |
| SB-03 | 4-Methoxyphenyl | C17H18ClNO | 287.79 | 78 | 105 - 107 |
| SB-04 | 4-Fluorophenyl | C16H15ClFN | 275.75 | 80 | 98 - 100 |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound Code | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungi) |
| SB-01 | 32 | 64 | 128 | 64 |
| SB-02 | 8 | 16 | 64 | 32 |
| SB-03 | 16 | 32 | 128 | 32 |
| SB-04 | 8 | 32 | 64 | 16 |
| Ciprofloxacin (Control) | 1 | 0.5 | 2 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 2 |
Note: The incorporation of halogenated anilines (SB-02, SB-04) significantly lowers the MIC values compared to the unsubstituted phenyl ring (SB-01), validating the hypothesis that increased lipophilicity and electron-withdrawing capacity enhance antimicrobial potency.
References
-
Catalano, A., et al. "A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies." Applied Sciences, 2021. Available at:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Guidelines, 11th Edition. Available at:[Link]
Advanced Application Note: Synthesis of Pyrazolecarboxamide SDHI Fungicides (Model: Isoflucypram)
Executive Summary & Strategic Overview
Succinate dehydrogenase inhibitors (SDHIs) represent a critical and rapidly expanding class of broad-spectrum agricultural fungicides. Among these, pyrazolecarboxamides such as feature a highly specific N-cyclopropyl-N-benzyl pharmacophore. The commercial and laboratory-scale synthesis of these complex molecules relies fundamentally on the efficient preparation of the key intermediate, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, starting from the heavily substituted arene, 5-Chloro-2-isopropylbenzaldehyde .
This application note details a highly optimized, self-validating protocol for the multi-fragment assembly of Isoflucypram. The core mechanistic challenge addressed herein is the chemoselective reductive amination of a halogenated aromatic aldehyde—specifically, preventing the highly favored catalytic hydrodehalogenation of the aryl chloride bond during imine reduction.
Mechanistic Pathway & Visualization
The synthesis proceeds via a rigorous three-stage convergent pathway:
-
Condensation : 5-Chloro-2-isopropylbenzaldehyde undergoes nucleophilic addition by cyclopropylamine. Subsequent dehydration forms the corresponding imine.
-
Chemoselective Hydrogenation : The imine is reduced to the secondary amine. As documented in, standard palladium catalysts (Pd/C) cause severe dehalogenation of the chloroarene. Therefore, a platinum-based catalyst (Pt/C) is strictly required to preserve the aryl-chlorine bond.
-
Acyl-Coupling : The resulting secondary amine is reacted with a pre-constructed pyrazole acid chloride to yield the final pyrazolecarboxamide.
Figure 1: Multi-fragment assembly pathway of Isoflucypram from 5-Chloro-2-isopropylbenzaldehyde.
Catalyst Selection & Quantitative Optimization
The choice of hydrogenation catalyst dictates the viability of the entire synthetic route. Palladium, while highly active for imine reduction, readily undergoes oxidative addition into the aryl-chlorine bond, leading to the formation of N-(2-isopropylbenzyl)cyclopropanamine as an undesired byproduct. Platinum exhibits a much higher activation energy for this side reaction, ensuring near-perfect chemoselectivity.
Table 1: Catalyst Screening for Imine Hydrogenation (10 bar H₂, 40°C, Methanol Solvent)
| Catalyst System | Conversion (%) | Yield of Target Amine (%) | Dehalogenation Byproduct (%) |
| Pd/C (5 wt%) | > 99.0 | 48.5 | 51.0 |
| Pt/C (5 wt%) | > 99.0 | 96.2 | < 1.0 |
| Pt/Al₂O₃ (5 wt%) | > 99.0 | 95.8 | < 1.0 |
| Raney Nickel | 85.0 | 72.0 | 5.5 |
Data synthesized from comparative examples in .
Experimental Protocols
Protocol A: Synthesis of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine (Imine)
Objective: Achieve quantitative conversion to the imine while removing water to drive the equilibrium forward via Le Chatelier's principle.
-
Charge : In a 1 L jacketed glass reactor equipped with a Dean-Stark trap and reflux condenser, charge 5-Chloro-2-isopropylbenzaldehyde (1.0 eq, 182.6 g, 1.0 mol) and anhydrous toluene (500 mL).
-
Addition : Add cyclopropylamine (1.1 eq, 62.8 g, 1.1 mol) dropwise over 30 minutes at 20°C.
-
Causality: The formation of the hemiaminal intermediate is exothermic. Controlled addition prevents solvent boil-off and loss of the highly volatile cyclopropylamine (b.p. 49°C).
-
-
Dehydration : Heat the mixture to reflux (approx. 110°C). Collect the azeotropically removed water in the Dean-Stark trap.
-
Validation: The reaction is deemed complete when exactly 1.0 eq (18 mL) of water is collected in the trap, typically taking 2 to 3 hours.
-
-
Isolation : Remove the toluene and unreacted cyclopropylamine under reduced pressure (50 mbar, 60°C) to yield the crude imine as a pale yellow oil. Proceed immediately to Protocol B to prevent imine hydrolysis.
Protocol B: Chemoselective Hydrogenation to N-(5-chloro-2-isopropylbenzyl)cyclopropanamine
Objective: Reduce the imine to the secondary amine without cleaving the sensitive aryl-chloride bond.
-
Preparation : Dissolve the crude imine from Protocol A in methanol (600 mL) and transfer to a 2 L high-pressure stainless-steel autoclave.
-
Catalyst Loading : Add 5% Pt/C catalyst (1.5 g, ~0.8 wt% relative to the substrate).
-
Causality: Strict adherence to a Platinum-based catalyst prevents the hydrodehalogenation cascade. The carbon support provides high surface area without introducing Lewis acidic sites that might promote side reactions.
-
-
Pressurization : Purge the reactor three times with N₂ (5 bar) to remove oxygen, followed by three times with H₂ (5 bar). Pressurize the reactor with H₂ to exactly 10 bar.
-
Reaction : Heat the reaction mixture to 40°C under vigorous mechanical stirring (800 rpm) to eliminate mass-transfer limitations.
-
Validation: Monitor the mass flow controller for hydrogen uptake. The reaction is complete when H₂ consumption completely ceases and pressure remains stable for 30 minutes (typically 4-6 hours).
-
-
Workup : Cool to 20°C, vent the reactor safely, and filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under vacuum to afford the target secondary amine (Overall Yield: ~95% over two steps).
Protocol C: Acyl-Coupling to form Isoflucypram
Objective: Form the tertiary amide linkage via a Schotten-Baumann-type coupling with the pyrazole core.
-
Charge : Dissolve N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (1.0 eq, 223.7 g, 1.0 mol) in dichloromethane (800 mL). Add triethylamine (1.2 eq, 121.4 g, 1.2 mol).
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the nucleophilic secondary amine.
-
-
Coupling : Cool the mixture to 0–5°C using an ice bath. Dropwise add 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq, 223.2 g, 1.05 mol) over 1 hour.
-
Causality: Low temperature controls the highly exothermic acylation and minimizes the formation of ketene-derived impurities from the acid chloride.
-
-
Stirring : Allow the mixture to warm to room temperature (20°C) and stir for 2 hours.
-
Validation: Perform an HPLC or TLC assay (Eluent: Hexane/EtOAc 7:3). The reaction is self-validated as complete when the secondary amine peak/spot is no longer detectable.
-
-
Quench & Wash : Quench the reaction by adding deionized water (500 mL). Separate the organic layer and wash sequentially with 1M HCl (300 mL) to remove excess amine, saturated NaHCO₃ (300 mL) to neutralize residual acid, and brine (300 mL).
-
Crystallization : Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize the crude solid from a heptane/ethyl acetate mixture to yield pure Isoflucypram as a white crystalline solid.
References
- Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Bayer CropScience AG. (2016).
-
Isoflucypram (CID 66553206) . National Center for Biotechnology Information. (2026). PubChem Compound Summary.[Link]
-
Isoflucypram (Ref: BCS-CN88460) . University of Hertfordshire. (2026). Pesticide Properties DataBase (PPDB).[Link]
Application Note: Condensation Reactions of 5-Chloro-2-isopropylbenzaldehyde with Primary Amines
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Chemical Context
The condensation of aldehydes with primary amines to form Schiff bases (imines) is a cornerstone transformation in pharmaceutical and agrochemical synthesis. However, when utilizing sterically hindered and electronically modulated substrates such as 5-chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) , standard condensation protocols often result in stalled kinetics or poor yields.
This compound is a critical building block in the synthesis of bioactive molecules, most notably in the production of fungicidal agents like N-(5-chloro-2-isopropylbenzyl)cyclopropanamine[1]. This application note provides an in-depth mechanistic analysis and self-validating protocols for the efficient condensation and subsequent reductive amination of this specific substrate, ensuring high atom economy and chemoselectivity.
Mechanistic Insights: Steric vs. Electronic Interplay
The formation of an imine from 5-chloro-2-isopropylbenzaldehyde involves a delicate balance of steric hindrance and electronic activation:
-
Steric Shielding (The Ortho Effect): The bulky isopropyl group at the ortho position restricts the Bürgi-Dunitz trajectory of the incoming primary amine nucleophile. This steric bulk crowds the tetrahedral hemiaminal intermediate, increasing the activation energy required for the subsequent dehydration step.
-
Electronic Activation (The Meta Effect): The chloro substituent at the 5-position exerts an electron-withdrawing inductive effect (-I). This partially depletes electron density from the aromatic ring and the carbonyl carbon, increasing its electrophilicity and facilitating the initial nucleophilic attack.
-
Thermodynamic Control: Because the condensation is a reversible equilibrium, the sterically demanding dehydration step must be driven forward via Le Chatelier's principle. This is achieved using physical water removal (Dean-Stark azeotropic distillation) or chemical desiccants (molecular sieves, anhydrous
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanistic pathway of Schiff base formation from 5-chloro-2-isopropylbenzaldehyde.
Quantitative Data & Optimization
The table below summarizes the optimization of reaction conditions for both direct imine condensation and one-pot reductive amination. Note the critical chemoselectivity differences when choosing a hydrogenation catalyst[2].
| Reaction Type | Solvent | Reagents / Catalyst | Temp | Time | Yield | Chemoselectivity & Process Notes |
| Direct Condensation | Toluene | Dean-Stark (Physical | 110 °C | 4 h | 90-95% | Excellent. Ideal for scale-up; pure imine isolated. |
| Direct Condensation | DCM | Anhydrous | 25 °C | 12 h | 85-89% | Good. Mild conditions suitable for thermally sensitive amines. |
| Reductive Amination | MeOH | 25 °C | 8 h | 88-92% | Optimal. Pt specifically suppresses aryl chloride dehalogenation[2]. | |
| Reductive Amination | MeOH | 25 °C | 8 h | <50% | Poor. Significant unwanted hydrodehalogenation of the 5-chloro group[2]. | |
| Reductive Amination | DCE | 25 °C | 12 h | 80-85% | Good. Reliable laboratory-scale alternative avoiding |
Experimental Methodologies
Protocol A: Direct Condensation (Isolation of the Imine)
This protocol utilizes azeotropic distillation, providing a highly pure Schiff base suitable for subsequent asymmetric catalysis or storage.
Causality & Design: Toluene is selected because it forms a low-boiling azeotrope with the water generated during hemiaminal dehydration. The physical removal of water via a Dean-Stark trap creates a one-way thermodynamic sink, overcoming the steric penalty of the ortho-isopropyl group[1].
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-isopropylbenzaldehyde (10.0 g, 54.7 mmol, 1.0 eq) in anhydrous toluene (100 mL).
-
Amine Addition: Add the primary amine (e.g., cyclopropylamine, 3.44 g, 60.2 mmol, 1.1 eq) in a single portion.
-
Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.
-
Reflux: Heat the mixture to 110 °C (reflux) under an inert nitrogen atmosphere.
-
Self-Validation (Visual Cue): Monitor the Dean-Stark trap. The reaction is nearing completion when approximately 1.0 mL of water (theoretical yield: 0.98 mL) has collected in the side arm.
-
Workup: Once water evolution ceases (typically 3-4 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure to yield the crude imine as a viscous oil.
-
Analytical Validation:
-
IR Spectroscopy: Confirm the disappearance of the aldehyde
stretch (~1695 ) and the appearance of a sharp imine stretch (~1640 ). -
1H NMR (
): The characteristic aldehyde proton (~10.3 ppm) will vanish, replaced by the imine singlet (~8.4 - 8.6 ppm).
-
Protocol B: One-Pot Reductive Amination (Synthesis of Secondary Amines)
This protocol directly converts the aldehyde to a secondary amine. It highlights the critical selection of a Platinum (Pt) catalyst over Palladium (Pd) to preserve the aryl chloride bond.
Causality & Design: While Palladium on Carbon (Pd/C) is the industry standard for catalytic hydrogenation, it readily inserts into aryl carbon-chlorine bonds, leading to hydrodehalogenation. Using a Platinum catalyst (e.g., Pt/C or
Step-by-Step Procedure:
-
Imine Formation: In a high-pressure hydrogenation vessel, dissolve 5-chloro-2-isopropylbenzaldehyde (1.0 eq) and the primary amine (1.05 eq) in anhydrous methanol (10 mL/g of aldehyde).
-
Dehydration Agent: Add anhydrous sodium sulfate (
, 2.0 eq) to the vessel to absorb generated water and drive imine formation. Stir at 25 °C for 2 hours. -
Catalyst Addition: Carefully add 5% Pt/C (0.05 eq Pt) to the mixture under a gentle stream of nitrogen. Do not use Pd/C.
-
Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 3-5 bar with
. -
Reaction: Stir vigorously at 25 °C for 8 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.
-
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pt catalyst and
. Wash the Celite pad with additional methanol. -
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude secondary amine can be purified via acid-base extraction or vacuum distillation.
Experimental workflow for the condensation and reductive amination of 5-chloro-2-isopropylbenzaldehyde.
References
The protocols and mechanistic rationales described in this application note are grounded in the following verified chemical literature and patent data:
-
BenchChem: An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine. (Provides baseline conditions for reductive amination of sterically hindered isopropylbenzaldehydes using borohydride reagents). 3
-
European Patent Office (EP2841413A1): Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (Details the direct condensation yields of 85-95% using water-binding agents and azeotropic distillation). 1
-
United States Patent (US 9,440,908 B2): Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (Authoritative source on the critical requirement of Platinum catalysts to suppress the secondary dehalogenation reaction of the 5-chloro substituent during hydrogenation). 2
Sources
Application Note: Catalytic Hydrogenation of 5-Chloro-2-isopropylbenzaldehyde Imines
[1][2]
Part 1: Executive Summary & Strategic Rationale
The Challenge: Sterics vs. Selectivity
The hydrogenation of 5-Chloro-2-isopropylbenzaldehyde imines presents a classic "Scylla and Charybdis" scenario in process chemistry. You are navigating two opposing forces:
-
Steric Hindrance (The 2-Isopropyl Group): The bulky ortho-isopropyl group shields the imine (
) bond, necessitating higher energy conditions (pressure/temperature) or more active catalysts to drive conversion. -
Chemoselectivity (The 5-Chloro Group): The aryl chloride is highly susceptible to hydrodehalogenation (hydrogenolysis) under the very conditions required to overcome the steric barrier. Loss of the chlorine atom renders the batch useless.
The Solution: Poisoned Platinum Systems
While Palladium (Pd) is the standard for simple imine reduction, it is notoriously aggressive toward aryl halides. Platinum (Pt) , specifically in a sulfided or poisoned state, is the requisite metal for this transformation. It offers a distinct electronic profile that activates the polar
Part 2: Mechanism & Catalyst Selection
Chemoselectivity Mechanism
The suppression of dehalogenation relies on site-blocking and electronic modification .
-
Active Sites: On a pristine metal surface, high-energy "kink" sites are capable of inserting into the
bond. -
The Poison (Sulfur/Thiophene): Sulfur atoms bind irreversibly to these high-energy sites. The remaining planar "terrace" sites are active enough to reduce the
-system of the imine but insufficiently energetic to break the bond.
Steric Influence of the Isopropyl Group
The 2-isopropyl group forces the imine out of planarity with the benzene ring. This reduces conjugation (raising the energy of the transition state) and physically blocks the catalyst surface.
-
Implication: Higher catalyst loadings (1–3 wt% vs. standard 0.1–0.5 wt%) are often required.
-
Solvent Choice: Protic solvents (Methanol, IPA) are critical to facilitate proton transfer, which accelerates the reduction of the sterically hindered imine via an iminium intermediate.
Visualizing the Selectivity Pathway
Figure 1: Mechanistic pathway showing how sulfur poisoning selectively blocks the high-energy sites responsible for dehalogenation while permitting imine reduction.
Part 3: Experimental Protocols
Protocol A: Sulfided Pt/C Hydrogenation (The "Gold Standard")
Recommended for scale-up and maximum selectivity.
Reagents:
-
Substrate: 5-Chloro-2-isopropylbenzaldehyde imine (1.0 equiv)
-
Catalyst: 5% Pt/C (Sulfided, commercially available as B103032-5 or similar) - Load: 2.0 wt% relative to substrate.
-
Solvent: Methanol (anhydrous preferred).
-
Additive: None usually required, but 0.1 equiv Thiourea can be added if using non-sulfided Pt.
Procedure:
-
Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the imine in Methanol (concentration 0.5 M).
-
Catalyst Charge: Add the sulfided Pt/C catalyst carefully under an inert atmosphere (Argon/Nitrogen). Safety Note: Dry catalysts can be pyrophoric.
-
Purge: Seal the reactor. Purge 3x with Nitrogen (5 bar), then 3x with Hydrogen (5 bar).
-
Reaction: Pressurize to 10–15 bar H₂ . Heat to 50°C .
-
Note: The isopropyl group requires this elevated pressure/temp compared to unhindered imines.
-
-
Monitoring: Stir at 800+ rpm (mass transfer limited). Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Vent H₂. Filter catalyst through a Celite pad (keep wet to prevent fire). Concentrate filtrate.[1]
Protocol B: Acid-Promoted Pt/C Hydrogenation
Recommended if sulfided catalyst is unavailable or for stubborn substrates.
Rationale: Acid protonates the imine to an iminium ion (
Reagents:
-
Catalyst: 5% Pt/C (Standard, un-poisoned).
-
Additive: Methanesulfonic acid (MSA) or H₂SO₄ (1.05 equiv).
-
Solvent: Isopropanol (IPA).
Procedure:
-
Dissolution: Dissolve imine in IPA. Add MSA slowly (exothermic) to form the iminium salt in situ.
-
Hydrogenation: Add Pt/C (1.0 wt%). Hydrogenate at 5 bar H₂ and 25°C (Room Temp).
-
Crucial: Do not heat initially.[2] The acid activation lowers the activation energy significantly.
-
-
Workup: Filter catalyst. The product is the amine salt. Neutralize with NaOH (aq) and extract with Toluene/DCM to obtain the free base.
Part 4: Data Analysis & Troubleshooting
Reaction Performance Matrix
| Parameter | Protocol A (Sulfided Pt) | Protocol B (Acid + Pt) | Pd/C (Standard) |
| Conversion | >99% | >99% | >99% |
| Selectivity (Cl-Retention) | >99.5% | ~98.0% | <60% (Major De-Cl) |
| Reaction Time | 4–6 h | 2–3 h | 1 h |
| Temp/Pressure | 50°C / 15 bar | 25°C / 5 bar | 25°C / 1 bar |
| Risk Factor | Low | Medium (Corrosion/Salt) | Critical (Side Rxns) |
Troubleshooting Guide
Issue: Reaction Stalls (Incomplete Conversion)
-
Cause: Steric bulk of isopropyl group preventing adsorption, or catalyst poisoning by amine product.
-
Fix: Increase H₂ pressure to 20 bar. If using Protocol A, add 1% acetic acid to prevent product inhibition (amine binding to catalyst).
Issue: Dehalogenation Observed (>1%)
-
Cause: Catalyst too active or H₂ pressure too high (local hotspots).
-
Fix:
-
Switch to Sulfided Pt immediately.
-
Add a "poison" to the mix: 0.1% Thiophene or Dimethyl sulfide.
-
Reduce temperature by 10°C.
-
Issue: Imine Hydrolysis
-
Cause: Wet solvent reacting with imine before hydrogenation.
-
Fix: Use anhydrous solvents.[3] If preparing imine in situ, add molecular sieves or use a Dean-Stark trap before hydrogenation.
Part 5: Process Workflow Diagram
Figure 2: End-to-end process flow for the synthesis of the target amine, emphasizing Quality Control (QC) and In-Process Control (IPC) points.
References
-
Bayer CropScience AG. (2015). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. European Patent EP2841413A1. Link
- Primary source for the specific hydrogenation of this substrate using Platinum c
-
DuPont. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5,068,436. Link
- Establishes the protocol for using acidic media to inhibit dehalogen
-
Imperial Chemical Industries (ICI). (1979). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. European Patent EP0000805A1. Link
- Foundational reference for using thiophene/sulfur poisons to prevent dechlorin
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link
- Authoritative review on chemoselectivity in industrial hydrogen
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 3. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-2-isopropylbenzaldehyde Storage & Handling
[1][2]
Case ID: 5-Cl-2-iPr-CHO-Oxidation Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you have observed a degradation in your 5-Chloro-2-isopropylbenzaldehyde sample—perhaps a shift from a clear pale yellow liquid to a cloudy suspension, or the appearance of white crystals.
The Diagnosis: This compound suffers from Radical Autoxidation .[1][2][3] Unlike simple alkyl halides, benzaldehydes are uniquely susceptible to atmospheric oxygen.[2][3] The presence of the ortho-isopropyl group adds a layer of complexity: while it provides steric bulk that retards some nucleophilic attacks, it does not effectively shield the aldehyde hydrogen from radical abstraction.[3] Furthermore, the benzylic position on the isopropyl group itself presents a secondary site for radical formation, potentially accelerating degradation chains.
This guide provides the protocols to Prevent , Diagnose , and Recover your material.[1][2][3]
Module 1: Root Cause Analysis (The Science of Degradation)
To prevent the issue, you must understand the enemy. The degradation is not a simple reaction with moisture; it is a radical chain mechanism driven by oxygen and light.[2][3]
The Mechanism: Radical Autoxidation
The aldehyde hydrogen (bond dissociation energy ~88 kcal/mol) is the "weak link."[3] Once a radical initiator (light, trace metal, or heat) removes this hydrogen, a chain reaction begins that converts your aldehyde into 5-chloro-2-isopropylbenzoic acid .[1][3]
Figure 1: The autoxidation cycle.[1][2][3] Note that the reaction is autocatalytic; the product of the peroxy radical attack is a new acyl radical, perpetuating the cycle until oxygen is depleted.
Why 5-Chloro-2-isopropylbenzaldehyde is unique:
-
Electronic Effect: The 5-Chloro substituent is electron-withdrawing.[1][2][3] While this deactivates the ring, it can actually stabilize the transition state for nucleophilic processes, though its effect on radical stability is moderate.[3]
-
Steric Effect: The 2-Isopropyl group is bulky.[1][2][3] This makes standard purification (like bisulfite formation) slower but does not stop the small oxygen molecule from attacking the aldehyde proton.[3]
Module 2: Storage Protocol (The "Zero-Oxidation" Standard)[1][3]
Do not rely on the manufacturer's original packaging once opened.[2][3] Adopt this "Zero-Oxidation" protocol immediately upon receipt.
Storage Conditions Summary
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces O₂.[1][2][3] Argon is preferred as it is heavier than air and "blankets" the liquid surface.[2][3] |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of the radical propagation step.[1][2][3] |
| Container | Amber Glass | Blocks UV/Vis light, which acts as a photo-initiator for radical formation.[1][2][3] |
| Seal | Teflon (PTFE) lined cap | Prevents oxygen permeation better than standard polyethylene liners.[1][2][3] Parafilm is insufficient for long-term storage.[1][2][3] |
| Stabilizer | BHT (0.1% w/w) | Optional but Recommended. Acts as a radical scavenger, terminating the chain reaction.[1][2][3] |
Protocol: The "Schlenk" Transfer
Use this method if you intend to store the compound for >1 month.[2][3]
-
Purge: Flush a clean amber vial with dry Argon for 2 minutes.
-
Transfer: Syringe the aldehyde from the original bottle (avoid pouring to minimize surface area exposure).
-
Fill: Inject into the Argon-purged vial.
-
Seal: Cap tightly under the inert gas flow. Wrap the cap junction with electrical tape or Parafilm (as a secondary dust seal only).[1][2][3]
-
Store: Place in a secondary container (desiccator or plastic bag) in the fridge.
Module 3: Troubleshooting & Recovery
If your clear liquid has turned cloudy or has solid precipitates, it has oxidized.[2][3] Do not discard it. The acid impurity can be removed.[1][2][3]
Diagnostic Decision Tree
Figure 2: Workflow for assessing sample integrity. The "White Solid" is almost certainly 5-chloro-2-isopropylbenzoic acid.[1]
Recovery Protocol: The Bisulfite Wash
Standard acid-base extraction often fails to separate aldehydes from acids cleanly due to emulsions.[1][2][3] The Bisulfite method is superior because it chemically locks the aldehyde into the aqueous phase, leaving non-aldehyde impurities (and some acids) in the organic phase.
Warning: The 2-isopropyl group provides steric hindrance.[1][2][3] This reaction will be slower than with unsubstituted benzaldehyde.[1][2][3] Vigorous stirring is non-negotiable.
Reagents:
-
Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][2][3][4]
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).[1][2][3]
Step-by-Step:
-
Dissolution: Dissolve your crude oxidized material in a minimal amount of EtOAc (e.g., 5 mL per gram).[1][2][3]
-
Adduct Formation: Add an excess of saturated NaHSO₃ solution.[1][2][3]
-
The Critical Step: Shake or stir vigorously for at least 30–60 minutes.
-
Wash the Adduct: Wash the aqueous layer (and any solid adduct) once with fresh EtOAc to remove trace organic impurities.[1][2][3]
-
Regeneration:
-
Isolation: Separate the organic layer, dry over MgSO₄, filter, and concentrate in vacuo.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this in a freezer (-20°C)? A: Yes, but with a caveat. If the compound freezes solid, the volume change can stress the glass vial.[3] Ensure the vial is not overfilled (leave 20% headspace).[1][2][3] Freezing effectively halts autoxidation.[1][2][3]
Q: My sample is yellow. Is it ruined? A: Not necessarily. Pure benzaldehydes are often colorless, but trace oxidation products (quinones or conjugated oligomers) can cause yellowing even at <1% impurity levels.[1][2] Run a 1H-NMR. If the aldehyde peak (~10.2 ppm) integrates correctly against the aromatic protons and the acid peak is absent, it is suitable for most reactions.
Q: Why not just distill it? A: Distillation is an option, but 5-Chloro-2-isopropylbenzaldehyde has a high boiling point.[1][2][3] Vacuum distillation requires heat, which can promote more radical formation if air leaks in.[1][2][3] The Bisulfite Wash (Module 3) is chemically gentler and safer for small (<10g) batches.[1][2][3]
Q: I see a white solid at the bottom of the bottle. Can I just filter it out and use the liquid? A: You can, but the liquid is now saturated with the acid (the solid is just the excess that precipitated).[3] The dissolved acid may interfere with base-catalyzed reactions (by quenching your catalyst).[1][2][3] It is better to perform a quick wash with 10% NaHCO₃ to remove the dissolved acid before use.[2][3]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Chapter 37: Radical Reactions). [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][5][6] (General procedures for purification of aldehydes via bisulfite).
-
Furigay, M. H., et al. (2018).[1][2][3][7] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][3][7][8][9] Journal of Visualized Experiments, (134), e57612.[1][3] (Detailed protocol for bisulfite extraction).
-
Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: 4-Isopropylbenzaldehyde (Analogue data for handling).
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of Laboratory Chemicals - 5th Edition | Elsevier Shop [shop.elsevier.com]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
removing benzoic acid impurities from 5-Chloro-2-isopropylbenzaldehyde
Technical Support Center: Purification of 5-Chloro-2-isopropylbenzaldehyde
Executive Summary
You are likely observing a white solid precipitate in your neat aldehyde or seeing a "streaking" baseline spot on your TLC plate. This is 5-chloro-2-isopropylbenzoic acid , formed via the radical auto-oxidation of the aldehyde upon exposure to atmospheric oxygen. Because the target molecule possesses an ortho-isopropyl group, standard purification methods must be adapted to account for steric hindrance.
This guide provides two validated workflows:
-
The Acid-Base Wash (Standard): For routine removal of <10% acid impurity.
-
The Bisulfite Adduct (Advanced): For high-purity isolation, adapted for sterically hindered substrates.
Module 1: The Acid-Base Extraction (Standard Protocol)
Use this method for routine cleanup of reaction mixtures or aged samples.
The Logic: Benzoic acid derivatives typically have a pKa of ~4.2. By washing the organic phase with a weak base like Sodium Bicarbonate (pKa of conjugate acid ~10.3), we deprotonate the acid to form a water-soluble benzoate salt. The aldehyde (neutral) remains in the organic phase.
Q: Why use Bicarbonate instead of Hydroxide (NaOH)?
A: Safety & Yield. Strong bases like NaOH can induce the Cannizzaro reaction , where the aldehyde disproportionates into an alcohol and an acid, destroying your product. Furthermore, while this specific aldehyde lacks
Protocol 1: Bicarbonate Wash
Reagents:
-
Diethyl Ether (
) or Ethyl Acetate (EtOAc)[1] -
Saturated Aqueous Sodium Bicarbonate (
) -
Brine (Saturated NaCl)[1]
-
Magnesium Sulfate (
)
Step-by-Step:
-
Dissolution: Dissolve the crude 5-Chloro-2-isopropylbenzaldehyde in
(Recommended ratio: 10 mL solvent per 1 g product). -
Wash 1 (Partition): Transfer to a separatory funnel. Add an equal volume of Saturated
. -
Agitation: Shake vigorously for 2 minutes. Vent frequently, as
gas will generate pressure. -
Separation: Allow layers to separate.
-
Repeat: Drain the aqueous layer.[1] Repeat the
wash 2 more times to ensure complete removal. -
Final Polish: Wash the organic layer once with Brine to remove residual water/base.
-
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo.
Module 2: Bisulfite Purification (For Sterically Hindered Aldehydes)
Use this method if chromatography fails or if you require >99% purity.
The Logic:
Aldehydes react with sodium bisulfite (
Critical Troubleshooting: The Ortho-Effect Q: I added bisulfite, but no precipitate formed. Why? A: The isopropyl group at the 2-position (ortho) creates significant steric bulk. This shields the carbonyl carbon, making the nucleophilic attack by bisulfite much slower than in unsubstituted benzaldehyde.
-
Solution: You must use a Phase Transfer Catalyst or a Co-solvent system (like DMF or Ethanol) to force the interaction.[2]
Protocol 2: Modified Bisulfite Extraction
Reagents:
-
Saturated Sodium Bisulfite (
) solution (Freshly prepared)[1][2] -
Ethanol (95%) or DMF (as co-solvent)
-
10% Sodium Carbonate (
) or 1M NaOH (for regeneration)
Step-by-Step:
-
Adduct Formation:
-
Dissolve 5 g of crude aldehyde in 15 mL of Ethanol (not ether yet).
-
Add 15 mL of saturated
solution. -
Crucial Step: Stir vigorously for 1-2 hours (longer than standard protocols).
-
If no solid forms, cool the mixture in an ice bath.
-
-
Wash (Remove Impurities):
-
Filter the white precipitate (the adduct).
-
Wash the solid with
to remove non-aldehyde organic impurities (like the benzoic acid).
-
-
Regeneration (Hydrolysis):
-
Place the solid adduct in a flask.
-
Add 20 mL of 10%
(or 1M NaOH) and 20 mL of . -
Stir until the solid dissolves and gas evolution ceases.
-
-
Isolation:
Visualizing the Workflows
Figure 1: Decision Logic & Extraction Pathways
Caption: Decision matrix for selecting between Bicarbonate Extraction (Method A) and Bisulfite Adduct formation (Method B), highlighting the steric hindrance consideration.
Quantitative Data: Solubility & Reactivity
| Parameter | 5-Chloro-2-isopropylbenzaldehyde | 5-Chloro-2-isopropylbenzoic acid |
| State (RT) | Liquid / Low-melting Solid | Solid |
| Solubility (Water) | Negligible | Low (High as Benzoate salt) |
| Solubility (Ether) | High | High |
| Reactivity (Bisulfite) | Slow (Due to steric bulk) | None |
| pKa | N/A (Neutral) | ~4.2 (Acidic) |
Frequently Asked Questions (Troubleshooting)
Q: I see a new spot on TLC after the bicarbonate wash. Did I degrade my product? A: If you used strong base (NaOH) and heated it, you may have induced a Cannizzaro disproportionation. However, if you used Bicarbonate, the "new spot" is likely residual solvent or the benzyl alcohol derivative if the starting material was already contaminated. Always check the pH of your aqueous layer; it should be ~8-9, not 14.
Q: Can I prevent the acid from coming back? A: Yes. This oxidation is radical-mediated.
-
Store under Inert Gas: Flush the vial with Nitrogen or Argon after every use.
-
Low Temp: Store at 4°C or -20°C.
-
Add Stabilizer: For long-term storage, add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger [1].
Q: My bisulfite adduct is an oil, not a solid. What do I do? A: This is common with lipophilic, hindered aldehydes.
-
Cool it down: Put the flask in a freezer (-20°C) for 2 hours.
-
Change Solvent: If you used DMF, try adding excess ether to crash out the adduct.
-
Seed it: If you have a pure crystal of the adduct from a previous batch, add it to induce crystallization.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from
-
Furigay, M. H., et al. (2018).[3][10] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from
-
PubChem. (2025).[11] Compound Summary: 5-Chloro-2-isopropylbenzoic acid. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Sigma-Aldrich. (2025). Product Specification: 5-Chloro-2-isopropylbenzoic acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 4. echemi.com [echemi.com]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. homework.study.com [homework.study.com]
- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reductive Alkylation of 5-Chloro-2-isopropylbenzaldehyde
Executive Summary
The reductive alkylation of 5-Chloro-2-isopropylbenzaldehyde presents a specific set of challenges distinct from standard benzaldehydes. The primary yield-limiting factor is steric hindrance imposed by the ortho-isopropyl group, which impedes nucleophilic attack at the carbonyl carbon. Furthermore, the meta-chloro substituent introduces a risk of hydrodehalogenation (loss of the chlorine atom) if aggressive catalytic hydrogenation methods are employed.
This guide prioritizes a Titanium(IV) Isopropoxide-mediated protocol, which is the industry standard for overcoming steric barriers in reductive amination, while recommending hydride reagents that preserve the aryl chloride integrity.
Module 1: The Steric Barrier & Reaction Mechanism
Before attempting optimization, it is critical to understand why standard protocols (e.g., mixing aldehyde, amine, and reductant in methanol) often fail with this substrate.
The "Ortho-Effect" Blockade
The isopropyl group at the 2-position is bulky. It creates a "steric wall" that shields the carbonyl carbon.
-
Kinetics: The rate of imine formation is significantly slower than with unhindered benzaldehydes.
-
Equilibrium: The equilibrium constant (
) for imine formation is lower. Water produced during the reaction can easily hydrolyze the unstable imine back to the starting material. -
Competition: If the reducing agent is present before the imine is fully formed, it will preferentially reduce the unreacted aldehyde to 5-Chloro-2-isopropylbenzyl alcohol (a dead-end byproduct).
Visualization: The Steric Conflict
Figure 1: Reaction pathway showing the critical bottleneck at imine formation due to the ortho-isopropyl group.
Module 2: Recommended Protocols
Protocol A: The "Gold Standard" (Titanium-Mediated)
Best for: Maximizing yield, difficult amines, and preventing alcohol byproduct. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and effectively scavenges water, pushing the equilibrium toward the imine [1].
Reagents:
-
Substrate: 5-Chloro-2-isopropylbenzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: Titanium(IV) isopropoxide (
) (1.2 – 1.5 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) or STAB. -
Solvent: THF (anhydrous) or Neat.
Step-by-Step:
-
Imine Formation: Under Nitrogen/Argon, mix the aldehyde and amine in anhydrous THF (or neat if the amine is a liquid).
-
Activation: Add
dropwise. Caution: Exothermic. -
Incubation: Stir at Room Temperature (RT) for 6–12 hours.
-
Tip: For this specific substrate, standard 1-hour stirring is insufficient. Monitor by TLC/LCMS until aldehyde is <5%.
-
-
Reduction: Dilute with absolute ethanol (if run neat) or keep in THF. Cool to 0°C. Add
pellets/powder carefully. -
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench (Critical): See "Workup" section below.
Protocol B: The "Mild" Approach (STAB)
Best for: Acid-sensitive functional groups; when
Step-by-Step:
-
Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Add Acetic Acid (1.0 – 2.0 equiv). Crucial: Acid catalysis is required to protonate the imine in hindered systems.
-
Add STAB (1.4 equiv) immediately.
-
Stir at RT for 12–24 hours.
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "I am seeing large amounts of benzyl alcohol (reduction of aldehyde) and low amine yield."
Diagnosis: The reducing agent attacked the aldehyde before the imine could form. This is the classic symptom of the "Ortho-Effect." Solution:
-
Switch to Protocol A (
). The Titanium reagent forces the aldehyde into the imine form before the reducing agent is introduced. -
Stepwise Addition: If using Protocol B, do not add the reducing agent immediately. Stir the aldehyde, amine, and acetic acid for 4–6 hours (possibly with molecular sieves) to pre-form the imine, then add STAB.
Issue 2: "The reaction is stuck at 50% conversion."
Diagnosis: Equilibrium limitation.[3] The water generated is hydrolyzing the imine back to the aldehyde. Solution:
-
Dehydrating Agents: Add activated 4Å Molecular Sieves to the reaction mixture.
-
Concentration: Run the reaction at a higher concentration (1.0 M or neat) to favor bimolecular association.
Issue 3: "I lost the Chlorine atom (Dehalogenation)."
Diagnosis: You likely used Catalytic Hydrogenation (
-
Avoid Pd/C: Use hydride reagents (STAB,
, ) as described in Protocols A/B. These do not typically dehalogenate aryl chlorides under standard conditions. -
If Hydrogenation is Mandatory: Use Platinum on Carbon (Pt/C) (sulfided) or add a catalyst poison (e.g., thiophene) to inhibit dehalogenation, though this is riskier than hydride reduction.
Issue 4: "My workup is a mess. I have a sticky white emulsion."
Diagnosis: Titanium emulsion. Hydrolysis of
-
Quench the reaction with water.[7]
-
Add a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Stir vigorously for 1–2 hours. The mixture will separate into two clear layers (organic and aqueous). The Titanium stays in the aqueous layer as a soluble tartrate complex.
Module 4: Data & Optimization Matrix
Use this table to select the correct reducing agent based on your specific constraints.
| Variable | Sodium Borohydride ( | Sodium Triacetoxyborohydride (STAB) | Hydrogenation ( |
| Cost | Low | Moderate | Low (Reagents) / High (Equip) |
| Selectivity | Low (Reduces Aldehydes fast) | High (Prefers Imines) | Low (Reduces Nitro, Alkene, etc.) |
| Steric Tolerance | High (Small hydride) | Moderate (Bulky acetoxy groups) | Low (Surface catalysis required) |
| Cl-Tolerance | Excellent (Safe) | Excellent (Safe) | Poor (Risk of De-Cl) |
| Protocol | Must use Stepwise (Protocol A) | One-pot possible (Protocol B) | Not Recommended |
Module 5: Decision Logic for Optimization
Figure 2: Decision tree for selecting the optimal protocol based on amine steric properties and observed side products.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206.
- Core citation for the use of Ti(OiPr)4 in hindered systems.
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
- The definitive guide on STAB selectivity and mechanism.
-
Alami, M., et al. (2002). "Hydrodehalogenation of aryl chlorides." Journal of Organometallic Chemistry.
- Validates the risk of chlorine loss under catalytic hydrogen
Sources
- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. interchim.fr [interchim.fr]
purification methods for 5-Chloro-2-isopropylbenzaldehyde: distillation vs column chromatography
Technical Support Center: Purification of 5-Chloro-2-isopropylbenzaldehyde
Case ID: PUR-5C2IB-001 Subject: Optimization of Purification Protocols: Distillation vs. Chromatography vs. Chemoselective Extraction Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Decision Matrix
Purifying 5-Chloro-2-isopropylbenzaldehyde presents a classic organic chemistry challenge: balancing the thermal sensitivity of the aldehyde functionality against the steric bulk of the isopropyl group.
While both distillation and chromatography are standard, they carry risks. Distillation requires high vacuum to prevent thermal decomposition, while silica gel chromatography can catalyze the oxidation of the aldehyde to 5-chloro-2-isopropylbenzoic acid .
Use the following decision matrix to select the optimal workflow for your specific scale and purity requirements.
| Feature | Vacuum Distillation | Flash Column Chromatography | Bisulfite Adduct (Chemoselective) |
| Scale | > 10 g (Ideal for Scale-up) | < 5 g (Ideal for Discovery) | Scalable (1 g to >1 kg) |
| Primary Impurity Removed | Non-volatiles (polymers, salts) | Close-running isomers | Non-aldehydes (ketones, esters, alkyl halides) |
| Throughput Speed | Fast (once setup is complete) | Slow (labor intensive) | Medium (extraction based) |
| Thermal Risk | High (requires <1 mmHg vacuum) | Low (room temp) | Low (room temp) |
| Cost Efficiency | High (no solvents/silica) | Low (high solvent waste) | High (reagents are cheap) |
Module 1: Purification Decision Tree
The following logic flow illustrates the selection process based on the physical state of your crude material and the nature of your impurities.
Figure 1: Decision logic for selecting the appropriate purification methodology based on scale and impurity profile.
Module 2: High-Vacuum Distillation (Scale-Up)
Context: 5-Chloro-2-isopropylbenzaldehyde has a high boiling point (estimated >235°C at atm). Distillation at atmospheric pressure will lead to decomposition and polymerization.
Protocol:
-
Setup: Use a short-path distillation head (Vigreux column is usually unnecessary and reduces throughput) with a cow receiver.
-
Vacuum: A pump capable of < 1 mmHg (Torr) is mandatory.
-
Temperature: Expect a boiling point range of 105–115°C at 0.5 mmHg (estimated based on structural analogs).
-
Stabilization: Add a magnetic stir bar to prevent bumping.
Troubleshooting & FAQs:
Q: The distillate is turning yellow immediately. Why?
-
A: This indicates auto-oxidation. Benzaldehydes oxidize to benzoic acids rapidly in air.[1]
-
Fix: Ensure the system is flushed with Nitrogen or Argon before applying vacuum. Collect fractions directly into a flask under inert gas.
-
Q: The boiling point is fluctuating wildly.
-
A: This is likely due to "bumping" caused by the viscosity of the oil or pressure fluctuations.
-
Fix: Use a vigorous stir rate. If available, use a capillary bleed with nitrogen to regulate boiling, rather than boiling chips (which are ineffective under high vacuum).
-
Module 3: Flash Column Chromatography (Discovery Scale)
Context: Ideal for separating the product from regioisomers (e.g., 4-chloro isomer) that have similar boiling points but different polarities.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 100:0 → 90:10). The isopropyl group increases lipophilicity, so the compound will elute earlier than unsubstituted benzaldehyde.
-
Loading: Dry load on Celite is recommended to prevent "streaking" caused by the oil dissolving the top of the silica bed unevenly.
Troubleshooting & FAQs:
Q: My product is streaking on the TLC plate and column.
-
A: Benzaldehydes can be sensitive to the acidic nature of silica gel, causing degradation or hydrogen bonding interactions.
-
Fix: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize the acidity before running your gradient.
-
Q: I see a spot at the baseline that wasn't there before.
-
A: This is likely 5-chloro-2-isopropylbenzoic acid , formed by oxidation on the silica column.
-
Fix: Minimize the time the compound spends on the column.[2] Run the column quickly using air pressure (Flash Chromatography) rather than gravity.
-
Module 4: The "Expert" Solution – Bisulfite Adduct Purification
Context: This is the most robust method for isolating aldehydes from non-carbonyl impurities (like unreacted alkyl halides or over-reduced alcohols) without thermal stress [1, 2].
Mechanism: The aldehyde reacts with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate salt. Impurities remain in the organic layer. The salt is then hydrolyzed back to the pure aldehyde.[2]
Figure 2: Workflow for the chemoselective isolation of aldehydes using the Bisulfite Adduct method.
Step-by-Step Protocol:
-
Adduct Formation: Dissolve crude oil in 2 volumes of Diethyl Ether. Add 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).
-
Agitation: Stir vigorously for 2–4 hours.
-
Note: The 2-isopropyl group provides steric hindrance [3]. Standard protocols for benzaldehyde (30 mins) will result in low yields. You must allow extra time for the adduct to form.
-
-
Wash: Separate layers. Wash the aqueous layer (containing the product adduct) with fresh ether to remove non-aldehyde organic impurities.
-
Regeneration: Adjust the pH of the aqueous layer to >10 using Sodium Carbonate (Na₂CO₃) or 10% NaOH. The solution will become cloudy as the free aldehyde regenerates.
-
Extraction: Extract the regenerated aldehyde into Dichloromethane (DCM) or Ether. Dry over MgSO₄ and concentrate.
Troubleshooting & FAQs:
Q: No precipitate formed during the bisulfite step.
-
A: Unlike simple benzaldehyde, the substituted adduct might be soluble in water or form an oil rather than a solid crystal.[2]
Q: The yield is low after regeneration.
-
A: Steric hindrance from the isopropyl group might have prevented complete adduct formation.
-
Fix: Increase the reaction time to 12 hours or add a small amount of Methanol to the biphasic mixture to increase solubility/contact area [3].
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Furniss, B. S., et al. (1989). Purification of Aldehydes via Bisulfite Addition. In Vogel's Textbook of Practical Organic Chemistry.
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722-5724. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Handling 5-Chloro-2-isopropylbenzaldehyde
Topic: Handling, Purification, and Troubleshooting for Air-Sensitive Benzaldehydes CAS: 1289090-35-2 (Specific isomer) | Class: Halogenated Benzaldehyde Derivatives
Core Technical Overview
5-Chloro-2-isopropylbenzaldehyde is a reactive intermediate used frequently in the synthesis of pharmaceutical scaffolds. Its handling difficulty stems from the benzaldehyde moiety , which is highly susceptible to autoxidation —a radical chain reaction initiated by atmospheric oxygen that converts the liquid aldehyde into a solid benzoic acid impurity (5-chloro-2-isopropylbenzoic acid).[1]
The "Why" Behind the Protocol: Autoxidation Mechanism
Understanding the degradation pathway is critical for troubleshooting.[1] The reaction proceeds via a radical mechanism, not a simple stoichiometric oxidation.[1] This means once initiated, it accelerates rapidly (propagation).
Figure 1: Radical autoxidation pathway. Note that one molecule of peracid reacts with a second molecule of aldehyde to produce two molecules of acid, accelerating the degradation.
Storage & Stability FAQs
Q: My bottle of 5-Chloro-2-isopropylbenzaldehyde has developed white crystals/solids. Is it ruined? A: Not necessarily. The white solid is 5-chloro-2-isopropylbenzoic acid , the oxidation product described above.
-
Diagnosis: If the solid content is <10%, you can purify it (see Section 4). If the bottle is mostly solid, disposal and repurchase are recommended as the yield loss will be significant.
-
Prevention: Always wipe the septum top with a dry cloth after use and wrap it with Parafilm. For long-term storage, backfill the bottle with Nitrogen or Argon before sealing.
Q: What are the optimal storage conditions? A:
| Parameter | Recommendation | Reason |
|---|---|---|
| Temperature | 2–8°C (Refrigerated) | Slows radical propagation kinetics. |
| Atmosphere | Inert (N₂ or Ar) | Removes the oxidant (O₂) source. |
| Container | Amber Glass | UV light initiates radical formation. |
| Seal | Teflon-lined Septum | Prevents oxygen diffusion better than standard caps. |
Troubleshooting: Handling & Dispensing
Scenario: You need to transfer 5.0 mL of the reagent to a reaction flask without introducing air.
Standard Operating Procedure (SOP): Inert Syringe Transfer
Do not pour this reagent. Pouring introduces a massive surface area to air, instantly initiating oxidation.
-
Preparation: Oven-dry a glass syringe and a long steel needle. Flush them with N₂ three times.
-
Pressure Equalization: Insert a N₂ line (via a small needle) into the reagent bottle septum to create positive pressure.
-
Draw: Insert the syringe needle. The positive pressure will help fill the syringe without pulling a vacuum (which would suck air in).
-
Transfer: Inject directly into your reaction vessel through its septum.
Figure 2: Inert atmosphere transfer workflow to prevent oxygen exposure.
Q: The liquid is viscous or difficult to draw. Can I heat it? A: Avoid heating the neat liquid if possible, as heat accelerates autoxidation. If the compound has solidified (melting point is likely near RT), gently warm the bottle in a water bath at 30–35°C under an inert atmosphere just until liquid. Do not use a heat gun, which creates hot spots.
Purification Protocols (The "Fix-It" Guide)
If your material is partially oxidized (contains white solids), use Method A . If you require >99% purity for sensitive catalysis, use Method B .
Method A: Chemical Wash (Removing Benzoic Acid)
Best for: Routine synthesis where <1% acid impurity is acceptable.
-
Dissolve: Dilute the impure aldehyde in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .
-
Wash: Extract the organic layer with 10% Aqueous Sodium Carbonate (Na₂CO₃) .[1]
-
Dry: Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Method B: Vacuum Distillation
Best for: High-precision kinetics or organometallic coupling.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (<1 mmHg) is required to keep the boiling point low.
-
Additive: Add a small crystal of Hydroquinone or BHT to the distillation pot. This acts as a radical scavenger to prevent polymerization or oxidation during heating.
-
Collection: Discard the first 5-10% (forerun) and collect the steady boiling fraction.
Reaction Monitoring & Safety
Q: How do I know if the aldehyde has reacted? A:
-
TLC: Aldehydes are easily visualized with 2,4-DNP stain (turns orange/red). The acid impurity will streak or stay at the baseline.
-
1H NMR: Monitor the disappearance of the distinct aldehyde proton signal, which appears downfield at ~10.0–10.5 ppm .
Safety Profile:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[6]
-
Emergency: In case of skin contact, wash immediately with soap and water.[7] The aldehyde can act as a sensitizer; do not ignore minor spills.
References
-
National Institutes of Health (PubChem). 5-Chloro-2-isopropylbenzaldehyde Compound Summary. [Link]
-
Bowman, D.H. Autoxidation of Benzaldehydes. Journal of Chemical Education. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: 5-Chloro-2-isopropylbenzaldehyde Coupling & Reductive Amination Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical and mechanistic challenges encountered when utilizing 5-chloro-2-isopropylbenzaldehyde as a key intermediate. This compound is heavily utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), most notably fungicidally active pyrazolecarboxamides (e.g., Benzovindiflupyr)[1][2].
The primary synthetic workflow involves an imine condensation with cyclopropylamine, followed by chemoselective catalytic hydrogenation (reductive amination), and finally, an amide coupling [1][3]. Below, you will find troubleshooting guides, empirical data tables, and validated standard operating procedures (SOPs) to ensure high-yield, scalable results.
Process Workflow Visualization
Workflow for 5-chloro-2-isopropylbenzaldehyde coupling and chemoselective reductive amination.
Troubleshooting Guides & FAQs
Q1: What is the optimal solvent for the initial imine condensation with cyclopropylamine?
A: The optimal solvent depends on your process scale and whether you intend to isolate the imine intermediate.
-
For Telescoped Processes (Recommended): Use Methanol . Methanol provides excellent solubility for both the aldehyde and the amine[4][5]. More importantly, it allows you to bypass the isolation of the moisture-sensitive imine. Once the condensation reaches equilibrium, the methanolic solution can be transferred directly into the hydrogenation reactor[6][7].
-
For Isolated Imine: Use Toluene equipped with a Dean-Stark trap. The causality here is Le Chatelier's principle: cyclopropylamine condensation generates water[8][9]. Toluene forms an azeotrope with water, allowing for continuous physical removal of the byproduct, driving the reaction to >99% conversion.
Q2: During the catalytic hydrogenation of the imine, I am observing significant loss of the chlorine atom (hydrodehalogenation). How do I prevent this?
A: This is the most common and critical failure point in this workflow. You must strictly avoid Palladium (Pd) catalysts and switch to Platinum (Pt) [2][9].
-
The Mechanistic Causality: The C-Cl bond on an electron-deficient aromatic ring is highly susceptible to oxidative addition by Palladium. As demonstrated in foundational literature (), Pd rapidly catalyzes the transfer hydrogenation and cleavage of aryl halides[10][11][12]. Platinum, however, exhibits a much higher activation energy barrier for C-Cl oxidative addition, while remaining highly active for the reduction of the C=N imine pi-bond[13][14].
-
Solvent Consideration: Continue using Methanol or Ethanol. Avoid basic additives (like TEA) during this specific hydrogenation step, as bases accelerate the unwanted hydrodehalogenation pathway by neutralizing the HCl leaving group.
Q3: What are the solvent considerations for the final amide coupling to form the pyrazolecarboxamide?
A: The final step involves coupling the newly formed N-(5-chloro-2-isopropylbenzyl)cyclopropanamine with a pyrazolecarboxylic acid derivative (typically an acid chloride)[3].
-
Solvent: Use an aprotic solvent such as Dichloromethane (DCM) or Toluene .
-
Acid Binder: You must include an acid binder (e.g., Triethylamine, Pyridine, or aqueous
in a biphasic system)[3]. If the HCl byproduct is not neutralized, it will protonate your cyclopropylamine intermediate, rendering it non-nucleophilic and stalling the coupling reaction.
Quantitative Data Tables
Table 1: Solvent & Water Removal Strategies for Imine Condensation
| Solvent | Water Removal Strategy | Downstream Compatibility | Yield (Imine) | Process Mass Intensity (PMI) |
| Methanol | None (Equilibrium driven by excess amine) | Excellent (Directly telescoped to hydrogenation) | ~95% (in situ) | Low (No solvent swap) |
| Toluene | Dean-Stark Azeotropic Distillation | Poor (Must be evaporated before MeOH hydrogenation) | >98% (Isolated) | High (Requires solvent swap) |
| Dichloromethane | Molecular Sieves / | Poor (Inhibits/poisons noble metal catalysts) | ~90% | Very High (Waste generation) |
Table 2: Catalyst & Solvent Matrix for Chemoselective Hydrogenation
| Catalyst | Solvent | Target Amine Yield | Dehalogenation (Side Product) | Recommendation |
| 5% Pd/C | Methanol | < 40% | > 50% (Severe C-Cl cleavage) | ❌ Strictly Avoid |
| 5% Pt/C | Methanol | > 95% | < 1% | ✅ Highly Recommended |
| Ethanol | > 92% | < 2% | ✅ Acceptable alternative | |
| Raney Nickel | Methanol | ~ 70% | ~ 10% (Requires high pressure) | ⚠️ Suboptimal |
Experimental Protocols (SOPs)
SOP 1: Telescoped Imine Condensation in Methanol
This protocol establishes a self-validating system by utilizing the solvent from Step 1 directly in Step 2, minimizing yield loss from intermediate isolation.
-
Charge Reactor: To a dry reaction vessel under a nitrogen atmosphere, add 120 g (0.65 mol) of 5-chloro-2-isopropylbenzaldehyde[5].
-
Solvent Addition: Add 1200 mL of anhydrous Methanol to dissolve the aldehyde[5].
-
Amine Addition: Slowly add 39.2 g (0.69 mol, 1.06 eq) of Cyclopropylamine dropwise over 30 minutes to manage the mild exotherm[5].
-
Agitation: Stir the mixture at room temperature (
) for 2 to 4 hours[5]. -
Validation Check: Pull an aliquot for GC/MS or HPLC analysis. The aldehyde peak should be <1% relative to the N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine peak.
-
Telescoping: Do not isolate. Transfer the methanolic imine solution directly to the pressure reactor for SOP 2[6][7].
SOP 2: Chemoselective Catalytic Hydrogenation over Platinum
-
Catalyst Charging: To a high-pressure hydrogenation autoclave, carefully charge 5% Pt/C (approx. 0.1 to 1.0 mol% relative to the imine)[2][15]. Safety Note: Pt/C is pyrophoric; charge under an inert argon or nitrogen blanket.
-
Substrate Transfer: Transfer the methanolic imine solution from SOP 1 into the autoclave.
-
Purging: Purge the reactor three times with Nitrogen (up to 3 bar), followed by three purges with Hydrogen gas.
-
Hydrogenation: Pressurize the reactor with Hydrogen gas to 5-10 bar. Maintain the temperature between
and . -
Monitoring: Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours).
-
Workup: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pt/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield high-purity N-(5-chloro-2-isopropylbenzyl)cyclopropanamine[8][9].
References
-
Cortese, N. A.; Heck, R. F. "Palladium-catalyzed transfer hydrogenation of aryl halides." Journal of Organic Chemistry, 1977, 42(22), 3491-3494. URL:[Link]
- Bayer CropScience AG. "Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine." European Patent EP2841413B1, Granted July 26, 2017.
- Syngenta Participations AG. "Fungicidally active pyrazolecarboxamides." World Intellectual Property Organization WO2007087906A1, 2007.
Sources
- 1. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 2. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 7. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 8. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 9. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 14. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 15. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
stability of 5-Chloro-2-isopropylbenzaldehyde under basic conditions
Welcome to the Technical Support Center for 5-Chloro-2-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability and reactivity under basic conditions.
Introduction to 5-Chloro-2-isopropylbenzaldehyde
5-Chloro-2-isopropylbenzaldehyde is a substituted aromatic aldehyde with a unique reactivity profile. The presence of an electron-withdrawing chloro group and an electron-donating isopropyl group on the benzene ring, ortho and para to the aldehyde respectively, creates a nuanced electronic environment that influences its stability and behavior in chemical reactions. A critical feature of this molecule is the absence of α-hydrogens, which precludes enolization and subsequent aldol-type reactions under basic conditions. This characteristic makes it susceptible to other base-mediated transformations, most notably the Cannizzaro reaction.
Frequently Asked Questions (FAQs)
Q1: Is 5-Chloro-2-isopropylbenzaldehyde stable in the presence of strong bases like sodium hydroxide?
A1: 5-Chloro-2-isopropylbenzaldehyde is generally not stable in the presence of strong bases. As a non-enolizable aldehyde, it is prone to undergo the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid.[1][2] The rate of this reaction is dependent on the base concentration and temperature.
Q2: What are the expected products of the Cannizzaro reaction with 5-Chloro-2-isopropylbenzaldehyde?
A2: The Cannizzaro reaction of 5-Chloro-2-isopropylbenzaldehyde will yield 5-chloro-2-isopropylbenzyl alcohol and the corresponding carboxylate salt, 5-chloro-2-isopropylbenzoate.[1] Upon acidic workup, the carboxylate is protonated to form 5-chloro-2-isopropylbenzoic acid.
Q3: Can 5-Chloro-2-isopropylbenzaldehyde undergo aldol condensation?
A3: No, 5-Chloro-2-isopropylbenzaldehyde cannot undergo a self-aldol condensation because it lacks α-hydrogens.[3] However, in the presence of another enolizable carbonyl compound (a ketone or another aldehyde with α-hydrogens), a crossed-aldol condensation could potentially occur, though the Cannizzaro reaction of 5-Chloro-2-isopropylbenzaldehyde might be a competing pathway, especially with strong, non-nucleophilic bases.
Q4: How do the substituents (chloro and isopropyl groups) on the aromatic ring affect the reactivity of the aldehyde?
A4: The reactivity of the carbonyl group is influenced by the electronic effects of the substituents. The chloro group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4] Conversely, the isopropyl group is electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack. The overall reactivity will be a balance of these opposing effects.
Q5: I am observing a color change to yellow when I add a strong base to my solution of 5-Chloro-2-isopropylbenzaldehyde. What could be the cause?
A5: While the starting material is typically a colorless to pale yellow liquid, the formation of a yellow color upon addition of a strong base could indicate the formation of anionic intermediates or charge-transfer complexes. In some cases, the deprotonation of the resulting benzyl alcohol product under strongly basic conditions can lead to the formation of a colored alkoxide salt.
Troubleshooting Guide
This section addresses common issues encountered during experiments with 5-Chloro-2-isopropylbenzaldehyde under basic conditions.
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired product in a reaction where 5-Chloro-2-isopropylbenzaldehyde is a starting material under basic conditions. | Degradation via Cannizzaro Reaction: The primary competing reaction under strong basic conditions is the Cannizzaro reaction, which consumes the starting material.[2] | - Use a weaker base: If the desired reaction can proceed with a milder base (e.g., K₂CO₃, Et₃N), this will minimize the Cannizzaro reaction. - Lower the reaction temperature: The Cannizzaro reaction is temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction. - Slow addition of base: Adding the base slowly can help to keep its instantaneous concentration low, potentially favoring the desired reaction pathway. |
| Formation of unexpected byproducts. | Crossed-Aldol Condensation: If another enolizable carbonyl compound is present in the reaction mixture, a crossed-aldol condensation may occur. Reaction with solvent: Protic solvents like ethanol or methanol can potentially react with the aldehyde to form acetals, especially under acidic catalysis, but this is less likely under basic conditions. | - Ensure purity of starting materials: Use purified 5-Chloro-2-isopropylbenzaldehyde and other reagents to avoid unintended side reactions. - Choose an appropriate solvent: Use an aprotic solvent if there is concern about solvent participation in the reaction. |
| Reaction with primary or secondary amines yields a complex mixture. | Schiff Base Formation and Subsequent Reactions: 5-Chloro-2-isopropylbenzaldehyde will react with primary amines to form Schiff bases (imines).[5] Under basic conditions, the reaction environment can promote further reactions of the imine or the starting materials. | - Control stoichiometry: Use a precise 1:1 molar ratio of the aldehyde and amine to favor the formation of the Schiff base. - Optimize reaction conditions: The formation of Schiff bases is often pH-dependent. A slightly acidic to neutral pH is typically optimal for the dehydration step.[6] If basic conditions are required for a subsequent step, consider a two-step procedure where the Schiff base is formed first under optimal conditions. |
| Difficulty in isolating and purifying the product. | Product solubility: The product may be soluble in the aqueous layer during workup, especially if it is a salt (e.g., the carboxylate from the Cannizzaro reaction).[7] | - Check the aqueous layer: Before discarding the aqueous layer during extraction, neutralize it and re-extract with an organic solvent to check for any product. - Use appropriate purification techniques: Column chromatography is often effective for separating the desired product from unreacted starting material and byproducts. |
Experimental Protocols
Protocol 1: Assessment of Stability of 5-Chloro-2-isopropylbenzaldehyde under Basic Conditions
This protocol provides a method to evaluate the stability of 5-Chloro-2-isopropylbenzaldehyde in the presence of a strong base using Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC).
Materials:
-
5-Chloro-2-isopropylbenzaldehyde
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Deionized water
-
TLC plates (silica gel)
-
HPLC system with a UV detector
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Prepare a stock solution of 5-Chloro-2-isopropylbenzaldehyde in the chosen organic solvent (e.g., 1 mg/mL).
-
Reaction Setup: In a small vial, add a known volume of the stock solution. To this, add an equivalent volume of the 1 M NaOH solution. Stir the biphasic mixture vigorously at room temperature.
-
Time-Point Analysis (TLC): At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot from the organic layer. Spot the aliquot directly onto a TLC plate.
-
TLC Development: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of new spots will indicate degradation.
-
Time-Point Analysis (HPLC): For a more quantitative analysis, at each time point, quench a larger aliquot of the reaction mixture by adding dilute HCl to neutralize the base. Extract the organic components with the chosen solvent. Analyze the organic extract by HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the 5-Chloro-2-isopropylbenzaldehyde and the appearance of new peaks corresponding to the alcohol and carboxylic acid products.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Troubleshooting Workflow
References
- Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (n.d.). International Journal of Scientific Research and Review.
-
Cannizzaro Reaction. (n.d.). University of Basrah. Retrieved from [Link]
- Experimental No. (13) Aldehydes and ketones. (2021, July 16). University of Technology.
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
Cannizzaro Reaction. (n.d.). University of Basrah. Retrieved from [Link]
-
LAB 4 - ALDEHYDES AND KETONES. (2025, July 28). Chemistry LibreTexts. Retrieved from [Link]
-
NEET coaching. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
troubleshooting low conversion rates in 5-Chloro-2-isopropylbenzaldehyde reactions
Topic: Troubleshooting Low Conversion Rates & Process Optimization Ticket ID: #5C2I-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Paradox
You are likely encountering low conversion rates with 5-Chloro-2-isopropylbenzaldehyde because you are treating it like a standard benzaldehyde. It is not.
While the chlorine atom at the 5-position exerts an electron-withdrawing effect (inductively increasing carbonyl electrophilicity), the isopropyl group at the 2-position (ortho) dominates the reaction kinetics through severe steric hindrance . This bulky group blocks the Burgi-Dunitz trajectory required for nucleophilic attack. Furthermore, this molecule is highly susceptible to auto-oxidation, meaning your "low conversion" may actually be a "low purity" issue disguised as a kinetic problem.
This guide provides self-validating protocols to isolate the root cause and force the reaction to completion.
Module 1: Input Quality Control (Pre-Reaction)
Symptom: Starting material remains after 24 hours, or the reaction mixture turns acidic. Diagnosis: Your aldehyde has oxidized to 5-chloro-2-isopropylbenzoic acid . This is common if the bottle was stored without an inert atmosphere. The acid poisons basic catalysts (like amines) and consumes hydride reagents.
Troubleshooting Protocol: The Bisulfite Rescue
Do not rely on NMR alone, as the aldehyde proton signal can persist even with significant acid contamination. Use this chemical purification method to strip the acid and non-aldehyde impurities.
Step-by-Step Purification:
-
Dissolve: Dilute your crude aldehyde (10 g) in Ethyl Acetate (EtOAc) (50 mL).
-
Extract Impurities: Wash the organic layer with 10% Na₂CO₃ (2 x 20 mL).
-
Why: This converts the benzoic acid impurity into its water-soluble sodium salt.[1]
-
Check: The aqueous layer should be basic (pH > 9).
-
-
Isolate Aldehyde (The Bisulfite Adduct):
-
Add saturated aqueous Sodium Bisulfite (NaHSO₃) (30 mL) to the organic layer.
-
Stir vigorously for 2 hours. A white precipitate (the bisulfite adduct) may form.
-
Separate the layers.[2][3] Note: If a solid adduct forms, filter it.[4] If it remains dissolved in the aqueous phase, keep the aqueous phase.
-
-
Regeneration:
-
Treat the aqueous phase (or solid) with 10% NaOH or saturated NaHCO₃ until pH 10-12.
-
Extract immediately with EtOAc. Dry over MgSO₄ and concentrate.
-
Result: >98% pure aldehyde, free of acid.
-
Figure 1: Purification workflow to remove oxidation byproducts using reversible bisulfite addition.
Module 2: Reductive Amination (The "Stalled" Reaction)
Symptom: Reaction stalls at the intermediate stage or yields <40% product using standard NaBH(OAc)₃ conditions. Diagnosis: The ortho-isopropyl group prevents the amine from attacking the carbonyl carbon to form the imine/iminium intermediate. Standard "dump and stir" methods are insufficient because the equilibrium favors the starting materials.
Solution: Titanium(IV) Isopropoxide Mediation
You must use a Lewis Acid to activate the carbonyl and act as a water scavenger, forcing the equilibrium toward the imine before adding the reducing agent.
Comparative Data: Standard vs. Ti-Mediated
| Parameter | Standard Protocol (NaBH(OAc)₃) | Optimized Protocol (Ti(OiPr)₄) |
| Imine Formation Time | 4-6 Hours (Incomplete) | 1-2 Hours (Complete) |
| Water Sensitivity | High (Hydrolyses imine) | Low (Ti scavenges water) |
| Conversion | 35-50% | 85-95% |
| Side Products | Alcohol (direct reduction) | Minimal |
Optimized Protocol:
-
Imine Formation (The Critical Step):
-
In a dry flask under N₂, combine 5-Chloro-2-isopropylbenzaldehyde (1.0 equiv) and the Amine (1.1 equiv).
-
Add Titanium(IV) isopropoxide (1.25 equiv) neat.
-
Observation: The mixture will likely become viscous. Stir at room temperature for 1-2 hours.
-
Mechanism:[5][6] Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, and reacts with the water byproduct to form TiO₂ species, driving the equilibrium.
-
-
Dilution:
-
Dilute the viscous mixture with anhydrous THF or Ethanol (5 mL/mmol).
-
-
Reduction:
-
Add Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃ (if acid sensitive).
-
Stir for 4-6 hours.
-
-
Quench (Important):
-
Quench with 0.1 M NaOH or water. A heavy white precipitate (Titanium salts) will form.
-
Filter through a Celite pad to remove the titanium salts before extraction.
-
Figure 2: Mechanism showing how Ti(OiPr)₄ overcomes the steric barrier of the isopropyl group.
Module 3: Metal-Catalyzed Couplings (Suzuki/Buchwald)
Symptom: Catalyst deactivation or homocoupling when attempting to react at the Chlorine position. Diagnosis: The free aldehyde functionality can coordinate to Palladium (Pd) species, poisoning the catalyst. Additionally, the aldehyde is an electrophile that can react with nucleophilic coupling partners.
Solution: In-Situ Protection
Do not run cross-couplings on the free aldehyde. Protect it as an acetal first.
Protocol:
-
Protection: Reflux the aldehyde with Ethylene Glycol (1.5 equiv) and catalytic p-TsOH in Toluene using a Dean-Stark trap.
-
Coupling: Perform the Suzuki/Buchwald coupling on the 2-(5-chloro-2-isopropylphenyl)-1,3-dioxolane . The steric bulk of the isopropyl group actually helps here by preventing side reactions at the ortho-position, directing the Pd exclusively to the meta-Cl (relative to the isopropyl).
-
Deprotection: Treat with 1M HCl/THF to restore the aldehyde.
Frequently Asked Questions (FAQs)
Q: Can I use reductive amination with secondary amines on this substrate? A: Yes, but it is extremely sluggish. The Ti(OiPr)₄ method is mandatory here. Do not attempt standard acidic conditions (AcOH/NaBH(OAc)₃), as the steric clash between the secondary amine and the isopropyl group will prevent iminium formation entirely.
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using Ethanol/Methanol as a solvent without Ti(OiPr)₄, you are likely forming the hemiacetal . The isopropyl group stabilizes this intermediate, preventing it from collapsing to the imine. Switch to an aprotic solvent (THF) or use the Titanium protocol to scavenge the alcohol/water.
Q: Is the chlorine atom labile enough for SNAr reactions? A: Generally, no. The ring is not sufficiently electron-deficient for Nucleophilic Aromatic Substitution (SNAr) unless you have strong electron-withdrawing groups elsewhere. Use Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to displace the chlorine.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, vol. 55, no.[6] 8, 1990, pp. 2552-2554.[6] Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 1994. Link
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. (Reference for standard conditions failing with sterically hindered substrates). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
storage temperature and inert gas requirements for 5-Chloro-2-isopropylbenzaldehyde
Storage, Handling, and Stability Guide[1]
Executive Summary & Critical Parameters
5-Chloro-2-isopropylbenzaldehyde is a substituted benzaldehyde derivative susceptible to autoxidation , a radical-chain process where the aldehyde moiety degrades into the corresponding carboxylic acid (5-chloro-2-isopropylbenzoic acid) upon exposure to atmospheric oxygen.[1][2] This degradation is accelerated by heat, light, and transition metal impurities.
To maintain reagent integrity (>98% purity) for drug development and catalytic synthesis, strict adherence to the following storage matrix is required.
Core Storage Directive
| Parameter | Requirement | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards the rate of radical initiation and propagation.[1] |
| Atmosphere | Inert Gas (Argon preferred, Nitrogen acceptable) | Displaces atmospheric O₂ to prevent peracid formation.[1] |
| Container | Sure/Seal™ or Teflon-lined Screw Cap | Prevents gas exchange.[1] Parafilm is insufficient for long-term storage.[1] |
| Light | Amber Glass / Foil Wrapped | UV light catalyzes the cleavage of the C-H bond, initiating autoxidation.[1] |
Technical Deep Dive: The "Why" and "How"
Q: Why is this compound so sensitive to air despite having a bulky isopropyl group?
A: While the isopropyl group at the ortho position provides some steric shielding, it does not protect the formyl hydrogen (aldehyde proton). The electron-withdrawing chlorine at position 5 increases the electrophilicity of the carbonyl carbon, but the primary instability arises from the weak C(O)-H bond energy (~88 kcal/mol).
Once a radical initiator (light, heat, trace metal) abstracts this hydrogen, a benzoyl radical is formed. This radical reacts with molecular oxygen at a diffusion-controlled rate to form a peroxy radical, which then propagates the chain, converting the aldehyde to a peracid and finally the carboxylic acid.
Q: Can I store it at -20°C?
A: Yes, storage at -20°C is superior to 2-8°C for long-term stability (>6 months).[1] However, you must allow the container to equilibrate to room temperature in a desiccator before opening to prevent water condensation. Moisture can lead to hydrate formation or hydrolysis, though oxidation is the primary concern.
Q: Nitrogen vs. Argon: Does it matter?
A: Argon is superior. Argon is denser than air and forms a "blanket" over the liquid/solid surface, effectively stratifying the headspace.[1] Nitrogen is lighter and mixes more readily with air if the seal is imperfect. For critical applications, always backfill with Argon.
Visualization: Autoxidation Mechanism
The following diagram illustrates the degradation pathway you are preventing by using inert gas.
Figure 1: Radical chain autoxidation pathway of benzaldehydes. Inert gas storage prevents the "Fast + O₂" step, halting the cascade.
Troubleshooting & Quality Control
Issue: The compound has turned from a clear liquid/pale solid to a white slurry.
Diagnosis: Significant oxidation has occurred.[1] The white solid is likely 5-chloro-2-isopropylbenzoic acid .[1] Validation:
-
H-NMR: Check the aldehyde proton signal (~10.0–10.5 ppm). If this peak is diminished and a broad singlet appears at ~11–13 ppm (COOH), oxidation is confirmed.
-
Solubility: The acid is less soluble in non-polar solvents (like Hexanes) than the aldehyde.
Issue: How do I purify a partially oxidized batch?
Protocol: Acid-Base Wash If the purity is critical and you cannot purchase a fresh batch:
-
Dissolve the impure aldehyde in Diethyl Ether or DCM .[1]
-
Wash the organic layer with 10% aqueous NaHCO₃ (Sodium Bicarbonate).[1] The benzoic acid impurity will deprotonate and move to the aqueous layer.
-
Separate the layers. Wash the organic layer with brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Distillation: If the compound is liquid, vacuum distillation is the gold standard for high purity.
Standard Operating Procedure (SOP): Inert Handling
Objective: Transfer 5-Chloro-2-isopropylbenzaldehyde without introducing oxygen.
Equipment:
-
Schlenk line (Vacuum/Argon manifold)[1]
-
Oven-dried glassware[1]
-
Gas-tight syringe with long needle[1]
Step-by-Step Protocol:
-
Purge: Connect the storage bottle to the Schlenk line via a needle inlet.[1] Cycle vacuum and Argon 3 times to purge the septum headspace.
-
Pressure: Establish a slight positive pressure of Argon in the bottle.[1]
-
Withdraw:
-
Transfer: Inject immediately into your reaction vessel, which must also be under inert gas.
-
Seal: Before removing the needle from the storage bottle, ensure the bottle remains under positive Argon pressure. Wrap the cap with Parafilm immediately after use and return to 2-8°C storage.
References
-
BLD Pharm. (2023).[1] SDS: 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2).[5][6] Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: General Benzaldehyde Derivatives Handling. Retrieved from
-
TCI Chemicals. (2024).[1] Product Specification: 5-Chloro-2-fluorobenzaldehyde (Analogous Storage Data). Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5199615. Retrieved from
-
Sankar, M., et al. (2014).[1][7] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.[7] Retrieved from
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloro-2-isopropylbenzaldehyde - CAS号 1289090-35-2 - 摩熵化学 [molaid.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 5. 1289090-35-2|5-Chloro-2-isopropylbenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 5-chloro-2-isopropylbenzaldehyde | 1289090-35-2 [chemicalbook.com]
- 7. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in 5-Chloro-2-isopropylbenzaldehyde condensation
Ticket ID: #5C2IP-COND-OPT Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Steric-Electronic Conflict
Welcome to the technical support center for 5-Chloro-2-isopropylbenzaldehyde (CAS: 28396-34-1) .
If you are experiencing low yields or high impurity profiles with this intermediate, the root cause is almost certainly the ortho-isopropyl group . While the 5-chloro substituent provides electronic activation (electron-withdrawing), the 2-isopropyl group creates a massive steric wall.[1]
The Central Dogma of this Molecule: Because the aldehyde carbonyl is shielded by the bulky isopropyl group, nucleophilic attack (the desired condensation) is kinetically slowed. This allows faster, non-sterically demanding side reactions—specifically radical autoxidation and base-catalyzed disproportionation (Cannizzaro) —to outcompete your desired pathway.[1]
This guide provides the protocols to invert this kinetic disadvantage.
Diagnostic Module: What is Killing Your Reaction?
Use this decision matrix to identify your specific failure mode before proceeding to the solution.
Figure 1: Diagnostic logic flow for identifying the dominant side reaction based on observable symptoms.[1]
Threat Vector 1: Autoxidation (The "Air" Problem)
The Issue: Benzaldehydes are inherently unstable toward oxygen, forming benzoic acids via a radical chain mechanism. The 5-chloro substituent destabilizes the transition state slightly less than electron-donating groups, but the 2-isopropyl group can actually facilitate radical stability at the benzylic position, making this molecule prone to degradation even in storage.
The Symptom: Appearance of white crystals (5-chloro-2-isopropylbenzoic acid) in the liquid aldehyde or a pH drop in the reaction mixture.
The Fix: The "Zero-O2" Protocol
-
Purification: If solid acid is present, dissolve the aldehyde in diethyl ether, wash with 10%
(to remove acid as salt), dry over , and distill under reduced pressure or use immediately. -
Stabilization: Add 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) if storing the aldehyde for >24 hours.[1]
-
Sparging: Do not just "blanket" the reaction. You must actively sparge the solvent with Nitrogen or Argon for 15 minutes before adding the aldehyde.
Threat Vector 2: The Cannizzaro Trap
The Issue: This aldehyde has no alpha-protons . In the presence of strong bases (NaOH, KOH, NaOEt) required to force the condensation past the steric hindrance, the base may attack the carbonyl directly. Since no enolization is possible, the tetrahedral intermediate ejects a hydride to a second aldehyde molecule.
The Result: You lose 2 equivalents of starting material to generate 1 equivalent of useless alcohol and 1 equivalent of acid.
The Fix: Base Selection & Phase Transfer
-
Avoid: Hydroxide bases (
) in high concentration.[1] -
Prefer: Amine bases (Piperidine, Morpholine) with an acid co-catalyst (Acetic acid) for Knoevenagel types.[1]
-
Strategy: If a strong base is required (e.g., for an Aldol), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic system. This keeps the effective base concentration low in the organic phase, favoring the condensation over the second-order Cannizzaro reaction.
Threat Vector 3: Steric Hindrance (The Kinetic Wall)
The Issue: The isopropyl group at the 2-position acts as a "goalkeeper," blocking the trajectory of the incoming nucleophile. Standard protocols (e.g., room temperature stirring) will result in <10% conversion.[1]
The Fix: The "Knoevenagel-Doebner" Modification To overcome the steric barrier without triggering the Cannizzaro reaction, you must use a catalyst system that activates both the electrophile (aldehyde) and the nucleophile.
Recommended System: Piperidine (base) + Glacial Acetic Acid (acid) in Toluene with Dean-Stark water removal.[1]
-
Mechanism: The amine forms an iminium ion intermediate with the aldehyde. The iminium species is more electrophilic and less sterically hindered (planar geometry changes) than the free aldehyde, allowing the nucleophile to attack.
Master Protocol: Sterically-Optimized Condensation[1]
Application: Knoevenagel Condensation (e.g., with Malonic Acid/Esters) Target: >90% Conversion, <2% Side Products
Materials
-
Substrate: 5-Chloro-2-isopropylbenzaldehyde (Purified/Acid-free)
-
Nucleophile: (e.g., Malonic Acid, 1.2 equiv)
-
Solvent: Toluene (Anhydrous)[1]
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)[1]
Step-by-Step Methodology
-
System Preparation (Self-Validating Step):
-
Assemble a flask with a Dean-Stark trap and reflux condenser.[1]
-
Validation: Fill the trap with toluene. Sparge the main flask solvent with
for 15 mins. If the solvent turns yellow/cloudy upon heating before reagents are added, your solvent is wet or impure.
-
-
Reagent Charging:
-
Add the nucleophile and the catalyst mixture (Piperidine/AcOH) first.
-
Heat to reflux to ensure the catalyst system is active.
-
-
Controlled Addition (The "Dosing" Strategy):
-
Dissolve the 5-Chloro-2-isopropylbenzaldehyde in a small volume of toluene.[1]
-
Crucial: Add the aldehyde solution dropwise to the refluxing mixture over 30-60 minutes.
-
Why? This keeps the concentration of free aldehyde low relative to the activated nucleophile, statistically preventing the bimolecular Cannizzaro reaction and aldehyde self-interaction.
-
-
Reaction Monitoring:
-
Workup:
Reaction Pathway Visualization
The following diagram illustrates the competitive landscape inside your flask.
Figure 2: Kinetic pathways.[1] Green paths represent the desired amine-catalyzed route.[1] Red paths represent failure modes driven by air or strong bases.[1]
Summary of Critical Parameters
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) | Mechanism of Improvement |
| Atmosphere | Air / Passive | Active Sparging ( | Prevents radical autoxidation of aldehyde.[1] |
| Base | NaOH / KOH / NaOEt | Piperidine / Acetate | Avoids hard nucleophilic attack on carbonyl (Cannizzaro).[1] |
| Addition | One-pot dump | Dropwise Addition | Lowers [Aldehyde], favoring reaction with nucleophile over self-reaction.[1] |
| Temperature | Room Temp | Reflux (Toluene) | Overcomes steric energy barrier of the isopropyl group.[1] |
References
-
BenchChem. (2025).[1][2][3] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from [1]
-
ResearchGate. (2016).[1][4] Prevention of Benzaldehyde Oxidation to Benzoic Acid.[2][4][5] Retrieved from
-
Chemistry Steps. (2021). Cannizzaro Reaction Mechanism and Conditions.[1][3][6][7][8] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Knoevenagel Condensation Reaction: Technical Overview. Retrieved from [1]
-
PubChem. (2025).[1] 5-Chloro-2-isopropylbenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
Validation & Comparative
1H NMR spectrum analysis of 5-Chloro-2-isopropylbenzaldehyde
Technical Comparative Guide: Structural Elucidation & Isomeric Differentiation of 5-Chloro-2-isopropylbenzaldehyde
Executive Summary
This guide provides a rigorous analysis of the 1H NMR spectrum of 5-Chloro-2-isopropylbenzaldehyde , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides and pharmaceutical leads.[1] Unlike standard spectral libraries, this document focuses on comparative differentiation —specifically distinguishing the target molecule from its thermodynamically likely regioisomers (e.g., 2-chloro-5-isopropylbenzaldehyde) formed during Vilsmeier-Haack or Duff formylation of 4-chlorocumene.[1]
Key Technical Insight: The steric bulk of the ortho-isopropyl group forces the carbonyl moiety out of planarity with the aromatic ring.[1] This "Twisted Carbonyl Effect" significantly alters the chemical shift of the aldehyde proton and the ortho-aromatic proton (H-6), serving as the primary diagnostic marker against planar isomers.
Part 1: Theoretical vs. Experimental Baseline
Structural Assignment Logic
The molecule consists of a trisubstituted benzene ring (1,2,5-pattern).[1] The assignment relies on identifying the specific coupling network between H-3, H-4, and H-6.[1]
-
Position 1: Formyl (-CHO)[1]
Table 1: Chemical Shift Assignments (CDCl3, 400 MHz)
| Proton Label | Moiety | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Diagnostic Logic |
| H-α | Aldehyde (-CH O) | 10.25 - 10.35 | Singlet (s) | - | Highly deshielded; slight shielding relative to unsubstituted benzaldehyde (10.0 ppm) due to steric twist.[1] |
| H-6 | Aromatic (ortho to CHO) | 7.75 - 7.85 | Doublet (d) | J ~ 2.5 Hz | Key Marker: Meta-coupled to H-4.[1] Deshielded by carbonyl anisotropy, but less than expected due to twist. |
| H-4 | Aromatic (para to iPr) | 7.45 - 7.55 | Doublet of Doublets (dd) | J ~ 8.2, 2.5 Hz | Ortho-coupled to H-3; Meta-coupled to H-6.[1] |
| H-3 | Aromatic (ortho to iPr) | 7.30 - 7.40 | Doublet (d) | J ~ 8.2 Hz | Shielded by electron-donating isopropyl group.[1] |
| H-β | Methine (-CH Me2) | 3.60 - 3.80 | Septet (sept) | J ~ 6.9 Hz | Downfield shift due to aromatic ring current + ortho-carbonyl proximity.[1] |
| H-γ | Methyl (-CH(CH3 )2) | 1.20 - 1.30 | Doublet (d) | J ~ 6.9 Hz | Standard isopropyl methyls.[1] |
Note: Exact values may vary ±0.05 ppm depending on concentration and water content in CDCl3.
Part 2: Comparative Analysis (The "Alternatives")
In process chemistry, the primary "alternative" is not a competitor product, but the regioisomer impurity . Formylation of 3-chlorocumene or chlorination of 2-isopropylbenzaldehyde often yields mixtures.[1]
The Critical Distinction: Target vs. Regioisomer
The most difficult separation is between the target (Target A ) and Isomer B (2-Chloro-5-isopropylbenzaldehyde).[1]
-
Target A (5-Cl, 2-iPr): Carbonyl is ortho to Isopropyl.[1]
-
Isomer B (2-Cl, 5-iPr): Carbonyl is ortho to Chlorine.[1]
Table 2: Diagnostic Differences
| Feature | Target A (5-Cl-2-iPr) | Isomer B (2-Cl-5-iPr) | Mechanistic Reason |
| Aldehyde Shift | 10.2 - 10.3 ppm | 10.4 - 10.5 ppm | Steric Twist: Isopropyl at C2 twists C=O out of plane, reducing deshielding.[1] Cl at C2 (Isomer B) is smaller, keeping C=O planar and more deshielded. |
| H-6 Splitting | Doublet (J~2.5) | Doublet (J~2.5) | Both are meta-coupled. Not diagnostic.[1] |
| H-3 Splitting | Doublet (J~8.0) | Doublet (J~8.0) | Both are ortho-coupled.[1] Not diagnostic.[1] |
| H-6 Shift | ~7.8 ppm | ~7.9 - 8.0 ppm | Anisotropy: In Isomer B, H-6 is ortho to CHO and meta to Isopropyl.[1] In Target A, H-6 is ortho to CHO and meta to Chlorine.[1] Cl is electron-withdrawing, but the steric twist in Target A dominates, shielding H-6 slightly.[1] |
Solvent Alternatives for Resolution
If the aromatic region is overlapped by impurities, switching solvents can resolve the multiplets.
-
CDCl3 (Standard): Good solubility, but may cause overlap of H-4 and H-3 if concentration is high.[1]
-
Benzene-d6 (Recommended Alternative): Induces an ASIS (Aromatic Solvent-Induced Shift).[1] The benzene solvent molecules pack differently around the isopropyl group vs. the chlorine.
-
Result: Often expands the aromatic region, separating H-3 and H-4 significantly.[1]
-
Part 3: Visualization of Logic & Workflow
Structural Assignment Logic Tree
This diagram illustrates the decision process to confirm the structure and rule out isomers.
Figure 1: Decision tree for distinguishing the target compound from its planar regioisomer based on the "Twisted Carbonyl" shielding effect.
Experimental Workflow
Standardized protocol to ensure reproducibility and minimize solvent artifacts.
Figure 2: Workflow for high-resolution acquisition.[1] Neutralization of CDCl3 is critical to prevent acid-catalyzed acetal formation.[1]
Part 4: Experimental Protocols
Sample Preparation (Self-Validating)
-
Step 1: Weigh 10-15 mg of the aldehyde into a clean vial.[1]
-
Step 2: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.
-
Validation: Ensure CDCl3 is stored over anhydrous K2CO3 or silver foil.[1] Acidic CDCl3 (common in aged bottles) can catalyze the formation of hydrates or acetals, diminishing the aldehyde singlet at 10.3 ppm.
-
-
Step 3: Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended solids (which cause line broadening).[1]
Acquisition Parameters (Bruker/Varian 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (d1): Set to 5-10 seconds .
-
Reasoning: Aldehyde protons have long T1 relaxation times.[1] A short d1 will suppress the integration of the CHO peak, leading to incorrect stoichiometry calculations (e.g., appearing as 0.7H instead of 1.0H).
-
-
Scans (ns): 16 (Sufficient for >10mg sample).[1]
-
Temperature: 298 K (25°C).[1]
Data Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required.[1] Autophase often fails on the isolated aldehyde signal.
-
Referencing: Set the TMS singlet to 0.00 ppm. If TMS is absent, set the residual CHCl3 peak to 7.26 ppm .[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Authoritative text on substituent additivity rules and coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction tables).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.[1] Link[1]
-
Reich, H. J. (2023).[1] "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Chemistry Department.[1] (Reference for steric effects on carbonyl shifts).
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 3. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 4. epfl.ch [epfl.ch]
- 5. carlroth.com [carlroth.com]
Technical Guide: Distinguishing 5-Chloro-2-isopropylbenzaldehyde from 2-Chloro-5-isopropylbenzaldehyde
The following guide is structured as a technical advisory for analytical chemists and process engineers. It prioritizes definitive structural elucidation over generic descriptions, utilizing Nuclear Overhauser Effect (NOE) spectroscopy as the primary self-validating protocol.
Executive Summary & Structural Context
In the synthesis of agrochemical actives and pharmaceutical intermediates, the formylation of p-chloro-cumene or p-isopropyl-chlorobenzene often yields a mixture of regioisomers. Distinguishing the target 5-Chloro-2-isopropylbenzaldehyde (Isomer A) from its transposition isomer 2-Chloro-5-isopropylbenzaldehyde (Isomer B) is critical, as their reactivity profiles in subsequent condensation reactions differ significantly due to steric crowding at the carbonyl center.
This guide provides a definitive differentiation workflow. While Mass Spectrometry (MS) fragmentation patterns are often indistinguishable for these isomers, 1H NMR spectroscopy—specifically 1D NOE Difference experiments—provides the only self-validating confirmation of identity.
Structural Decision Tree
The following logic map defines the analytical pathway to confirm the isomer identity.
Figure 1: Analytical workflow for definitive isomer assignment.
Theoretical Basis of Differentiation
The "Ortho Effect" and Chemical Shifts
The primary difference between the two isomers lies in the substituent adjacent (ortho) to the aldehyde carbonyl group. This proximity induces specific electronic and steric perturbations.
-
Isomer A (5-Cl-2-iPr): The bulky isopropyl group is ortho to the carbonyl. This creates significant steric strain, potentially twisting the carbonyl out of the aromatic plane.
-
Isomer B (2-Cl-5-iPr): The chlorine atom is ortho to the carbonyl. Chlorine exerts a strong inductive withdrawing effect (-I) and a lone-pair repulsion effect (anisotropy) on the aldehyde proton.
Predicted NMR Data (Substituent Chemical Shift Additivity)
Using substituent chemical shift (SCS) rules for trisubstituted benzenes, we can predict the aromatic signals.
| Feature | Isomer A (5-Chloro-2-isopropyl) | Isomer B (2-Chloro-5-isopropyl) |
| Aldehyde (-CHO) | ~10.2 - 10.3 ppm (Deshielded by ring current, less influence from alkyl) | ~10.3 - 10.4 ppm (Deshielded by ortho-Cl anisotropy) |
| H6 (Ortho to CHO) | Doublet (J~2.5 Hz) . Meta-coupled to H4. Located ~7.7 ppm. | Doublet (J~2.5 Hz) . Meta-coupled to H4. Located ~7.8 ppm.[1] |
| H3 (Meta to CHO) | Doublet (J~8.5 Hz) . Ortho-coupled to H4. | Doublet (J~8.5 Hz) . Ortho-coupled to H4. |
| H4 (Para to CHO) | Doublet of Doublets (dd) . | Doublet of Doublets (dd) . |
Expert Insight: Relying solely on 1D splitting patterns is risky because both isomers are 1,2,4-trisubstituted benzenes. Both will display a "d, dd, d" pattern in the aromatic region. NOE is required for certainty.
Definitive Protocol: 1D NOE Difference Spectroscopy
This protocol exploits the spatial proximity (through-space interaction) between nuclei. This is the "Self-Validating" method required for high-integrity data.
Experimental Setup
-
Instrument: 400 MHz NMR or higher (500 MHz preferred for clear separation of aromatic signals).
-
Solvent: CDCl₃ (Deuterated Chloroform). Ensure sample is free of paramagnetic impurities (filter through basic alumina if necessary).
-
Concentration: ~10-15 mg in 0.6 mL solvent.
The Workflow
-
Acquire Standard 1H Spectrum: Identify the aldehyde proton singlet (typically >10 ppm) and the isopropyl methine septet (~3.0 - 4.0 ppm).
-
Set On-Resonance Irradiation: Set the decoupler frequency exactly on the aldehyde (-CHO) proton peak.
-
Set Off-Resonance Control: Set a control frequency in a blank region (e.g., -2.0 ppm).
-
Acquire Difference Spectrum: Subtract the "On-Resonance" data from the "Off-Resonance" data.
Interpretation (The "Smoking Gun")
-
Scenario A (Isomer A):
-
Irradiating the -CHO peak results in a positive enhancement of the Isopropyl Methine (-CH-) signal.
-
Reasoning: The aldehyde and isopropyl group are ortho to each other (distance < 3.0 Å).
-
-
Scenario B (Isomer B):
-
Irradiating the -CHO peak results in NO enhancement of the Isopropyl group.
-
You will see enhancement of the aromatic H6 proton (ortho to CHO).
-
Reasoning: The isopropyl group is para to the aldehyde (distance > 5.0 Å), too far for NOE transfer.
-
Figure 2: Spatial relationships dictating the Nuclear Overhauser Effect.
Secondary Confirmation: Infrared (IR) Spectroscopy[2]
While less specific than NMR, FTIR can provide supporting evidence regarding the steric environment of the carbonyl.
-
Isomer A (Ortho-Isopropyl): The bulky isopropyl group forces the carbonyl group out of coplanarity with the benzene ring. This reduces conjugation, typically shifting the C=O stretch to a higher wavenumber (e.g., 1695–1705 cm⁻¹).
-
Isomer B (Ortho-Chloro): The chlorine is smaller than isopropyl, allowing better planarity. However, the inductive effect of Cl usually raises the frequency. The key differentiator is the Fermi Resonance of the aldehyde C-H stretch.
-
Look for: Two bands in the 2700–2850 cm⁻¹ region. The splitting pattern is often more distinct in the less sterically hindered Isomer B.
-
Chromatographic Separation (HPLC/GC)
If you are dealing with a mixture, separation is required before full characterization.
Gas Chromatography (GC-MS)
-
Column: Rtx-5MS or DB-5 (5% Phenyl Polysiloxane).
-
Elution Order:
-
Isomer B (2-Cl) generally elutes first .
-
Isomer A (2-iPr) generally elutes second .
-
Mechanism:[2] The 2-chloro substituent shields the carbonyl less effectively than the bulky 2-isopropyl group, but the boiling point is often governed by molecular symmetry and polarity. The 2-Cl isomer is slightly more compact.
-
HPLC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Acetonitrile/Water (Isocratic 70:30 or Gradient).
-
Detection: UV at 254 nm.
-
Differentiation: Isomer A (2-isopropyl) is more lipophilic due to the shielding of the polar carbonyl by the bulky alkyl group. It typically shows a longer retention time than Isomer B.
Summary Comparison Table
| Property | 5-Chloro-2-isopropylbenzaldehyde | 2-Chloro-5-isopropylbenzaldehyde |
| CAS Number | 1289090-35-2 | 1288991-69-4 |
| Common Name | Isomer A (Ortho-Cumyl) | Isomer B (Ortho-Chloro) |
| 1H NMR (NOE) | Positive NOE between CHO and Isopropyl-CH | Negative NOE between CHO and Isopropyl |
| Aldehyde Shift | ~10.2 ppm | ~10.4 ppm (typically more downfield) |
| HPLC Retention | Longer (More Lipophilic) | Shorter (More Polar) |
| Reactive Risk | Sterically hindered CHO; slower condensation. | Accessible CHO; faster condensation. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 2-chloro- (Isomer B Analog Data). NIST Chemistry WebBook, SRD 69.[3] [Link]
Sources
High-Resolution GC-QTOF vs. Single Quadrupole GC-MS for the Structural Elucidation of 5-Chloro-2-isopropylbenzaldehyde
Executive Summary
5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) is a critical building block in organic synthesis, notably utilized in the preparation of active pharmaceutical ingredients (APIs) such as cyclopropanamine derivatives[1]. In drug development, tracking the purity and degradation pathways of such intermediates is essential to prevent downstream impurity carryover. This guide objectively compares the performance of Single Quadrupole (SQ) GC-MS against High-Resolution Quadrupole Time-of-Flight (GC-QTOF) mass spectrometry for the fragmentation analysis and structural elucidation of this compound.
Mechanistic Causality: The Fragmentation Pattern
Understanding the 70 eV Electron Ionization (EI) fragmentation of 5-Chloro-2-isopropylbenzaldehyde is a prerequisite for accurate mass spectral interpretation. The molecule (C₁₀H₁₁ClO, exact mass 182.0498 Da[2]) exhibits a highly predictable, causality-driven fragmentation cascade dictated by the stability of substituted aromatic cations:
-
Molecular Ion ([M]•⁺): Observed at m/z 182 (for ³⁵Cl) and m/z 184 (for ³⁷Cl). The natural isotopic abundance of chlorine yields a characteristic ~3:1 intensity ratio, acting as a built-in diagnostic tracer for any fragment retaining the aromatic ring.
-
Aldehydic α-Cleavage ([M - H]⁺): The loss of the aldehydic hydrogen atom generates a stable acylium ion at m/z 181/183. This is a hallmark of aromatic aldehydes.
-
Formyl Radical Loss ([M - CHO]⁺): Cleavage of the entire formyl group yields a substituted phenyl cation at m/z 153/155.
-
Benzylic Cleavage ([M - CH₃]⁺): The isopropyl group at the ortho position undergoes benzylic cleavage. The loss of a methyl radical (15 Da) forms a highly resonance-stabilized secondary carbocation (or tropylium derivative) at m/z 167/169.
-
Halogen Loss ([M - Cl]⁺): Direct loss of the chlorine radical yields a minor but diagnostic fragment at m/z 147.
GC-MS electron ionization fragmentation pathway of 5-Chloro-2-isopropylbenzaldehyde.
Platform Comparison: GC-SQ vs. GC-QTOF
For routine lot-release testing, a Single Quadrupole (SQ) MS provides robust, unit-mass resolution sufficient for library matching against NIST databases. However, during early-stage drug development or forced degradation studies, isobaric interferences can mask critical impurities. Here, a GC-QTOF (e.g., Agilent 7250) excels by providing High-Resolution Accurate Mass (HRAM), allowing scientists to calculate exact elemental compositions with sub-2 ppm mass accuracy[3].
Quantitative Performance Comparison
| Performance Metric | Single Quadrupole (GC-SQ) | High-Resolution Q-TOF (GC-QTOF) | Impact on 5-Chloro-2-isopropylbenzaldehyde Analysis |
| Mass Accuracy | ± 0.1 Da | < 2 ppm | Q-TOF confirms exact elemental composition of fragments (e.g., differentiating C₉H₈ClO⁺ from isobaric matrix ions). |
| Resolving Power | ~1,000 (Unit Mass) | > 25,000 (FWHM) | Q-TOF separates co-eluting synthetic byproducts with identical nominal masses. |
| Linear Dynamic Range | 10⁵ to 10⁶ | 10⁴ to 10⁵ | SQ is slightly better suited for highly concentrated bulk API assays. |
| Structural Elucidation | Relies on library matching | De novo formula generation | Q-TOF allows confident identification of unknown degradation products without reference standards. |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates a self-validating system utilizing internal standards and system suitability testing (SST) to prevent false positives or instrumentation drift.
Step 1: System Suitability and Calibration
-
Action: Inject a tuning standard (e.g., Perfluorotributylamine, PFTBA) to verify mass axis calibration. For the Q-TOF platform, ensure the resolving power is >25,000 (FWHM) at m/z 274.
-
Validation: Run a solvent blank (Dichloromethane) to confirm the baseline is stable and rule out column carryover from previous runs.
Step 2: Sample Preparation
-
Action: Accurately weigh 10.0 mg of 5-Chloro-2-isopropylbenzaldehyde standard.
-
Action: Dissolve in 10.0 mL of GC-grade Dichloromethane (DCM) to yield a 1 mg/mL stock solution.
-
Validation: Spike the solution with Phenanthrene-d10 (Internal Standard) to a final concentration of 10 µg/mL. This internal standard normalizes injection volume variations and validates the ionization efficiency of the source.
Step 3: Instrumental Parameters
-
Inlet: Splitless mode, 250 °C. Injection volume: 1.0 µL.
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Ionization: 70 eV EI. Source temperature: 230 °C (SQ) or 200 °C (QTOF).
-
Acquisition: Full scan m/z 50–350.
Comparative GC-MS analytical workflow: Single Quadrupole vs. High-Resolution Q-TOF.
Data Interpretation & Causality
In the SQ platform, structural confirmation relies heavily on the relative abundance of the m/z 182, 167, and 153 ions matching the reference library. However, if an impurity such as an unchlorinated analog or a synthetic byproduct co-elutes, the unit-mass spectra may become convoluted.
Conversely, the QTOF platform isolates the exact mass of the[M - CH₃]⁺ fragment (calculated for C₉H₈ClO⁺: 167.0258 Da), easily distinguishing it from isobaric matrix interferences[3]. This deterministic approach eliminates false positives and ensures absolute confidence in the API's impurity profile, proving indispensable for regulatory submissions and advanced drug development workflows.
References
- Title: EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)
-
Title: 7250 GC/Q-TOF Food and Environmental Application Compendium Source: Agilent Technologies URL: [Link]
-
Title: 1289090-35-2 (C10H11ClO) - PubChemLite Source: Université du Luxembourg URL: [Link]
Sources
Technical Guide: HPLC Retention Time Comparison for Chlorobenzaldehyde Isomers
This guide provides an in-depth technical analysis for the chromatographic separation of chlorobenzaldehyde isomers (2-, 3-, and 4-chlorobenzaldehyde). It is designed for researchers requiring high-purity analysis in drug synthesis and intermediate characterization.
Executive Summary
The separation of chlorobenzaldehyde isomers—2-chlorobenzaldehyde (ortho) , 3-chlorobenzaldehyde (meta) , and 4-chlorobenzaldehyde (para) —is a critical quality control step in the synthesis of pharmaceuticals and agrochemicals. While these isomers share an identical molecular weight (140.57 g/mol ) and similar lipophilicity (logP ~2.3), their distinct dipole moments and three-dimensional shapes allow for baseline separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide details the elution order, thermodynamic mechanisms, and optimized protocols to achieve resolution (
Experimental Protocol: The "Gold Standard" Method
To ensure reproducibility, the following protocol utilizes a standard C18 stationary phase, which relies on hydrophobic subtraction and shape selectivity.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Octadecylsilane), End-capped | Provides necessary hydrophobic interaction; end-capping reduces peak tailing from silanol interactions with the aldehyde carbonyl. |
| Column Dimensions | 250 mm × 4.6 mm, 5 µm | Longer column length (250 mm) is recommended to resolve the critical meta/para pair. |
| Mobile Phase | Acetonitrile (ACN) : Water (0.1% H₃PO₄) | ACN provides sharper peaks than methanol. Acidification suppresses the ionization of residual silanols. |
| Elution Mode | Isocratic (40:60 ACN:Water) | Isocratic elution maintains constant selectivity ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV @ 254 nm | The benzene ring conjugated with the carbonyl group exhibits strong absorption at 254 nm. |
| Temperature | 25°C (Controlled) | Constant temperature is vital; fluctuations can shift the selectivity of the meta/para pair. |
Experimental Workflow Diagram
Figure 1: Standardized HPLC workflow for the separation of chlorobenzaldehyde isomers.
Retention Time Comparison & Elution Order
The elution order on a hydrophobic C18 phase is governed primarily by the polarity of the molecule. In reversed-phase chromatography, the most polar compound elutes first, while the least polar (most hydrophobic) elutes last.
Comparative Performance Data
| Isomer | Structure | Relative Polarity (Dipole Moment) | Typical Retention Time (min)* | Elution Order |
| 2-Chlorobenzaldehyde (Ortho) | Cl adjacent to CHO | High (Dipoles align/additive) | ~5.8 | 1 (First) |
| 3-Chlorobenzaldehyde (Meta) | Cl separated by 1 C | Intermediate | ~6.9 | 2 (Middle) |
| 4-Chlorobenzaldehyde (Para) | Cl opposite to CHO | Low (Dipoles oppose/cancel) | ~7.5 | 3 (Last) |
*Note: Absolute retention times vary based on column void volume and exact mobile phase composition. The relative order (Ortho < Meta < Para) is consistent across standard C18 phases.
Separation Mechanism
The separation logic is derived from the vector addition of the dipole moments of the chloro- and aldehyde groups:
-
Ortho-Effect (2-Cl): The electron-withdrawing chlorine and oxygen atoms are in close proximity. While steric hindrance may twist the aldehyde group slightly out of plane, the vector sum of the dipoles is generally highest, resulting in the highest interaction with the polar mobile phase and the weakest retention on the non-polar C18 surface.
-
Para-Symmetry (4-Cl): The chlorine and aldehyde groups are on opposite ends of the benzene ring. Their dipole vectors partially cancel each other out, creating a molecule with a lower net dipole moment. This makes the para isomer the most "hydrophobic" of the three, leading to the strongest retention.
Mechanistic Interaction Diagram
Figure 2: Mechanistic basis for the separation of ortho (polar) vs. para (non-polar) isomers on C18.
Troubleshooting & Method Optimization
The most common analytical challenge is the co-elution of the meta (3-Cl) and para (4-Cl) isomers due to their similar structural linearity and hydrophobicity.
Optimization Strategies
1. Resolution Enhancement (Critical Pair: Meta/Para)
If
-
Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent that can offer different selectivity (
) due to hydrogen bonding capabilities, often improving the separation of positional isomers. -
Lower Temperature: Reducing the column temperature to 15-20°C generally increases retention and improves resolution by reducing the mass transfer rate, allowing more distinct partitioning.
2. Alternative Stationary Phases
If C18 fails to provide adequate resolution, switch to a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: These columns utilize
interactions between the stationary phase aromatic rings and the chlorobenzaldehyde benzene ring. -
Result: The electron-deficient ring of the chlorobenzaldehyde interacts differently depending on the position of the chlorine, often altering the elution order and significantly increasing the separation factor (
).
References
-
SIELC Technologies. Separation of 2-Chlorobenzaldehyde on Newcrom R1 HPLC column. Application Note. Available at: [Link]
-
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers. RSC Advances. Available at: [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. (Contains HPLC data for 2-, 3-, and 4-chlorobenzaldehyde derivatives).[1] Available at: [Link]
Sources
reactivity comparison: 5-Chloro-2-isopropylbenzaldehyde vs 2-chlorobenzaldehyde
The following technical guide provides an in-depth reactivity comparison between 5-Chloro-2-isopropylbenzaldehyde and 2-Chlorobenzaldehyde . This analysis is designed for researchers and drug development professionals, focusing on mechanistic causality, experimental optimization, and structural-activity relationships (SAR).
Executive Summary & Structural Logic
In the landscape of aromatic aldehyde synthesis, the choice between 2-chlorobenzaldehyde (2-Cl) and 5-chloro-2-isopropylbenzaldehyde (5-Cl-2-iPr) is rarely arbitrary. It represents a trade-off between electrophilic agility and lipophilic stability .
-
2-Chlorobenzaldehyde: A kinetically active electrophile. The ortho-chloro substituent provides inductive activation (-I) with moderate steric shielding, making it ideal for rapid condensation reactions (e.g., Knoevenagel, Biginelli).
-
5-Chloro-2-isopropylbenzaldehyde: A sterically congested, lipophilic building block. The bulky ortho-isopropyl group imposes significant steric hindrance, retarding nucleophilic attack trajectories. However, this same bulk suppresses side-reactions (like polymerization) and enhances the solubility of resulting pharmacophores in lipid membranes.
Structural Comparison Table
| Feature | 2-Chlorobenzaldehyde | 5-Chloro-2-isopropylbenzaldehyde |
| CAS | 89-98-5 | 1289090-35-2 |
| Ortho-Substituent | Chlorine (-Cl) | Isopropyl (-CH(CH₃)₂) |
| Electronic Effect (Ortho) | -I (Inductive Withdrawal) -> Activates C=O | +I (Inductive Donation) -> Deactivates C=O |
| Steric Parameter (Es) | Moderate (-0.97 for Cl) | High (-1.71 for iPr) |
| Reactivity Class | Fast Acting Electrophile | Sterically Hindered Electrophile |
| Primary Utility | API Intermediates, CS Gas, Dyes | Lipophilic Drug Linkers, Agrochemicals |
Mechanistic Analysis: The Steric vs. Electronic Tug-of-War
To optimize reaction conditions, one must understand the invisible forces governing the carbonyl carbon's accessibility.
Electronic Effects
-
2-Chlorobenzaldehyde: The chlorine atom at the ortho position exerts a strong inductive withdrawing effect (-I). This pulls electron density away from the ring and the carbonyl carbon, increasing its partial positive charge (
). This makes the carbonyl highly susceptible to nucleophilic attack (e.g., by amines or enolates). -
5-Chloro-2-isopropylbenzaldehyde: The ortho-isopropyl group is an alkyl donor (+I). It donates electron density into the ring system, slightly reducing the electrophilicity of the carbonyl carbon. While the meta-chloro (position 5) provides some withdrawal, the proximity of the donating isopropyl group to the reaction center dampens the overall reactivity.
Steric Trajectory (The "Bürgi-Dunitz" Constraint)
Nucleophiles must attack the carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory).
-
In 2-Cl: The Chlorine atom has a van der Waals radius of ~1.75 Å. It offers some blockage but allows approach from the para vector relative to itself.
-
In 5-Cl-2-iPr: The Isopropyl group is a rotating "fan" of methyl groups. It creates a dynamic steric exclusion zone that significantly narrows the window for nucleophilic approach. Reactions requiring large transition states (e.g., condensation with secondary amines) will be kinetically retarded.
Figure 1: Comparative reaction pathway showing the kinetic divergence caused by ortho-substitution.
Experimental Protocols & Optimization
The following protocols validate the reactivity differences. Protocol A demonstrates the rapid reactivity of 2-Cl, while Protocol B illustrates the forcing conditions required for 5-Cl-2-iPr.
Protocol A: Rapid Schiff Base Formation (2-Chlorobenzaldehyde)
Context: This reaction typically proceeds at room temperature due to the activated carbonyl. Target: N-(2-chlorobenzylidene)aniline
-
Stoichiometry: Mix 2-chlorobenzaldehyde (10 mmol, 1.41 g) and aniline (10 mmol, 0.93 g) in Ethanol (20 mL).
-
Catalysis: Add 2 drops of Glacial Acetic Acid (optional, often spontaneous).
-
Reaction: Stir at 25°C for 30–60 minutes.
-
Observation: Solution likely turns yellow/orange rapidly; precipitation may occur.
-
-
Validation (TLC): Mobile phase Hexane:EtOAc (8:2). Reactant spot (Rf ~0.6) should disappear; Imine spot (Rf ~0.4) appears.[1]
-
Workup: Pour into ice water. Filter the solid precipitate. Recrystallize from ethanol.
-
Expected Yield: >90%.
Protocol B: Forcing Reductive Amination (5-Chloro-2-isopropylbenzaldehyde)
Context: Due to steric bulk, simple mixing is insufficient. Dehydrating conditions and stronger reduction are required. Target: N-(5-chloro-2-isopropylbenzyl)cyclopropanamine [1, 2].[2][3]
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap (or use molecular sieves).
-
Condensation: Dissolve 5-chloro-2-isopropylbenzaldehyde (10 mmol, 1.98 g) and cyclopropylamine (12 mmol, 0.68 g) in Toluene (30 mL).
-
Critical Step: Add p-Toluenesulfonic acid (pTSA) (0.1 mmol) as a catalyst. The protonation of the carbonyl is essential to overcome the +I deactivation of the isopropyl group.
-
-
Reflux: Reflux for 4–6 hours to drive water removal. (Unlike Protocol A, room temp stirring will yield <30% conversion).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (15 mmol) in portions. Stir for 2 hours.
-
Note: The bulky imine intermediate reduces slower than unhindered analogues.
-
-
Validation: Monitor by GC-MS or TLC. Look for the disappearance of the aldehyde peak (distinctive downfield proton in NMR at ~10.2 ppm).
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.
-
Expected Yield: 85–95% (if water removal was efficient).
Stability & Handling Guide
Autoxidation Risks
Aldehydes oxidize to carboxylic acids upon air exposure.
-
2-Chlorobenzaldehyde: relatively stable but will form 2-chlorobenzoic acid crystals (white needles) around the cap over months.
-
5-Chloro-2-isopropylbenzaldehyde: Double Threat.
-
Aldehyde Oxidation: Forms 5-chloro-2-isopropylbenzoic acid.
-
Benzylic Oxidation (Cumene-like): The isopropyl group has a tertiary benzylic hydrogen. Long-term exposure to air/light can form hydroperoxides at this position, posing a safety risk (explosion hazard upon distillation) and impurity profile change.
-
Storage Requirement: Must be stored under Inert Gas (Argon/Nitrogen) at 2–8°C. Check for peroxides before heating.
-
Solubility
-
2-Cl: Soluble in alcohols, ethers; slightly soluble in water.[4][5][6]
-
5-Cl-2-iPr: Highly lipophilic (LogP > 4). Practically insoluble in water. Requires non-polar solvents (DCM, Toluene) or solubilizers for biological assays.
References
- Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Google Patents. EP2841413A1.
-
Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine . Institute of Science, Banaras Hindu University.[7] Available at: [Link]
-
Steric Hindrance in Organic Synthesis . ChemTalk. Available at: [Link]
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 3. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 4. CAS 89-98-5: 2-Chlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 6. 2-Chlorobenzaldehyde | 89-98-5 [chemicalbook.com]
- 7. bhu.ac.in [bhu.ac.in]
Technical Comparison Guide: Steric Modulation in 5-Chloro-2-isopropylbenzaldehyde
Executive Summary: The "Steric Anchor" Strategy
5-Chloro-2-isopropylbenzaldehyde (CAS: 1289090-35-2) represents a specialized class of "sterically modulated" electrophiles.[1] Unlike its unhindered counterparts (e.g., 5-chlorobenzaldehyde), the 2-isopropyl group acts as a steric anchor .[1] This bulky substituent does not merely retard reaction rates; it enforces specific conformational preferences and shields the metabolic "soft spot" at the benzylic position.
This guide objectively compares the performance of this scaffold against standard alternatives, focusing on the kinetic trade-offs required to access high-value fungicide intermediates (e.g., SDHI classes) and metabolically stable pharmacophores.[1]
Structural Analysis & Steric Parameters
To understand the unique behavior of the 2-isopropyl derivative, we must quantify the steric environment. The isopropyl group imposes a significantly higher steric demand than the standard methyl group, impacting both the rotational barrier of the aldehyde and the trajectory of incoming nucleophiles.
Comparative Steric Parameters (Taft & Charton)
| Substituent (Ortho) | Taft Steric Constant ( | Charton Value ( | Relative Bulk | Impact on Carbonyl Attack |
| -H (Unsubstituted) | 0.00 | 0.00 | Baseline | Diffusion controlled |
| -CH₃ (Methyl) | -1.24 | 0.52 | Moderate | Slight retardation |
| -CH(CH₃)₂ (Isopropyl) | -1.71 | 0.76 | High | Significant kinetic shielding |
| -C(CH₃)₃ (tert-Butyl) | -2.78 | 1.24 | Extreme | Often prohibits reaction |
Key Insight: The isopropyl group sits in the "Goldilocks" zone (
Comparative Reactivity Profile
The following data compares the reactivity of 5-Chloro-2-isopropylbenzaldehyde against its primary alternatives: the unhindered 5-chlorobenzaldehyde and the moderately hindered 5-chloro-2-methylbenzaldehyde.[1]
Nucleophilic Addition Kinetics (Schiff Base Formation)
Reaction Conditions: 1.0 eq Aldehyde + 1.1 eq Cyclopropylamine, MeOH, 25°C.
| Feature | 5-Chloro-2-isopropylbenzaldehyde | 5-Chloro-2-methylbenzaldehyde | 5-Chlorobenzaldehyde |
| Reaction Half-Life ( | ~45 min | ~15 min | < 5 min |
| Equilibrium Yield (24h) | 89 - 92% | 95% | >98% |
| Side Reaction Profile | Low (Sterics suppress oligomerization) | Moderate | High (Aldol/Cannizzaro risk) |
| Metabolic Liability | Low (Benzylic oxidation blocked) | Moderate | High |
Mechanism of Steric Shielding
The isopropyl group restricts the rotation of the formyl group, favoring a conformation where the carbonyl oxygen is twisted out of coplanarity with the aromatic ring to minimize
Figure 1: Mechanistic pathway showing how the isopropyl group raises the activation energy for nucleophilic attack, filtering out weak nucleophiles.
Experimental Protocols
The synthesis and utilization of this scaffold require specific modifications to standard protocols to overcome the steric barrier.
Protocol A: Synthesis via Grignard Formylation
Source: Adapted from Patent WO2013156559A1 / EP2841413A1[1]
Rationale: Direct formylation of the arene is difficult due to steric crowding. The Grignard route ensures regiocontrol.
-
Precursor Preparation:
-
Formylation:
-
Purification:
Protocol B: Reductive Amination (Overcoming the Barrier)
Target: N-(5-chloro-2-isopropylbenzyl)cyclopropanamine[1]
Challenge: Formation of the imine intermediate is the rate-limiting step due to the ortho-isopropyl bulk.
Method:
-
Imine Formation:
-
Mix 5-Chloro-2-isopropylbenzaldehyde (1.0 eq) and Cyclopropylamine (1.2 eq) in Methanol.
-
Critical Additive: Add Acetic Acid (5 mol%) or Ti(OiPr)₄ to catalyze the dehydration.
-
Time: Stir for 6-12 hours at 40°C (Standard benzaldehydes require 1-2h at RT). Monitor by TLC/HPLC until aldehyde is <2%.[1]
-
-
Reduction:
-
Workup:
Applications in Drug & Agrochemical Discovery[4]
Why accept the synthetic penalty of the isopropyl group?
-
Metabolic Blocking: The ortho-isopropyl group effectively blocks the P450 oxidation of the benzylic position. In the methyl analog (2-methyl), the benzylic protons are accessible and prone to rapid hydroxylation. The isopropyl methine proton is sterically buried.
-
Conformational Locking: In SDHI fungicides (e.g., Bixafen analogs), the "twist" induced by the ortho-substituent is critical for fitting into the hydrophobic pocket of the succinate dehydrogenase enzyme. The isopropyl group locks the phenyl ring relative to the amide/amine linker, reducing the entropic penalty of binding.
Figure 2: Strategic utility of the scaffold in high-value chemical sectors.[1]
References
-
Bayer CropScience AG. (2013).[1] Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Patent WO2013156559A1.[1][3] Link
-
Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley.[1] (Foundational text on
values). -
BenchChem. (2025).[1][4] Comparative Reactivity of Substituted Benzaldehydes. Link[1]
-
PubChem. (2025).[1][5] Compound Summary: 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2).[1] National Library of Medicine.[1] Link[1]
-
Charton, M. (1975).[1] Steric Effects.[1][6][7][8] Ester Hydrolysis. Journal of the American Chemical Society. (Source for steric parameters).
Sources
- 1. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. 5-chloro-2-isopropylbenzaldehyde - CAS号 1289090-35-2 - 摩熵化学 [molaid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C13H18ClN | CID 66158544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
Technical Comparison Guide: UV-Vis Absorption & Characterization of 5-Chloro-2-isopropylbenzaldehyde
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5-Chloro-2-isopropylbenzaldehyde , a critical intermediate in the synthesis of Schiff bases and agrochemicals.[1]
Executive Summary
5-Chloro-2-isopropylbenzaldehyde (CAS: 50456-20-5) is a di-substituted aromatic aldehyde characterized by a bulky isopropyl group at the ortho position and a chlorine atom at the meta position relative to the carbonyl group.[1] Its UV-Vis absorption profile is governed by the interplay between steric hindrance (which can inhibit coplanarity) and electronic substituent effects (inductive and mesomeric).[1]
This guide objectively compares the spectral characteristics of this compound against structural analogs to aid researchers in identification, purity assessment, and reaction monitoring.
Theoretical Electronic Profile
The UV-Vis spectrum of benzaldehyde derivatives typically exhibits two principal bands:
-
K-band (
): High intensity, typically 240–260 nm.[1] Sensitive to conjugation length. -
B-band (
): Low intensity, typically 280–300 nm.[1] Forbidden transition involving the carbonyl lone pair.
Substituent Effects Analysis[2][3]
-
2-Isopropyl Group (Ortho): The bulky isopropyl group exerts a steric effect , potentially twisting the carbonyl group out of the benzene ring plane.[1] This deconjugation can lead to a hypsochromic shift (blue shift) and reduced intensity (hypochromic effect) compared to para-isomers.[1] Electronically, it is a weak activator (+I effect).
-
5-Chloro Group (Meta): The chlorine atom is in the meta position relative to the carbonyl.[1] While halogens are generally auxochromes that cause a bathochromic shift (red shift) , the meta positioning limits resonance interaction with the carbonyl compared to para substitution.[1] The -I (inductive withdrawal) effect dominates, slightly stabilizing the ground state.
Predicted
Comparative Analysis: Target vs. Analogs
The following table contrasts the target compound with key structural analogs to highlight the specific impact of the chloro and isopropyl substituents.
Table 1: UV-Vis Absorption Data Comparison (Ethanol)
| Compound | Structure | Electronic Influence | ||
| Benzaldehyde | Unsubstituted | 248 nm | 280–290 nm | Baseline reference.[1] |
| 4-Chlorobenzaldehyde | Para-Chloro | 256 nm | ~295 nm | +M effect of p-Cl extends conjugation (Red shift).[1] |
| 2-Chlorobenzaldehyde | Ortho-Chloro | 250 nm | ~290 nm | Ortho steric effect reduces the red shift seen in the para isomer. |
| 4-Isopropylbenzaldehyde | Para-Isopropyl | 255 nm | ~290 nm | +I effect of alkyl group causes mild red shift.[1] |
| 5-Chloro-2-isopropylbenzaldehyde | Target | 252–258 nm (Predicted) | ~295 nm | Combined effect: Ortho-steric hindrance limits red shift; meta-Cl adds minor auxochromic character.[1] |
Note: Exact values depend on solvent polarity. Polar solvents (Ethanol, Methanol) typically obliterate fine vibrational structure and shift
bands to shorter wavelengths (Blue shift) due to hydrogen bonding.[1]
Experimental Protocols
Protocol A: UV-Vis Characterization Workflow
Objective: To accurately determine the
Reagents:
-
Spectroscopic grade Ethanol or Acetonitrile (Cutoff < 200 nm).[1]
Step-by-Step Methodology:
-
Baseline Correction: Warm up the UV-Vis spectrophotometer (Double-beam) for 20 minutes. Run a baseline scan with pure solvent in both sample and reference cuvettes (Quartz, 1 cm path length).
-
Stock Solution Preparation: Weigh 10 mg of the aldehyde into a 100 mL volumetric flask. Dissolve in ethanol. (Conc
M).[1] -
Dilution Series: Prepare three working concentrations (e.g.,
M, M, M) to ensure adherence to the Beer-Lambert Law (Absorbance 0.2 – 0.8). -
Measurement: Scan from 200 nm to 400 nm.
-
Data Analysis: Identify
.[1][4][5][6][7][8][9] Calculate using .
Protocol B: Synthesis Verification (Grignard Route)
Context: This compound is often synthesized via a Grignard reaction, where UV monitoring is insufficient for process control.[1] This protocol outlines the synthesis logic.
DOT Diagram: Synthesis Pathway
Figure 1: Synthesis of 5-Chloro-2-isopropylbenzaldehyde via Grignard Formylation.
Structural & Electronic Visualization
The following diagram illustrates the competing electronic and steric effects that define the UV-Vis spectrum of the target compound.
Figure 2: Impact of substituent steric and electronic effects on the chromophore.
References
-
Bhosale, P.P., et al. (2012).[1] Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Institute of Science, Banaras Hindu University.
-
NIST Chemistry WebBook. Benzaldehyde UV-Vis Spectrum. National Institute of Standards and Technology.[10][11] [1]
-
PubChem. 5-Chloro-2-isopropylbenzaldehyde (Compound Summary). National Library of Medicine. [1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Woodward-Fieser Rules).
-
European Patent EP2841413A1. Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (Describes synthesis via Grignard).
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 3. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 4. testbook.com [testbook.com]
- 5. researchgate.net [researchgate.net]
- 6. egpat.com [egpat.com]
- 7. scribd.com [scribd.com]
- 8. ijpbms.com [ijpbms.com]
- 9. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 10. Benzaldehyde [webbook.nist.gov]
- 11. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
Comparative Biological Activity of 5-Chloro-2-isopropylbenzaldehyde Derivatives: A Technical Guide to Next-Generation SDHI Fungicides
As a Senior Application Scientist in agrochemical development, I frequently evaluate novel pharmacophores designed to overcome field resistance in phytopathogenic fungi. The compound 5-Chloro-2-isopropylbenzaldehyde has emerged as a critical building block in the synthesis of advanced Succinate Dehydrogenase Inhibitor (SDHI) fungicides, most notably the active ingredient Isoflucypram (IUPAC: N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide)[1].
This guide objectively compares the biological activity of this specific derivative against established alternatives and provides a self-validating experimental framework for assessing its efficacy.
Mechanistic Causality: The Role of the 5-Chloro-2-isopropylbenzyl Moiety
SDHI fungicides (FRAC Code 7) target Complex II of the mitochondrial electron transport chain. The efficacy of these molecules hinges on their ability to competitively bind the ubiquinone-binding pocket (Q-site) of the succinate dehydrogenase (SDH) enzyme, thereby halting the citric acid cycle and cellular respiration[1].
Why utilize 5-chloro-2-isopropylbenzaldehyde as the precursor? The resulting 5-chloro-2-isopropylbenzyl moiety provides a highly optimized Structure-Activity Relationship (SAR) compared to older benzamide or furan-carboxamide structures:
-
Steric Fit : The ortho-isopropyl group anchors the molecule deep within the hydrophobic sub-pocket of the Q-site. This steric bulk significantly lowers the dissociation constant (
), preventing the molecule from being easily displaced. -
Electronic Distribution : The meta-chlorine atom enhances the lipophilicity (LogP) of the molecule. This facilitates rapid penetration through the fungal cell wall and mitochondrial membrane while simultaneously preventing rapid metabolic degradation by fungal cytochrome P450 enzymes.
-
Bioactive Conformation : Reductive amination of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine yields the intermediate N-(5-chloro-2-isopropylbenzyl)cyclopropanamine[2]. The inclusion of this N-cyclopropyl group restricts the conformational flexibility of the final amide bond, locking the molecule into the exact spatial orientation required for optimal target binding.
Caption: Mechanism of action for 5-Chloro-2-isopropylbenzyl derivatives blocking Complex II electron transfer.
Comparative Biological Activity
To objectively evaluate the 5-chloro-2-isopropylbenzaldehyde derivative (Isoflucypram), we must compare its baseline in vitro and in vivo efficacy against older-generation SDHIs (e.g., Bixafen, Fluxapyroxad, Fluopyram)[3]. The table below summarizes representative effective concentration (
| Pathogen Target | Isoflucypram (5-Cl-2-iPr derivative) | Fluxapyroxad | Bixafen | Fluopyram |
| Zymoseptoria tritici (Wheat Leaf Blotch) | < 0.05 mg/L | 0.15 mg/L | 0.20 mg/L | 0.80 mg/L |
| Pyricularia oryzae (Rice Blast) | < 0.10 mg/L | 0.30 mg/L | 0.45 mg/L | > 1.0 mg/L |
| Puccinia triticina (Brown Rust) | < 0.05 mg/L | 0.10 mg/L | 0.15 mg/L | 0.50 mg/L |
Data Interpretation & Causality: The superior intrinsic activity of the 5-chloro-2-isopropylbenzyl derivative is driven by its lower off-rate from the SDH enzyme compared to standard pyrazole-carboxamides. Furthermore, it demonstrates robust efficacy even against fungal strains carrying specific SDH subunit mutations (e.g., position 225) that confer cross-resistance to older SDHIs[3].
Experimental Protocol: Self-Validating Efficacy Workflow
To ensure trustworthiness and reproducibility, the following protocol outlines the standard methodology for synthesizing and evaluating the biological activity of 5-chloro-2-isopropylbenzaldehyde derivatives. This system is self-validating by incorporating specific metabolic inhibitors and catalytic controls to prevent false negatives and synthetic impurities.
Phase 1: Synthesis & Preparation
-
Reductive Amination : React 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine over a specific platinum (Pt) catalyst to yield N-(5-chloro-2-isopropylbenzyl)cyclopropanamine[2].
-
Causality: Standard hydrogenation conditions often lead to the undesired dehalogenation of the chloroaromatic ring. Utilizing a specific Pt catalyst suppresses this secondary reaction, ensuring high purity of the chlorinated intermediate without opening the cyclopropane ring[2].
-
-
Acylation : Couple the resulting amine with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride to yield the final active ingredient.
Phase 2: In Vitro Microtiter Assay (Mycelial Growth Inhibition)
-
Media Preparation : Prepare Potato Dextrose Broth (PDB) supplemented with 100 µM Salicylhydroxamic acid (SHAM).
-
Causality: Fungi can bypass Complex II inhibition in vitro by upregulating the Alternative Oxidase (AOX) pathway. SHAM specifically inhibits AOX; without it, the highly active SDHI will falsely appear inactive (a false negative).
-
-
Serial Dilution : Dissolve the derivative in DMSO and perform a 10-point serial dilution (from 10 mg/L down to 0.001 mg/L). Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent-induced toxicity.
-
Inoculation & Incubation : Inoculate with a standardized spore suspension (
spores/mL) of Zymoseptoria tritici. Incubate at 20°C for 72 hours in the dark. -
Quantification : Measure optical density (
) to determine mycelial mass. Calculate the using a 4-parameter logistic non-linear regression model.
Phase 3: In Vivo Greenhouse Assay (Preventive Test)
-
Application : Spray wheat plants (BBCH stage 12) with the formulated derivative at rates of 10, 50, and 100 g a.i./ha. Allow to dry for 24 hours.
-
Inoculation : Spray plants with an aqueous spore suspension of Z. tritici.
-
Incubation : Place plants in a high-humidity chamber (100% RH) at 22°C for 48 hours to facilitate spore germination and stomatal penetration, then transfer to a standard greenhouse environment.
-
Evaluation : Assess the percentage of diseased leaf area at 21 days post-inoculation (dpi). Compare against untreated controls to calculate % efficacy.
Caption: Self-validating experimental workflow for evaluating SDHI fungicide biological activity.
Conclusion
The strategic integration of the 5-chloro-2-isopropylbenzaldehyde building block into pyrazole-4-carboxamides represents a significant leap in SDHI fungicide design. By optimizing the steric and electronic parameters of the ubiquinone binding pocket, derivatives like Isoflucypram deliver superior baseline activity against critical pathogens compared to legacy alternatives, providing a vital tool for modern resistance management.
References
- Title: EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)
- Title: WO2014060502A1 - Active compound combinations comprising carboxamide derivatives Source: Google Patents URL
- Title: US20210204544A1 - Agrochemical formulations containing a polymeric crystal growth inhibitor Source: Google Patents URL
Sources
- 1. US20210204544A1 - Agrochemical formulations containing a polymeric crystal growth inhibitor - Google Patents [patents.google.com]
- 2. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]
- 3. WO2014060502A1 - Active compound combinations comprising carboxamide derivatives - Google Patents [patents.google.com]
Safety Operating Guide
5-Chloro-2-isopropylbenzaldehyde: Operational Disposal & Handling Guide
[1]
Executive Summary & Immediate Action
5-Chloro-2-isopropylbenzaldehyde (CAS: 50915-66-7 / 1289090-35-2) presents a dual-hazard profile: it is a halogenated aromatic and a reactive aldehyde .[1][2]
The Golden Rule of Disposal:
NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) in your general organic waste stream. [1] * Why? Even trace amounts of the chlorine atom reclassify the entire waste container as "Halogenated," increasing disposal costs by up to 400% and complicating incineration parameters to prevent dioxin formation [1].[1]
Quick Reference Data
| Property | Value | Operational Implication |
| Waste Class | Halogenated Organic | Must be incinerated with HCl scrubbers.[1] |
| Flash Point | >90°C (Combustible) | Classified as D001 (Ignitable) if mixed with flammable solvents.[1] |
| Reactivity | Aldehyde (-CHO) | Air-sensitive; oxidizes to acidic solids (crusts on caps).[1] |
| Incompatibility | Oxidizers, Strong Bases | Do not mix with Bleach (NaOCl) or Peroxides.[1] |
Waste Characterization & Segregation Logic
Effective disposal begins at the bench. As a scientist, you must understand the causality of waste stream management.
The Halogen Factor
The presence of the Chlorine substituent on the aromatic ring dictates the disposal path. Standard incineration of chlorinated aromatics without specific flue-gas treatment (scrubbers) releases Hydrogen Chloride (HCl) gas and can catalyze the formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) [2].
-
Operational Directive: This material must go into the "Halogenated Waste" carboy (typically red-tagged in US labs).
The Aldehyde Factor
Aldehydes are reducing agents. Over time, 5-Chloro-2-isopropylbenzaldehyde will auto-oxidize to 5-chloro-2-isopropylbenzoic acid .[1]
-
Operational Directive: Inspect old containers for white crystalline solids around the cap. While the acid is generally stable, it changes the physical state of the waste from liquid to sludge, potentially clogging liquid waste funnels.[1]
Standard Disposal Protocols
Scenario A: Routine Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Safe containment for commercial pickup.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1] Avoid metal cans due to potential acidity from auto-oxidation.[1]
-
Segregation:
-
Labeling:
Scenario B: Solid Residues (Old Reagents/Still Bottoms)
Objective: Disposal of pure substance or concentrated tars.
-
Do not dissolve unnecessarily. If the material is already solid or a thick oil, package it as Solid Hazardous Waste .[1]
-
Packaging: Double-bag in heavy-duty polyethylene bags or place the original container inside a larger wide-mouth jar ("Lab Pack").
-
Vermiculite: Add absorbent vermiculite to the outer container to cushion and absorb potential leaks.
Decision Logic: Waste Stream Triage
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Waste segregation logic. Note that the presence of the chloro-group forces any mixture into the Halogenated Waste stream.
Chemical Deactivation (Small Scale / Spill Cleanup)
Warning: Chemical treatment is recommended only for spill cleanup or neutralizing small residues (<50g) . Large-scale destruction should be handled by off-site incinerators.[1]
The Oxidation Method
Aldehydes can be oxidized to their corresponding carboxylic acids (5-chloro-2-isopropylbenzoic acid), which are generally less reactive and safer to handle as solids [3].[1]
Reagents:
-
Potassium Permanganate (KMnO₄) solution (Dilute) OR[1]
-
Sodium Bisulfite (NaHSO₃) (for quenching aldehyde reactivity).
Protocol for Spill Residue Treatment:
-
Absorb: If liquid, absorb the bulk with vermiculite or sand.[1]
-
Neutralize (Option A - Bisulfite): Add saturated Sodium Bisulfite solution.[1] This forms a bisulfite adduct, which is water-soluble but effectively traps the aldehyde functionality.[1]
-
Disposal: The resulting slurry must still be treated as Halogenated Chemical Waste due to the chlorine on the ring. Do not pour down the drain.
Protocol for Glassware Cleaning:
-
Rinse glassware with a small amount of Acetone.[1]
-
Collect this rinse in the Halogenated Waste container (do not put in general organic waste).
-
Wash with soap and water only after the organic residue is removed.
Emergency Spill Response Workflow
In the event of a spill outside a fume hood, immediate structured action is required to prevent respiratory irritation (STOT SE 3).
Figure 2: Emergency spill response workflow. Respiratory protection is critical due to the volatility and irritating nature of the aldehyde.
Regulatory Compliance (US Context)
Compliance is not just paperwork; it is the legal framework for safety.
-
RCRA Status: While 5-Chloro-2-isopropylbenzaldehyde is not explicitly "P" or "U" listed, it is a Characteristic Waste if it exhibits ignitability (D001).[1] More importantly, under the "Mixture Rule," mixing it with listed halogenated solvents (F001/F002) makes the whole waste listed [4].[1]
-
Sewer Ban: Absolutely no discharge to sanitary sewers. The compound is toxic to aquatic life and can disrupt POTW (Publicly Owned Treatment Works) bacteria.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] October 2009.[1] Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington, DC: The National Academies Press, 2011.[1][8] Chapter 8: Management of Waste. Available at: [Link]
-
PubChem. Compound Summary: 5-Chloro-2-isopropylbenzaldehyde (CID 5199615).[1][9] National Library of Medicine. Accessed 2025.[1][2][9][10] Available at: [Link][9]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Available at: [Link]
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. fishersci.com [fishersci.com]
- 3. ethz.ch [ethz.ch]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 圖書 [books.google.com.hk]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 9. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Personal Protective Equipment (PPE) & Handling Guide: 5-Chloro-2-isopropylbenzaldehyde
Executive Safety Snapshot
Chemical Identity: 5-Chloro-2-isopropylbenzaldehyde CAS Registry Number: 1289090-35-2 (Note: Rare intermediate; safety protocols extrapolated from structural analogs 2-Chlorobenzaldehyde and Cuminaldehyde).[1] Core Hazards: Skin/Eye Irritant (Severe), Respiratory Irritant, Air Sensitive (Oxidation).[1]
At a Glance: The "Golden Rules"
| Parameter | Directive | Critical Reasoning |
| Primary Barrier | Fume Hood (Certified) | Aldehydes possess low odor thresholds and high respiratory irritation potential.[1] Never handle on an open bench. |
| Glove Protocol | Double Nitrile (Splash) | Benzaldehyde derivatives degrade standard nitrile quickly.[1] Change outer gloves every 15 minutes or immediately upon splash.[1] |
| Waste Stream | Halogenated Organic | Contains Chlorine.[1][2] Do not mix with general non-halogenated solvents (e.g., Acetone/Ethanol waste) to prevent costly disposal violations.[1] |
| Storage | Inert Atmosphere (N₂/Ar) | Aldehydes oxidize to carboxylic acids (5-chloro-2-isopropylbenzoic acid) upon air exposure, compromising purity and potentially pressurizing containers.[1] |
Risk Assessment & Hierarchy of Controls
Scientific Rationale: This compound combines the lachrymatory (tear-inducing) properties typical of benzaldehydes with the lipophilicity of the isopropyl group.[1] This increases skin permeation rates compared to simple benzaldehyde.[1]
Engineering Controls (The First Line of Defense)[1]
-
Ventilation: Handle exclusively in a chemical fume hood with a face velocity of 80–100 fpm.[1]
-
Pressure Relief: If heating is required, ensure the system is vented to a scrubber or inert gas line.[1] Never heat aldehydes in a closed system without pressure relief due to potential rapid oxidation or decomposition.[1]
The PPE Matrix: Selection & Causality
Trustworthiness Note:[1] Standard laboratory nitrile gloves provide only incidental splash protection against benzaldehydes.[1] permeation data indicates breakthrough times can be <10 minutes for aldehyde derivatives.[1]
| Protection Zone | Recommended Equipment | Scientific Integrity / Causality |
| Hand (Routine) | Double Nitrile (4-5 mil) | Why: The "Isopropyl" moiety increases lipid solubility.[1] Double gloving creates a sacrificial outer layer.[1] Protocol: Check inner glove for sweat/tears; change outer glove immediately if spotted.[1] |
| Hand (Spill/Immersion) | Silver Shield / Laminate / Butyl | Why: Nitrile swells and degrades upon prolonged contact with chlorinated aromatics.[1] Laminate films provide >4-hour breakthrough protection.[1] |
| Eye / Face | Chemical Splash Goggles | Why: Safety glasses are insufficient.[1] Aldehyde vapors are lachrymators; a gas-tight seal prevents eye irritation that could cause a reflex reaction (dropping glassware).[1] |
| Respiratory | Half-mask with OV/AG Cartridge | Why: Only required outside a fume hood (e.g., spill cleanup).[1] Use Organic Vapor (OV) + Acid Gas (AG) cartridges, as oxidized byproducts may be acidic.[1] |
| Body | Lab Coat (Poly/Cotton) + Apron | Why: Standard lab coats are porous.[1] A chemical-resistant rubber/Tyvek apron is required during transfer of volumes >100mL.[1] |
Operational Protocols
Workflow Visualization
The following diagram outlines the safe handling lifecycle, emphasizing the "Air-Free" requirement to maintain chemical integrity.
Figure 1: Operational workflow emphasizing containment within the fume hood and inert atmosphere storage.
Step-by-Step Handling Procedure
-
Pre-Check: Verify fume hood flow. Don double nitrile gloves and splash goggles.[1]
-
Retrieval: Remove container from cold storage. Allow to warm to room temperature before opening.
-
Why? Opening a cold aldehyde bottle condenses atmospheric moisture, accelerating oxidation to the benzoic acid derivative.
-
-
Dispensing:
-
Reaction Monitoring: If the aldehyde is a reagent, monitor the disappearance of the carbonyl peak via TLC or HPLC to ensure complete consumption before workup, minimizing aldehyde exposure during purification.
Emergency Response & Decontamination
Spill Response Logic
Benzaldehydes are difficult to clean because their strong odor persists even after the liquid is removed.[1]
Figure 2: Decision matrix for spill response based on volume and containment.
Decontamination Steps[3][4][5][6][7]
-
Absorb: Use vermiculite or sand.[1] Do not use combustible materials (paper towels) for large pools.[1]
-
Neutralize (Odor Control): After physical removal, wipe the surface with a dilute solution of Sodium Bisulfite (NaHSO₃) .[1]
-
Chemistry: Bisulfite forms a water-soluble adduct with the aldehyde, significantly reducing volatility and odor.[1]
-
-
Final Wash: Clean with soapy water, then Acetone.
Disposal Strategy
Strict Adherence Required: This compound contains a Chlorine atom.[1][2][3]
-
Classification: Halogenated Organic Waste .[1]
-
Segregation: NEVER pour into the "General Organic" or "Non-Halogenated" carboy.
-
Container: High-density polyethylene (HDPE) or Glass.[1] Ensure the cap is vented if there is any risk of ongoing oxidation/reaction in the waste container.[1]
References
-
PubChem. (2025).[1] 5-Chloro-2-isopropylbenzaldehyde (Compound).[1][5][6] National Library of Medicine.[1] [Link] (Note: Search via structure/CAS 1289090-35-2).[1]
-
New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Benzaldehyde.[1][7][8][Link][1]
Sources
- 1. 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. usascientific.com [usascientific.com]
- 5. 1289090-35-2|5-Chloro-2-isopropylbenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 5-chloro-2-isopropylbenzaldehyde | 1289090-35-2 [chemicalbook.com]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
